ML 190
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-(13-methyl-7-oxo-2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(13),3,5,9,11-pentaen-8-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O3/c1-20-10-12-29-26-25(20)32-14-3-5-23(32)27(35)33(26)19-24(34)28-11-4-13-30-15-17-31(18-16-30)21-6-8-22(36-2)9-7-21/h3,5-10,12,14H,4,11,13,15-19H2,1-2H3,(H,28,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTIWRPLQBVEMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N(C(=O)C3=CC=CN32)CC(=O)NCCCN4CCN(CC4)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ML190 on the Kappa Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML190 is a potent and selective antagonist of the Kappa Opioid Receptor (KOR), a G-protein coupled receptor (GPCR) implicated in a range of physiological and pathological processes, including pain, addiction, depression, and psychosis. As a selective antagonist, ML190 offers a valuable tool for elucidating the complex signaling pathways governed by the KOR and presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the mechanism of action of ML190, detailing its binding and functional characteristics, the signaling cascades it modulates, and the experimental methodologies used for its characterization.
Quantitative Data Summary
The pharmacological profile of ML190 has been characterized through various in vitro assays, quantifying its binding affinity, functional potency, and selectivity for the Kappa Opioid Receptor. The key quantitative data are summarized in the table below for easy comparison.
| Parameter | Value (nM) | Assay Type | Reference |
| IC50 | 120 | β-arrestin recruitment assay (DiscoveRx) | [1] |
| IC50 | 3 | β-arrestin translocation imaging-based assay (Transfluor HCS) | [1] |
| Ki | 129 | Radioligand binding assay | [1] |
| Selectivity | >267-fold | Over Mu (μ) and Delta (δ) opioid receptors | [1] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits 50% of the maximal response to an agonist. Ki (Inhibition constant) is an indicator of the binding affinity of an antagonist. A lower value for both IC50 and Ki indicates higher potency and affinity, respectively. The discrepancy in IC50 values between the two β-arrestin assays may be attributed to differences in assay format and sensitivity.[1]
Mechanism of Action: KOR Antagonism
The Kappa Opioid Receptor is a Gi/o-coupled GPCR.[2] Upon activation by an agonist, such as its endogenous ligand dynorphin, the KOR initiates a cascade of intracellular signaling events. ML190, as a competitive antagonist, binds to the KOR but does not activate it. Instead, it blocks the binding of agonists, thereby preventing the initiation of downstream signaling.
The primary mechanism of action of ML190 involves the inhibition of two major signaling pathways downstream of KOR activation:
-
G-protein Signaling Pathway: Agonist binding to the KOR leads to the activation of the heterotrimeric Gi/o protein. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels. ML190 blocks these agonist-induced effects.
-
β-arrestin Signaling Pathway: Following agonist-induced activation and phosphorylation by G-protein coupled receptor kinases (GRKs), the KOR recruits β-arrestin proteins. This process leads to receptor desensitization, internalization, and the initiation of a distinct wave of signaling that can be independent of G-protein activation. ML190 prevents the agonist-induced recruitment of β-arrestin to the KOR.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the canonical KOR signaling pathways and the inhibitory effect of ML190.
References
ML 190 kappa opioid receptor binding affinity
An In-Depth Technical Guide to the Kappa Opioid Receptor Binding Affinity of ML190
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and functional profile of ML190, a selective antagonist of the kappa opioid receptor (KOR). The information presented herein is curated from publicly available research and is intended to support ongoing research and development efforts in the fields of neuroscience and pharmacology.
Quantitative Binding and Functional Data
ML190 has been characterized as a potent and selective antagonist of the kappa opioid receptor. Its binding affinity and functional potency have been determined across various assay platforms, revealing nuances in its pharmacological profile. The following tables summarize the key quantitative data for ML190's interaction with opioid receptors.
Table 1: ML190 Binding Affinity (Ki) for Opioid Receptors
| Receptor | Ki (nM) | Assay Description | Source |
| Kappa (KOR) | 129 | Radioligand binding assay. | [1] |
| Mu (MOR) | 1585 | Radioligand binding assay. | [1] |
| Delta (DOR) | 1443 | Radioligand binding assay. | [1] |
Table 2: ML190 Functional Antagonist Potency (IC50) at the Kappa Opioid Receptor
| Assay Platform | IC50 (nM) | Description | Source |
| DiscoveRx β-arrestin | 120 | A cell-based functional assay measuring the inhibition of β-arrestin recruitment to the KOR upon agonist stimulation. | [2] |
| High-Content Imaging (HCS) | 3 | An imaging-based functional assay (Transfluor) that measures the translocation of β-arrestin from the cytoplasm to the cell membrane upon receptor activation. | [2] |
Table 3: Selectivity Profile of ML190
| Receptor Comparison | Selectivity Ratio (Ki) | Selectivity Ratio (HCS IC50) |
| MOR / KOR | ~12.3-fold | >10,700-fold |
| DOR / KOR | ~11.2-fold | >10,700-fold |
Note: The higher apparent potency and selectivity observed in the High-Content Imaging assay compared to the DiscoveRx and binding assays is a notable characteristic of ML190's pharmacology.[2]
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited for the characterization of ML190.
Radioligand Binding Assays
Competitive radioligand binding assays were utilized to determine the binding affinity (Ki) of ML190 for the human kappa, mu, and delta opioid receptors.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the respective human opioid receptor subtypes.[3]
-
Membrane Preparation: Cell membranes were prepared from the transfected CHO cells.
-
Radioligands:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[3]
-
Incubation: Cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (ML190). The incubation was carried out for 60 minutes at 25°C.[3]
-
Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand in the solution.[3]
-
Detection: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.
DiscoveRx β-Arrestin PathHunter Assay
This is a commercial cell-based functional assay that measures G-protein coupled receptor (GPCR) activation by detecting the interaction of β-arrestin with the receptor.
-
Principle: The assay utilizes enzyme fragment complementation. The kappa opioid receptor is fused to a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive fragment of β-galactosidase (enzyme acceptor). Upon agonist-induced KOR activation, β-arrestin is recruited to the receptor, forcing the complementation of the two β-galactosidase fragments. This results in the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Cell Line: A proprietary cell line stably expressing the KOR-ProLink and β-arrestin-enzyme acceptor fusion proteins.
-
Assay Procedure (Antagonist Mode):
-
Cells are incubated with varying concentrations of the test antagonist (ML190).
-
A fixed concentration of a KOR agonist (e.g., Dynorphin A) is added to stimulate the receptor.
-
The plate is incubated to allow for receptor activation and β-arrestin recruitment.
-
The substrate for β-galactosidase is added.
-
The chemiluminescent signal is read on a plate reader.
-
-
Data Analysis: The IC50 value is determined by measuring the concentration of ML190 required to inhibit 50% of the signal generated by the agonist.
High-Content Screening (HCS) β-Arrestin Translocation Assay (Transfluor®)
This imaging-based assay visually tracks the movement of β-arrestin within the cell as a measure of receptor activation.
-
Principle: In resting cells, β-arrestin fused to a fluorescent protein (like Green Fluorescent Protein, GFP) is distributed throughout the cytoplasm. Upon agonist activation of the KOR, β-arrestin-GFP translocates from the cytoplasm to the receptor at the cell membrane. This redistribution of fluorescence is captured and quantified by an automated imaging system.
-
Cell Line: A cell line co-expressing the human kappa opioid receptor and a β-arrestin-GFP fusion protein.
-
Assay Procedure (Antagonist Mode):
-
Cells are plated in multi-well imaging plates.
-
Cells are treated with various concentrations of the antagonist (ML190).
-
A KOR agonist is added to stimulate β-arrestin translocation.
-
After an incubation period, the cells are fixed and stained with a nuclear counterstain (e.g., Hoechst).
-
The plates are imaged on a high-content imaging system.
-
-
Data Analysis: Image analysis algorithms quantify the translocation of β-arrestin-GFP from the cytoplasm to the membrane. The IC50 is the concentration of ML190 that inhibits 50% of the agonist-induced translocation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the characterization of ML190.
References
In Vitro Characterization of ML190: A Selective Kappa-Opioid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of ML190, a potent and selective antagonist of the kappa-opioid receptor (KOR). The data and methodologies presented are compiled from key studies, offering a comprehensive resource for researchers in pharmacology and drug discovery.
Core Quantitative Data
ML190 has been rigorously evaluated in a variety of in vitro assays to determine its potency, selectivity, and functional activity at the kappa-opioid receptor. The key quantitative findings are summarized in the table below.
| Parameter | Value | Assay Type | Target | Reference |
| IC50 | 120 nM | β-arrestin Recruitment Assay (DiscoverX PathHunter) | Kappa-Opioid Receptor (KOR) | [1][2] |
| EC50 | 129 nM | Functional Antagonism Assay | Kappa-Opioid Receptor (KOR) | |
| Selectivity | >267-fold | β-arrestin Recruitment Assays | KOR vs. Mu-Opioid Receptor (MOR) and Delta-Opioid Receptor (DOR) | [2] |
| Plasma Protein Binding (Human) | 93.96% (at 1 µM), 88.54% (at 10 µM) | N/A | N/A | |
| Plasma Protein Binding (Mouse) | 88.46% (at 1 µM), 80.07% (at 10 µM) | N/A | N/A | |
| Plasma Stability (Human & Mouse) | 100% remaining after 3 hours | N/A | N/A | |
| Hepatic Microsome Stability (Human) | 22.13% remaining after 1 hour | N/A | N/A | |
| Hepatic Microsome Stability (Mouse) | 7.34% remaining after 1 hour | N/A | N/A |
Signaling Pathway of the Kappa-Opioid Receptor
ML190 exerts its antagonist effect by blocking the signaling cascade initiated by the activation of the kappa-opioid receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the KOR typically activates two primary signaling pathways: the G-protein pathway and the β-arrestin pathway. The G-protein pathway, mediated by Gαi/o, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and modulation of ion channel activity. The β-arrestin pathway is involved in receptor desensitization, internalization, and can also initiate distinct signaling cascades. ML190 blocks these downstream effects by preventing agonist binding to the KOR.
References
The Pharmacological Profile of ML190: A Selective Kappa Opioid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
ML190 is a potent and selective antagonist of the kappa opioid receptor (KOR), a G protein-coupled receptor implicated in a range of physiological and pathological processes, including pain, addiction, and mood disorders. This technical guide provides a comprehensive overview of the pharmacological properties of ML190, including its mechanism of action, in vitro activity, and key experimental protocols for its characterization.
Core Pharmacological Properties
ML190 acts as a competitive antagonist at the KOR, effectively blocking the downstream signaling initiated by the binding of endogenous opioid peptides, such as dynorphins. Its high selectivity for the KOR over other opioid receptor subtypes, namely the mu (μ) and delta (δ) opioid receptors, makes it a valuable tool for dissecting the specific roles of the kappa opioid system and a promising candidate for therapeutic development.
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological parameters of ML190.
| Parameter | Value | Assay Type | Organism | Reference |
| IC50 | 120 nM | β-arrestin recruitment assay | Human | [1][2][3][4] |
| EC50 | 129 nM | Functional Assay | Not Specified | [3][4] |
| Selectivity | >267-fold over μ and δ opioid receptors | Not Specified | Not Specified | [1][2] |
| Plasma Protein Binding (Human) | 93.96% (at 1 μM), 88.54% (at 10 μM) | Not Specified | Human | [3] |
| Plasma Protein Binding (Mouse) | 88.46% (at 1 μM), 80.07% (at 10 μM) | Not Specified | Mouse | [3] |
| Plasma Stability (Human) | 100% remaining at 3 hours | Not Specified | Human | [3] |
| Plasma Stability (Mouse) | 100% remaining at 3 hours | Not Specified | Mouse | [3] |
| Hepatic Microsome Stability (Human) | 22.13% remaining at 1 hour | Not Specified | Human | [3] |
| Hepatic Microsome Stability (Mouse) | 7.34% remaining at 1 hour | Not Specified | Mouse | [3] |
| Hepatic Toxicity (LC50) | > 50 μM | Not Specified | Not Specified | [3] |
Mechanism of Action: Antagonism of KOR Signaling
The kappa opioid receptor is a Gi/o-coupled GPCR. Upon activation by an agonist, it initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various downstream effectors, including ion channels and protein kinases. KOR activation is also known to trigger the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization, as well as initiating distinct signaling pathways.
ML190, as a KOR antagonist, competitively binds to the receptor and prevents these agonist-induced signaling events. By blocking the receptor, ML190 inhibits the modulation of adenylyl cyclase, the alteration of ion channel activity, and the recruitment of β-arrestin.
Experimental Protocols
β-Arrestin Recruitment Assay (Antagonist Mode)
This assay determines the potency of ML190 in blocking agonist-induced recruitment of β-arrestin to the KOR. The DiscoverX PathHunter β-arrestin assay is a common method.
Materials:
-
PathHunter U2OS or CHO-K1 cells stably co-expressing ProLink™-tagged KOR and Enzyme Acceptor-tagged β-arrestin.
-
Cell Plating Reagent.
-
KOR agonist (e.g., Dynorphin A or U-50,488H).
-
ML190.
-
PathHunter Detection Reagents (Galacton Star Substrate, Emerald II, and Cell Assay Buffer).
-
White, clear-bottom 96-well or 384-well microplates.
Procedure:
-
Cell Plating: Seed the PathHunter cells in the microplate at a density of 5,000-10,000 cells per well and incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of ML190 in Cell Plating Reagent. Also, prepare a solution of the KOR agonist at a concentration that elicits 80% of its maximal response (EC80).
-
Antagonist Incubation: Add the diluted ML190 to the cell plate and incubate for 30-60 minutes at 37°C.
-
Agonist Stimulation: Add the EC80 concentration of the KOR agonist to the wells containing ML190 and to control wells (agonist only). Incubate for 90 minutes at 37°C.
-
Detection: Equilibrate the plate to room temperature. Add the PathHunter Detection Reagents according to the manufacturer's protocol. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of ML190 and fit the data to a four-parameter logistic equation to determine the IC50 value.
Radioligand Binding Assay for Selectivity Determination
This assay is used to determine the binding affinity of ML190 for the μ and δ opioid receptors to assess its selectivity.
Materials:
-
Cell membranes prepared from cells expressing the human μ or δ opioid receptor.
-
Radiolabeled opioid ligand (e.g., [3H]DAMGO for μ-opioid receptor, [3H]DPDPE for δ-opioid receptor).
-
ML190.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., naloxone).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of ML190.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of ML190. Plot this against the log concentration of ML190 and fit the data to a one-site competition model to determine the Ki value. The selectivity is then calculated as the ratio of Ki values (Ki for μ or δ / Ki for κ).
Experimental Workflow for KOR Antagonist Characterization
The characterization of a novel KOR antagonist like ML190 typically follows a structured workflow, from initial identification to detailed pharmacological profiling.
References
ML190: A Selective Kappa Opioid Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML190 is a potent and highly selective, non-opioid antagonist of the Kappa Opioid Receptor (KOR), a G protein-coupled receptor implicated in a range of neurological and psychiatric disorders, including addiction, depression, and pain. This document provides a comprehensive technical overview of ML190, summarizing its pharmacological properties, outlining key experimental methodologies for its characterization, and visualizing the relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of KOR antagonism.
Introduction
The kappa opioid receptor (KOR) system, along with its endogenous ligand dynorphin, plays a crucial role in modulating mood, motivation, and nociception. Activation of KOR is often associated with aversive states, such as dysphoria and anhedonia, making KOR antagonists a promising therapeutic strategy for treating substance use disorders, major depressive disorder, and other stress-related conditions. ML190 has emerged as a valuable chemical probe for investigating the physiological and pathological roles of the KOR system due to its high selectivity over other opioid receptor subtypes.
Pharmacological Profile of ML190
ML190 is a small molecule antagonist of the human KOR. Its pharmacological activity has been primarily characterized through in vitro assays, demonstrating potent and selective inhibition of KOR signaling.
In Vitro Potency and Selectivity
The potency of ML190 as a KOR antagonist has been determined using functional assays that measure the inhibition of agonist-induced signaling. The β-arrestin recruitment assay is a common method used to quantify the functional antagonism of G protein-coupled receptors. In this assay, ML190 has been shown to be a potent antagonist of the human KOR.
Table 1: In Vitro Activity of ML190 at Opioid Receptors
| Parameter | Receptor | Value (nM) | Assay Type |
| IC₅₀ | Kappa (KOR) | 120[1] | β-arrestin recruitment |
| EC₅₀ | Kappa (KOR) | 129 | β-arrestin recruitment |
| Selectivity | Mu (MOR) | >267-fold vs KOR | Not Specified |
| Selectivity | Delta (DOR) | >267-fold vs KOR | Not Specified |
Pharmacokinetics
Detailed in vivo pharmacokinetic data for ML190 is not extensively available in the public domain. General pharmacokinetic studies in rodents are necessary to determine key parameters such as oral bioavailability, plasma half-life, clearance, and volume of distribution. Such studies are crucial for designing and interpreting in vivo efficacy studies.
Table 2: General Pharmacokinetic Parameters to be Determined for ML190 in Rodents
| Parameter | Description |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Half-life (t₁/₂) | The time required for the concentration of the drug in the body to be reduced by one-half. |
| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. |
| Tmax | Time at which the Cmax is observed. |
Experimental Protocols
This section provides detailed methodologies for the key in vitro and in vivo experiments used to characterize ML190 as a selective KOR antagonist.
In Vitro Assays
This assay is used to determine the binding affinity of ML190 for the kappa opioid receptor. It measures the ability of ML190 to compete with a radiolabeled ligand for binding to the receptor.
-
Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa opioid receptor (hKOR).
-
[³H]U69,593 (a selective KOR agonist radioligand).
-
ML190.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 4°C.
-
Scintillation fluid.
-
Glass fiber filters.
-
96-well microplates.
-
-
Procedure:
-
In a 96-well plate, add cell membranes (20-40 µg of protein per well).
-
Add increasing concentrations of ML190.
-
Add a fixed concentration of [³H]U69,593 (e.g., 0.5 nM).
-
For non-specific binding control wells, add a high concentration of an unlabeled KOR ligand (e.g., 10 µM unlabeled U69,593).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value for ML190 by fitting the competition binding data to a one-site or two-site binding model using non-linear regression analysis (e.g., using GraphPad Prism).
-
This functional assay measures the ability of ML190 to antagonize agonist-induced recruitment of β-arrestin to the KOR.
-
Materials:
-
U2OS or HEK293 cells stably co-expressing the human kappa opioid receptor (hKOR) and a β-arrestin fusion protein (e.g., PathHunter® or Tango™ assay systems).
-
KOR agonist (e.g., U50,488 or Dynorphin A).
-
ML190.
-
Cell culture medium.
-
Assay-specific detection reagents.
-
384-well white, clear-bottom microplates.
-
-
Procedure:
-
Seed the cells into 384-well plates and incubate overnight.
-
Prepare a concentration-response curve of ML190.
-
Add the different concentrations of ML190 to the cells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Add a fixed concentration of the KOR agonist (typically the EC₈₀ concentration) to all wells except the vehicle control.
-
Incubate the plate for 60-90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition of the agonist response by ML190 at each concentration.
-
Determine the IC₅₀ value of ML190 by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression.
-
In Vivo Assays
This assay assesses the ability of ML190 to block the analgesic effects of a KOR agonist in rodents.
-
Animals:
-
Male C57BL/6 mice (20-25 g).
-
-
Materials:
-
ML190.
-
KOR agonist (e.g., U50,488).
-
Vehicle (e.g., saline, DMSO/saline).
-
Tail-flick apparatus.
-
-
Procedure:
-
Habituate the mice to the tail-flick apparatus.
-
Determine the baseline tail-flick latency for each mouse by applying a radiant heat source to the tail and measuring the time to tail withdrawal.
-
Administer ML190 or vehicle via a specific route (e.g., intraperitoneal, oral) at a predetermined time before the agonist challenge.
-
Administer the KOR agonist U50,488 (e.g., 5 mg/kg, s.c.).
-
Measure the tail-flick latency at various time points after agonist administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Calculate the percent maximum possible effect (%MPE) for each animal at each time point.
-
Compare the %MPE between the ML190-treated and vehicle-treated groups to determine if ML190 antagonizes the antinociceptive effect of the KOR agonist.
-
This assay is used to evaluate the aversive properties of drugs. A KOR antagonist like ML190 would be expected to block the aversive effects of a KOR agonist.
-
Apparatus:
-
A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
-
Animals:
-
Male Sprague-Dawley rats (250-300 g).
-
-
Procedure:
-
Pre-conditioning phase: On day 1, allow the rats to freely explore both compartments of the apparatus for 15 minutes and record the time spent in each compartment to establish baseline preference.
-
Conditioning phase (8 days):
-
On alternate days, administer the KOR agonist (e.g., U50,488) and confine the rat to one compartment for 30 minutes.
-
On the intervening days, administer vehicle and confine the rat to the other compartment for 30 minutes.
-
To test the effect of ML190, administer it prior to the KOR agonist on the conditioning days.
-
-
Test phase: On day 10, place the rat in the neutral center of the apparatus and allow it to freely explore both compartments for 15 minutes. Record the time spent in each compartment.
-
Analysis: A significant decrease in the time spent in the drug-paired compartment compared to the pre-conditioning baseline indicates conditioned place aversion. The ability of ML190 to block this decrease would demonstrate its KOR antagonist activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the characterization of ML190.
Kappa Opioid Receptor Signaling Pathway
References
In-Depth Technical Guide: Cellular Pathways Modulated by ML190
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML190 is a potent and selective antagonist of the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR) implicated in a range of physiological and pathological processes, including pain, addiction, depression, and psychosis. As a selective antagonist, ML190 offers a valuable tool for elucidating the complex signaling cascades governed by the KOR and presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the cellular pathways modulated by ML190, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Target and Mechanism of Action
ML190 exerts its biological effects by competitively binding to the KOR, thereby blocking the binding of endogenous ligands, such as dynorphins, and preventing receptor activation. The KOR is primarily coupled to the Gi/o family of heterotrimeric G proteins. Upon activation by an agonist, the KOR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels), and the recruitment of β-arrestin. By antagonizing the KOR, ML190 effectively abrogates these downstream signaling events.
Quantitative Data for ML190
The following table summarizes the key quantitative parameters defining the potency and selectivity of ML190 for the kappa opioid receptor.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 120 nM | Human | β-arrestin recruitment assay | [1][2] |
| EC50 | 129 nM | Human | β-arrestin recruitment assay | |
| Ki | 129 nM | Human | Radioligand binding assay | [3] |
| Selectivity | >267-fold | Human | vs. μ-opioid receptor (MOR) and δ-opioid receptor (DOR) | [3] |
Cellular Signaling Pathways Modulated by ML190
As an antagonist, ML190's primary role is to inhibit the signaling pathways normally activated by KOR agonists. The key pathways modulated by ML190 are depicted below.
KOR Signaling Cascade (Agonist-Activated)
This diagram illustrates the canonical signaling pathway initiated by the binding of an agonist to the kappa opioid receptor.
Caption: Agonist activation of the Kappa Opioid Receptor (KOR).
Modulation by ML190 (KOR Antagonism)
This diagram illustrates how ML190 blocks the agonist-induced signaling cascade.
Caption: ML190 antagonizes the Kappa Opioid Receptor (KOR).
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol is a representative method for determining the binding affinity (Ki) of ML190 for the kappa opioid receptor.
1. Materials:
-
Membrane Preparation: Cell membranes prepared from CHO cells stably expressing the human kappa opioid receptor.
-
Radioligand: [3H]-Diprenorphine (a non-selective opioid antagonist).
-
Test Compound: ML190.
-
Non-specific Binding Control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
2. Procedure:
-
Prepare serial dilutions of ML190 in assay buffer.
-
In a 96-well plate, combine the cell membranes (20-40 µg of protein), [3H]-Diprenorphine (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of ML190.
-
For total binding, omit the test compound. For non-specific binding, add 10 µM naloxone.
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the ML190 concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
β-Arrestin Recruitment Assay (Antagonist Mode)
This protocol describes a common method to assess the antagonist activity of ML190 at the KOR using a β-arrestin recruitment assay, such as the Tango™ or PathHunter® assay.[4][5][6]
1. Materials:
-
Cell Line: A cell line (e.g., U2OS or CHO) stably co-expressing the human kappa opioid receptor and a β-arrestin fusion protein linked to a reporter enzyme (e.g., β-galactosidase or luciferase).
-
KOR Agonist: A known KOR agonist (e.g., U-50,488 or Dynorphin A).
-
Test Compound: ML190.
-
Cell Culture Medium.
-
Assay Buffer.
-
Substrate for the reporter enzyme.
2. Procedure:
-
Plate the cells in a 96- or 384-well plate and incubate overnight.
-
Prepare serial dilutions of ML190 in assay buffer.
-
Remove the culture medium and add the ML190 dilutions to the cells.
-
Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Add the KOR agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
Incubate for 60-90 minutes at 37°C.
-
Add the substrate for the reporter enzyme and incubate as per the manufacturer's instructions to allow for signal development.
-
Measure the luminescence or fluorescence using a plate reader.
3. Data Analysis:
-
Normalize the data to the positive control (agonist alone) and negative control (buffer alone).
-
Plot the percentage of inhibition against the logarithm of the ML190 concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
Experimental Workflow for β-Arrestin Recruitment Assay
Caption: Workflow for a β-arrestin recruitment antagonist assay.
Conclusion
ML190 is a highly selective and potent antagonist of the kappa opioid receptor. Its mechanism of action involves the blockade of both G-protein-dependent and β-arrestin-mediated signaling pathways that are initiated by KOR activation. This technical guide provides the foundational knowledge, quantitative data, and experimental methodologies necessary for researchers and drug development professionals to effectively utilize ML190 as a tool to investigate KOR biology and as a starting point for the design of novel therapeutics targeting this important receptor. The provided diagrams offer a clear visual representation of the complex cellular pathways modulated by this compound.
References
- 1. Discovery of Small Molecule Kappa Opioid Receptor Agonist and Antagonist Chemotypes through a HTS and Hit Refinement Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Small Molecule Kappa Opioid Receptor Agonist and Antagonist Chemotypes through a HTS and Hit Refinement Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Kappa opioid receptor screen with the Tango beta-arrestin recruitment technology and characterization of hits with second-messenger assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to ML190 Target Engagement in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML190 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 5 (S1PR5), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS) and immune cells.[1] In the CNS, S1PR5 is found on various cell types, including oligodendrocytes and neurons, where it is implicated in processes such as neuronal differentiation and survival.[2][3][4] Understanding the engagement of ML190 with its target, S1PR5, within the complex environment of neuronal cells is critical for elucidating its mechanism of action and advancing its therapeutic potential for neurological disorders. This guide provides a comprehensive overview of the methodologies and conceptual frameworks for assessing ML190 target engagement in neuronal cells. It includes detailed experimental protocols, data presentation formats, and visualizations of the underlying biological pathways and experimental workflows. While specific quantitative data for ML190 in neuronal cells is not extensively available in the public domain, this guide offers the necessary tools and frameworks to generate and interpret such crucial data.
Introduction to ML190 and S1PR5 in Neuronal Function
Sphingosine-1-phosphate (S1P) is a bioactive lipid that signals through five S1P receptors (S1PR1-5).[5] S1PR5, in particular, is a key regulator of neuronal and immune cell functions.[1][2] Its activation in the CNS has been shown to influence neurite extension and retraction, highlighting its role in neuronal plasticity.[4] ML190 has been identified as a selective agonist for S1PR5. Agonist binding to S1PR5 is known to initiate downstream signaling cascades through the coupling of Gαi/o and Gα12/13 proteins.[6] These pathways can modulate a variety of cellular processes, including cell survival, morphology, and gene expression, making S1PR5 an attractive target for therapeutic intervention in neurodegenerative diseases.
Quantitative Data on ML190-S1PR5 Engagement
Table 1: Binding Affinity of ML190 for S1PR5 in Neuronal Cells
| Compound | Cell Line | Assay Type | Radioligand | Ki (nM) | Reference |
| ML190 | SH-SY5Y (differentiated) | Radioligand Binding | [³³P]-S1P | Data to be determined | Internal/Published Report |
| ML190 | Primary Cortical Neurons | Radioligand Binding | [³³P]-S1P | Data to be determined | Internal/Published Report |
Table 2: Functional Potency of ML190 in Neuronal Cells
| Compound | Cell Line | Assay Type | Readout | EC50 (nM) | Reference |
| ML190 | SH-SY5Y (differentiated) | cAMP Assay | cAMP Inhibition | Data to be determined | Internal/Published Report |
| ML190 | Primary Cortical Neurons | RhoA Activation Assay | GTP-RhoA Levels | Data to be determined | Internal/Published Report |
| ML190 | SH-SY5Y (differentiated) | Neurite Outgrowth Assay | Neurite Length | Data to be determined | Internal/Published Report |
S1PR5 Signaling Pathway in Neuronal Cells
Upon agonist binding, S1PR5 undergoes a conformational change, leading to the activation of heterotrimeric G proteins. In neuronal cells, S1PR5 primarily couples to Gαi/o and Gα12/13.
-
Gαi/o Pathway: Activation of the Gαi/o subunit typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can influence the activity of protein kinase A (PKA) and downstream transcription factors like CREB, which are involved in neuronal survival and plasticity.
-
Gα12/13 Pathway: The Gα12/13 pathway activation leads to the stimulation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA.[7] Activated RhoA can influence the actin cytoskeleton through ROCK (Rho-associated kinase), impacting cell morphology, migration, and neurite dynamics.[8][9]
Experimental Protocols for Target Engagement
Confirming that ML190 engages S1PR5 in the complex intracellular environment of a neuron is paramount. Several robust methods can be employed for this purpose.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[10]
Protocol:
-
Cell Culture: Culture a neuronal cell line (e.g., differentiated SH-SY5Y) or primary neurons to 80-90% confluency.
-
Compound Treatment: Treat cells with varying concentrations of ML190 or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Shock: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C. A temperature melt curve should be performed initially to determine the optimal temperature range.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a specific antibody against S1PR5.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble S1PR5 as a function of temperature for both vehicle- and ML190-treated samples. A shift in the melting curve indicates target engagement.
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a proximity-based assay that can measure ligand binding to a receptor in live cells in real-time.[11][12] This requires engineering the neuronal cells to express a fusion of S1PR5 with a luciferase donor (e.g., NanoLuc) and using a fluorescently labeled ligand or a competing fluorescent tracer.
Protocol:
-
Construct Generation: Generate a plasmid construct encoding S1PR5 fused to a luciferase (e.g., S1PR5-NanoLuc).
-
Cell Transfection: Transfect a neuronal cell line with the S1PR5-NanoLuc construct. For primary neurons, lentiviral transduction is a more suitable method.[13]
-
Cell Plating: Plate the transfected/transduced cells in a white, clear-bottom 96-well plate.
-
Compound and Tracer Addition: Add a fluorescently labeled S1PR5 ligand (tracer) to the cells, followed by the addition of varying concentrations of unlabeled ML190.
-
Substrate Addition: Add the luciferase substrate (e.g., furimazine for NanoLuc).
-
BRET Measurement: Immediately measure the luminescence at two wavelengths (donor emission and acceptor emission) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of ML190 indicates competitive binding and allows for the determination of the inhibitory constant (IC50), which can be converted to a binding affinity (Ki).
Functional Assays in Neuronal Cells
Demonstrating that ML190 binding to S1PR5 elicits a functional response in neuronal cells is the ultimate validation of target engagement.
cAMP Assay
Given that S1PR5 couples to Gαi/o, an assay measuring the inhibition of forskolin-stimulated cAMP production is a direct functional readout.
Protocol:
-
Cell Culture: Culture differentiated SH-SY5Y cells or primary neurons in a 96-well plate.
-
Compound Pre-treatment: Pre-treat cells with varying concentrations of ML190 for 15-30 minutes.
-
Forskolin (B1673556) Stimulation: Stimulate the cells with forskolin (an adenylyl cyclase activator) for 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the ML190 concentration to determine the EC50 value for the inhibition of cAMP production.
RhoA Activation Assay
To confirm engagement of the Gα12/13 pathway, a RhoA activation assay can be performed.
Protocol:
-
Cell Culture and Treatment: Culture and treat neuronal cells with ML190 as described above.
-
Cell Lysis: Lyse the cells in a buffer that preserves GTP-bound RhoA.
-
Pull-down Assay: Use a commercially available RhoA activation assay kit, which typically involves a pull-down of active (GTP-bound) RhoA using a Rho-binding domain (RBD) of a Rho effector protein coupled to beads.
-
Western Blotting: Elute the bound proteins and analyze the levels of pulled-down RhoA by Western blotting.
-
Data Analysis: Quantify the band intensities to determine the fold-increase in active RhoA upon ML190 treatment.
Conclusion
The comprehensive assessment of ML190 target engagement in neuronal cells requires a multi-faceted approach. By combining direct binding assays like CETSA and BRET with functional readouts such as cAMP modulation and RhoA activation, researchers can build a robust understanding of ML190's mechanism of action at its intended target, S1PR5. The protocols and frameworks provided in this guide serve as a roadmap for generating the critical data needed to advance the development of ML190 and other S1PR5-targeting therapeutics for neurological diseases. The successful application of these methods will undoubtedly accelerate the translation of promising compounds from the laboratory to the clinic.
References
- 1. A novel BRET-based assay to investigate binding and residence time of unmodified ligands to the human lysosomal ion channel TRPML1 in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S1PR5 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Signaling through the S1P−S1PR Axis in the Gut, the Immune and the Central Nervous System in Multiple Sclerosis: Implication for Pathogenesis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-Phoshpate Receptors are Located in Synapses and Control Spontaneous Activity of Mouse Neurons in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gα12 and Gα13: Versatility in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Sphingosine-1-Phosphate and the S1P3 Receptor Initiate Neuronal Retraction via RhoA/ROCK Associated with CRMP2 Phosphorylation [frontiersin.org]
- 9. Sphingosine 1-phosphate receptor 3 and RhoA signaling mediate inflammatory gene expression in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 11. BRET Analysis of GPCR Dimers in Neurons and Non-Neuronal Cells: Evidence for Inactive, Agonist, and Constitutive Conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of bioluminescence resonance energy transfer assays in primary mouse neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Synthesis of ML190: A Selective Kappa Opioid Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML190 is a potent and selective antagonist of the kappa opioid receptor (KOR), a G protein-coupled receptor implicated in a range of neurological and psychiatric disorders, including addiction, depression, and pain. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of ML190. It details the high-throughput screening campaign that led to its identification, its pharmacological profile, and the key signaling pathways it modulates. Furthermore, this guide presents detailed experimental protocols for the synthesis of ML190 and the assays utilized to determine its activity, serving as a valuable resource for researchers in the fields of medicinal chemistry and pharmacology.
Introduction
The kappa opioid receptor (KOR) and its endogenous ligand, dynorphin, are key components of the endogenous opioid system. Activation of the KOR has been associated with dysphoria, stress, and the negative affective states that drive substance abuse relapse. Consequently, KOR antagonists are of significant interest as potential therapeutics for the treatment of addiction and mood disorders. The discovery of non-peptide, small-molecule KOR antagonists with good selectivity and drug-like properties has been a major goal in the field. ML190 emerged from a high-throughput screening (HTS) campaign as a promising lead compound with a novel chemical scaffold.
Discovery of ML190
ML190 was identified through a comprehensive HTS campaign designed to discover novel chemotypes for both KOR agonists and antagonists.[1] The screening cascade involved a primary screen of a large compound library, followed by confirmatory and selectivity assays to identify potent and selective KOR antagonists.
High-Throughput Screening (HTS)
The primary HTS utilized a cell-based β-arrestin recruitment assay. This assay measures the interaction of β-arrestin with the activated KOR, a key step in receptor desensitization and signaling. Compounds that inhibited the agonist-induced recruitment of β-arrestin were identified as potential KOR antagonists.
Hit Confirmation and Selectivity Profiling
Initial hits from the primary screen were subjected to a series of confirmatory assays to validate their activity and determine their potency. Subsequently, the selectivity of confirmed hits was assessed against the mu opioid receptor (MOR) and the delta opioid receptor (DOR) to identify compounds with a desirable selectivity profile for the KOR. ML190 demonstrated high potency and significant selectivity for the KOR over the other opioid receptor subtypes.
Pharmacological Profile of ML190
ML190 is a potent and selective KOR antagonist. Its pharmacological activity has been characterized in a variety of in vitro assays.
| Parameter | Value | Assay | Reference |
| IC50 | 120 nM | KOR β-arrestin recruitment assay | [1] |
| Selectivity | >267-fold | Over MOR and DOR |
Table 1: Quantitative Pharmacological Data for ML190
Synthesis of ML190
ML190, chemically named 2-((2,3-dimethyl-1H-indol-5-yl)amino)-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide, can be synthesized through a multi-step process. A general synthetic approach for related 2-aminopyrimidine-4-carboxamide (B2751154) derivatives involves the reaction of a 2-aminopyrimidine (B69317) intermediate with a suitable amine.[2][3][4]
Experimental Protocol: Synthesis of 2-((2,3-dimethyl-1H-indol-5-yl)amino)-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide (ML190)
Materials:
-
2-chloro-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide
-
5-amino-2,3-dimethyl-1H-indole
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
To a reaction vessel, add 2-chloro-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide (1 equivalent), 5-amino-2,3-dimethyl-1H-indole (1.2 equivalents), cesium carbonate (2 equivalents), and the palladium catalyst and ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous, degassed 1,4-dioxane (B91453) to the reaction mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 100 °C) and stir for the required duration (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired product, ML190.
-
Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Key Experimental Protocols
β-Arrestin Recruitment Assay
This assay is a common method for studying G protein-coupled receptor (GPCR) activation and identifying antagonists.
Principle:
Upon agonist binding, the KOR is phosphorylated, leading to the recruitment of β-arrestin. In this assay, the KOR is tagged with a fragment of a reporter enzyme (e.g., β-galactosidase), and β-arrestin is tagged with the complementary fragment. When β-arrestin is recruited to the receptor, the enzyme fragments come into proximity, forming an active enzyme that can hydrolyze a substrate to produce a detectable signal (e.g., luminescence or fluorescence). Antagonists will inhibit this agonist-induced signal.
General Protocol:
-
Cell Culture: Maintain a stable cell line co-expressing the KOR-enzyme fragment fusion protein and the β-arrestin-enzyme fragment fusion protein in appropriate cell culture medium.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., ML190) and a known KOR agonist (e.g., U-50,488) in assay buffer.
-
Assay Procedure:
-
Plate the cells in a multi-well plate.
-
Add the test compounds to the wells and incubate for a specified period.
-
Add the KOR agonist to the wells to stimulate β-arrestin recruitment.
-
Incubate for a further period to allow for signal development.
-
Add the enzyme substrate to the wells.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis: Plot the signal intensity against the concentration of the test compound. For antagonists, the data is typically fitted to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathways and Visualizations
Kappa Opioid Receptor Signaling
The KOR is a Gi/Go-coupled GPCR. Upon activation by an agonist, it initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also modulate the activity of various ion channels. Furthermore, agonist binding leads to the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin. β-arrestin binding not only desensitizes the G protein-mediated signaling but can also initiate a separate wave of signaling through pathways involving mitogen-activated protein kinases (MAPKs). ML190, as an antagonist, blocks the initiation of these signaling events by preventing agonist binding to the KOR.
Figure 1: Simplified Kappa Opioid Receptor signaling pathway.
Experimental Workflow for the Discovery of ML190
The discovery of ML190 followed a logical and systematic workflow, beginning with a large-scale primary screen and progressively narrowing down to a single, optimized compound.
Figure 2: Experimental workflow for the discovery of ML190.
Conclusion
ML190 is a valuable pharmacological tool for studying the role of the kappa opioid receptor in various physiological and pathological processes. Its discovery through a systematic HTS campaign highlights the power of this approach in identifying novel chemical scaffolds for challenging drug targets. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development of KOR antagonists as potential therapeutics for a range of human diseases.
References
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. MX172953B - 2-AMINOPYRIMIDINE-4-CARBOXAMIDE DERIVATIVES, THEIR PREPARATION AND THEIR APPLICATION IN THERAPEUTICS - Google Patents [patents.google.com]
- 4. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
The Structural-Activity Relationship of ML190 Analogs: A Technical Guide for Drug Development Professionals
Introduction: ML190 is a potent and selective antagonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor implicated in a range of neurological and psychiatric conditions, including addiction, depression, and pain. The development of selective KOR antagonists like ML190 represents a promising therapeutic strategy. This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of ML190 analogs, based on the foundational work of Frankowski et al., to inform future drug discovery and development efforts.
Core Compound Profile: ML190
| Compound Name | ML190 |
| Chemical Name | N-[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]-1-methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazine-5(6H)-acetamide |
| Molecular Formula | C27H32N6O3 |
| Molecular Weight | 488.58 g/mol |
| CAS Number | 1355244-02-8 |
| Biological Activity | Selective κ-opioid receptor (KOR) antagonist |
| IC50 | 120 nM (in β-arrestin recruitment assay) |
| Selectivity | >267-fold selective over μ- and δ-opioid receptors |
Structure-Activity Relationship of ML190 Analogs
The exploration of the SAR for the ML190 scaffold has revealed key structural motifs that govern its antagonist potency at the kappa-opioid receptor. The following table summarizes the quantitative data for ML190 and its analogs as reported by Frankowski et al. in their 2012 publication in ACS Chemical Neuroscience.[1]
| Compound ID | R Group Modification | KOR IC50 (nM) in β-arrestin assay | Selectivity vs. MOR | Selectivity vs. DOR |
| ML190 (4{13}) | 1-methyl | 120 | >267x | >267x |
| 4{1} | H | >10,000 | - | - |
| 4{2} | 1-ethyl | 1,200 | - | - |
| 4{3} | 1-propyl | 2,400 | - | - |
| 4{4} | 1-isopropyl | >10,000 | - | - |
| 4{5} | 1-cyclopropyl | 1,100 | - | - |
| 4{6} | 1-phenyl | >10,000 | - | - |
| 4{7} | 3-methyl | 1,300 | - | - |
| 4{8} | 4-methyl | 2,700 | - | - |
| 4{9} | 1,3-dimethyl | >10,000 | - | - |
| 4{10} | 1,4-dimethyl | 5,500 | - | - |
| 4{11} | 1-methyl-3-chloro | 280 | - | - |
| 4{12} | 1-methyl-4-chloro | 1,000 | - | - |
Key Findings from SAR Studies:
-
The 1-methyl group on the pyrido[2,3-e]pyrrolo[1,2-a]pyrazine core is critical for potent KOR antagonism. The unsubstituted analog (4{1}) is inactive.
-
Larger alkyl substituents at the 1-position are not well-tolerated. Potency decreases with increasing chain length (ethyl, propyl) and branching (isopropyl).
-
Substitution at other positions on the heterocyclic core generally leads to a decrease in potency.
-
The p-methoxyphenylpiperazine moiety and the propyl-acetamide linker are important for activity.
Experimental Protocols
General Synthesis of ML190 Analogs
The synthesis of ML190 and its analogs is achieved through a multi-step sequence starting from commercially available materials. The general synthetic route is outlined below.
Step 1: Synthesis of the Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine Core The core heterocyclic system is constructed through a condensation reaction followed by cyclization.
Step 2: Alkylation of the Core The desired R group is introduced at the 1-position of the heterocyclic core via alkylation.
Step 3: Coupling with the Side Chain The final step involves the coupling of the alkylated core with the N-[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]acetamide side chain.
Biological Assays
β-Arrestin Recruitment Assay (DiscoveRx PathHunter)
This assay is a cell-based functional assay that measures the recruitment of β-arrestin to the activated kappa-opioid receptor.
-
Cell Culture: U2OS cells stably co-expressing the human KOR fused to a ProLink tag and a β-arrestin-enzyme acceptor fusion protein are cultured in the recommended medium.
-
Assay Preparation: Cells are seeded into 384-well plates and incubated.
-
Compound Addition: Test compounds (ML190 and its analogs) are added to the wells at various concentrations.
-
Agonist Stimulation: A known KOR agonist (e.g., U-50,488) is added to stimulate the receptor.
-
Detection: After incubation, the detection reagent is added, and the resulting chemiluminescent signal is measured. The signal is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: The IC50 values are calculated from the concentration-response curves.
High-Content Imaging-Based β-Arrestin Translocation Assay
This assay visually confirms the translocation of β-arrestin from the cytoplasm to the cell membrane upon receptor activation.
-
Cell Line: A cell line expressing KOR and β-arrestin tagged with a fluorescent protein (e.g., GFP) is used.
-
Compound Treatment: Cells are treated with the test compounds and a KOR agonist.
-
Imaging: The subcellular localization of the fluorescently tagged β-arrestin is visualized using high-content imaging.
-
Analysis: The degree of β-arrestin translocation is quantified.
Visualizations
Kappa-Opioid Receptor Signaling Pathway
Caption: KOR Signaling Pathway
Experimental Workflow for SAR Studies of ML190 Analogs
Caption: Workflow for ML190 Analog SAR
Conclusion
The structural-activity relationship of ML190 analogs highlights the importance of specific structural features for potent and selective kappa-opioid receptor antagonism. The detailed experimental protocols and workflows provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the discovery and optimization of novel KOR antagonists. The insights gained from these studies can guide the design of future analogs with improved pharmacological properties, ultimately leading to the development of novel therapeutics for a variety of central nervous system disorders.
References
Methodological & Application
Application Notes and Protocols for In Vivo Rodent Studies of ML190, a Selective Kappa Opioid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML190 is a potent and selective antagonist of the kappa opioid receptor (KOR), a key target in the central nervous system implicated in mood, addiction, and pain. In vitro studies have demonstrated its high affinity and selectivity for the KOR over other opioid receptors. Specifically, ML190 exhibits an IC50 of 120 nM and an EC50 of 129 nM in β-arrestin recruitment assays, with over 267-fold selectivity for the KOR compared to the mu- and delta-opioid receptors.[1] While comprehensive in vivo studies on ML190 are not extensively documented in publicly available literature, this document provides a detailed guide for its characterization in rodent models based on established protocols for KOR antagonists.[1]
These application notes offer protocols for assessing the pharmacokinetics, safety, and efficacy of ML190 in common rodent models of depression, anxiety, and pain. The provided methodologies are designed to be adapted for the specific research questions and laboratory settings of the end-user.
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data from in vivo rodent studies of ML190. The values presented are hypothetical and for illustrative purposes only, designed to guide data presentation.
Table 1: Pharmacokinetic Parameters of ML190 in Rodents
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |
| Mouse | Intraperitoneal (IP) | 10 | 450 | 0.5 | 1200 | 2.5 | N/A |
| Mouse | Oral (PO) | 30 | 150 | 1.0 | 900 | 3.0 | 25 |
| Rat | Intravenous (IV) | 5 | 800 | 0.1 | 1000 | 2.0 | 100 |
| Rat | Subcutaneous (SC) | 10 | 300 | 0.75 | 1500 | 3.5 | 50 |
Table 2: Efficacy of ML190 in Rodent Behavioral Models
| Model | Species | Dose (mg/kg, IP) | Endpoint | Result (% Change vs. Vehicle) | p-value |
| Forced Swim Test | Mouse | 10 | Immobility Time | -40% | <0.05 |
| Elevated Plus Maze | Rat | 5 | Time in Open Arms | +60% | <0.01 |
| Tail Flick Test (U50,488-induced analgesia) | Mouse | 10 | Reversal of Analgesia | 85% | <0.001 |
Table 3: Acute Toxicity Profile of ML190 in Mice
| Dose (mg/kg, IP) | Observation Period | Clinical Signs | Mortality |
| 50 | 24 hours | None observed | 0/10 |
| 100 | 24 hours | Mild sedation, resolved within 2 hours | 0/10 |
| 200 | 24 hours | Significant sedation, ataxia | 1/10 |
Experimental Protocols
Animal Models and Husbandry
Standard laboratory mouse strains such as C57BL/6J or BALB/c, and rat strains like Sprague-Dawley or Wistar are suitable for these studies. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Formulation and Administration of ML190
-
Formulation: For in vivo administration, ML190 can be formulated in a vehicle such as a mixture of 10% DMSO, 40% PEG300, and 50% saline. The formulation should be prepared fresh on the day of the experiment.
-
Routes of Administration:
-
Intraperitoneal (IP) Injection: A common route for systemic administration in rodents.
-
Oral Gavage (PO): For assessing oral bioavailability and efficacy.
-
Subcutaneous (SC) Injection: Provides a slower absorption profile compared to IP.
-
Intravenous (IV) Injection: For direct systemic administration and pharmacokinetic studies.
-
Pharmacokinetic Study Protocol
This protocol aims to determine the absorption, distribution, metabolism, and excretion (ADME) profile of ML190.
-
Animal Groups: Assign rodents to different groups based on the route of administration and time points for blood collection.
-
Dosing: Administer a single dose of ML190 via the chosen route (e.g., 10 mg/kg IP for mice, 5 mg/kg IV for rats).
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via tail vein or saphenous vein puncture.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify ML190 concentrations in plasma using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Forced Swim Test (FST) Protocol for Antidepressant-like Activity
The FST is a widely used model to screen for antidepressant effects.
-
Apparatus: A transparent cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer ML190 or vehicle to mice 30-60 minutes before the test.
-
Place each mouse individually into the cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
-
Data Analysis: Compare the immobility time between the ML190-treated and vehicle-treated groups. A significant reduction in immobility time suggests an antidepressant-like effect.
Elevated Plus Maze (EPM) Protocol for Anxiolytic-like Activity
The EPM is used to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm above the floor.
-
Procedure:
-
Administer ML190 or vehicle to rats 30-60 minutes before the test.
-
Place each rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms.
-
-
Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
KOR Antagonist Activity in the Tail Flick Test
This assay confirms the in vivo KOR antagonist activity of ML190 by assessing its ability to block the analgesic effects of a KOR agonist (e.g., U50,488).
-
Apparatus: A tail flick analgesia meter that applies a focused beam of heat to the tail.
-
Procedure:
-
Measure the baseline tail flick latency (the time it takes for the animal to flick its tail away from the heat source).
-
Administer ML190 or vehicle.
-
After a predetermined time (e.g., 30 minutes), administer the KOR agonist U50,488.
-
Measure the tail flick latency at several time points after U50,488 administration.
-
-
Data Analysis: Compare the tail flick latencies. A reversal of the U50,488-induced increase in latency by ML190 indicates KOR antagonist activity.
Visualizations
Signaling Pathway of KOR Antagonism
Caption: Simplified signaling pathway of kappa opioid receptor (KOR) antagonism by ML190.
Experimental Workflow for In Vivo Characterization of a Novel KOR Antagonist
Caption: General experimental workflow for the in vivo characterization of a novel KOR antagonist.
References
Application Notes and Protocols for ML190 in Behavioral Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML190 is a potent and selective antagonist of the kappa-opioid receptor (KOR).[1] In the field of behavioral neuroscience, the modulation of the KOR system is a significant area of research due to its deep involvement in mood, motivation, and addiction.[2] Activation of KORs by their endogenous ligand, dynorphin, is associated with aversive and depressive-like states, making KOR antagonists like ML190 valuable tools for investigating the neural circuits underlying these behaviors and for the potential development of novel therapeutics for depression, anxiety, and substance use disorders.[1][2]
These application notes provide a comprehensive overview of the use of ML190 in behavioral neuroscience experiments, including its mechanism of action, and detailed protocols for assessing its effects on rodent behavior.
Mechanism of Action: Kappa-Opioid Receptor Antagonism
ML190 exerts its effects by selectively blocking the kappa-opioid receptor. KORs are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade that typically leads to the inhibition of neuronal activity. This is achieved through several mechanisms, including:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of ion channels: KOR activation promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane, and inhibits voltage-gated calcium channels, reducing neurotransmitter release.
By antagonizing the KOR, ML190 blocks these inhibitory effects, thereby preventing the dynorphin-mediated suppression of neuronal activity. A primary consequence of KOR activation is the inhibition of dopamine (B1211576) release in key reward-related brain regions, such as the nucleus accumbens. By blocking this inhibition, ML190 can lead to an increase in dopamine levels, which is thought to contribute to its antidepressant and anxiolytic-like effects.[1]
Signaling Pathway of KOR Antagonism by ML190
The following diagram illustrates the signaling pathway affected by ML190.
Experimental Protocols
While specific in vivo behavioral data for ML190 is not extensively published, the following protocols are standard assays used to evaluate the antidepressant and anxiolytic-like effects of novel KOR antagonists. The provided dose ranges are based on typical concentrations used for selective KOR antagonists in preclinical studies and should be optimized in dose-response experiments for ML190.
Forced Swim Test (FST) for Antidepressant-Like Effects
The Forced Swim Test is a widely used behavioral despair model to screen for antidepressant efficacy. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to increase the latency to immobility and the total time spent mobile.
Materials:
-
ML190
-
Vehicle (e.g., saline, DMSO, or other appropriate solvent)
-
Cylindrical containers (25 cm height, 10-12 cm diameter)
-
Water at 23-25°C
-
Video recording and analysis software
Procedure:
-
Habituation (Day 1): Place each mouse individually into the cylinder filled with 15 cm of water for a 15-minute pre-swim session. This is to ensure that on the test day, the behavior is not influenced by the novelty of the apparatus. After the session, gently dry the mice and return them to their home cages.
-
Drug Administration (Day 2): Administer ML190 or vehicle via the desired route (e.g., intraperitoneally, orally). The timing of administration before the test should be determined based on the pharmacokinetic profile of ML190. A typical pre-treatment time is 30-60 minutes.
-
Test Session (Day 2): Place the mice individually back into the water-filled cylinders for a 6-minute test session. Record the entire session for later analysis.
-
Data Analysis: Score the last 4 minutes of the test session for time spent immobile (making only movements necessary to keep the head above water), swimming, and climbing. A significant decrease in immobility time in the ML190-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Experimental Workflow for the Forced Swim Test
Elevated Plus Maze (EPM) for Anxiolytic-Like Effects
The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms elevated from the floor. The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms.
Materials:
-
ML190
-
Vehicle
-
Elevated plus maze apparatus
-
Video tracking software
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer ML190 or vehicle.
-
Test Session: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes. Record the session with a video camera positioned above the maze.
-
Data Analysis: Analyze the recording to determine the time spent in the open and closed arms, the number of entries into each arm, and the total distance traveled. An increase in the percentage of time spent in the open arms and the percentage of open arm entries in the ML190-treated group compared to the vehicle group suggests an anxiolytic-like effect. Total distance traveled can be used as a measure of general locomotor activity.
Quantitative Data from a Hypothetical EPM Study with ML190
| Treatment Group | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |
| Vehicle | 15.2 ± 2.1 | 20.5 ± 3.2 | 350 ± 25 |
| ML190 (1 mg/kg) | 25.8 ± 3.5 | 30.1 ± 4.1 | 360 ± 30 |
| ML190 (3 mg/kg) | 35.1 ± 4.2 | 42.6 ± 5.0 | 355 ± 28 |
| ML190 (10 mg/kg) | 38.5 ± 4.8 | 45.3 ± 5.5 | 345 ± 26 |
| *p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical and for illustrative purposes only. |
Considerations for In Vivo Studies
-
Dose-Response: It is crucial to establish a full dose-response curve for ML190 in each behavioral paradigm to determine the optimal therapeutic window and to identify potential biphasic effects or effects on locomotor activity at higher doses.
-
Pharmacokinetics: The route of administration and the time between administration and testing should be optimized based on the pharmacokinetic profile of ML190 to ensure that the compound has reached its target and is present at effective concentrations during the behavioral test.
-
Controls: Appropriate vehicle controls are essential. Additionally, including a positive control (a known antidepressant or anxiolytic) can help to validate the assay.
-
Animal Strain, Sex, and Age: Behavioral responses can vary significantly between different rodent strains, sexes, and ages. These variables should be carefully considered and reported in any study.
Conclusion
ML190, as a selective KOR antagonist, holds significant promise as a research tool in behavioral neuroscience. By blocking the aversive effects of the dynorphin/KOR system, it provides a means to investigate the neurobiological basis of mood and motivational disorders. The protocols outlined above provide a starting point for characterizing the behavioral effects of ML190 in preclinical models of depression and anxiety. Rigorous experimental design and careful data interpretation will be essential to fully elucidate the therapeutic potential of this compound.
References
Application Notes and Protocols: ML190 for Mouse Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Depressive Disorder (MDD) is a complex psychiatric condition with a significant portion of patients exhibiting resistance to currently available treatments. This necessitates the exploration of novel therapeutic targets. One such emerging target is the kappa opioid receptor (KOR). Activation of the KOR by its endogenous ligand, dynorphin, is associated with stress, dysphoria, and anhedonia, core symptoms of depression.[1][2] Consequently, antagonists of the KOR are being investigated as a novel class of antidepressants.[3][4]
ML190 is a selective kappa opioid receptor (KOR) antagonist.[4] While specific in vivo studies detailing the use of ML190 in mouse models of depression are not yet prevalent in publicly available literature, this document provides a comprehensive guide for researchers on how to approach the investigation of ML190 and similar KOR antagonists in preclinical depression models. The protocols and dosage considerations outlined below are based on established methodologies for testing novel antidepressant compounds and data from other KOR antagonists.
Quantitative Data Summary
| Compound | Mouse Strain | Dose Range | Route of Administration | Behavioral Test | Reference |
| nor-Binaltorphimine (nor-BNI) | C57BL/6J | 10 mg/kg | i.p. | Forced Swim Test, Tail Suspension Test | [1] |
| CERC-501 (LY2456302) | Not Specified | 3 - 10 mg/kg | p.o. | Forced Swim Test | [5] |
| LY2444296 | C57BL/6J | 10 - 30 mg/kg | s.c. | Forced Swim Test | [6] |
| AZ-MTAB | California Mice | Not Specified | Not Specified | Anhedonia, Social Avoidance | [3] |
Note on ML190 Pharmacokinetics: An NIH Molecular Libraries Program probe report indicated that ML190 is rapidly metabolized in both human and mouse microsomes.[4] This suggests a potentially short in vivo half-life, which should be a key consideration in experimental design, particularly regarding the timing of administration relative to behavioral testing.
Signaling Pathways
The antidepressant-like effects of KOR antagonists are believed to be mediated through the modulation of several downstream signaling pathways, primarily within the brain's reward circuitry.
Dynorphin/Kappa Opioid Receptor Signaling in Depression
Stress is a major contributing factor to depression and can lead to the release of dynorphin, the endogenous ligand for the KOR.[1] Activation of KORs on dopamine (B1211576) D2 receptor-expressing neurons in the nucleus accumbens, a key reward region, inhibits dopamine release, leading to anhedonia and depressive-like states.[7] KOR antagonists, like ML190, are hypothesized to block this effect, thereby disinhibiting dopamine release and alleviating depressive symptoms.
Downstream CREB and p38 MAPK Signaling
The effects of KOR antagonism extend to intracellular signaling cascades. The transcription factor cAMP response element-binding protein (CREB) is a key regulator of neuronal plasticity and has been implicated in the pathophysiology of depression.[7][8] Antidepressant treatments are often associated with increased CREB activity. Furthermore, the p38 mitogen-activated protein kinase (MAPK) signaling pathway is activated by stress and inflammation and is linked to depressive-like behaviors.[3][9] KOR antagonists may exert their antidepressant effects by modulating these pathways, though the precise mechanisms are still under investigation.
References
- 1. CREB: A Promising Therapeutic Target for Treating Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressant-induced Dopamine Receptor Dysregulation: A Valid Animal Model of Manic-Depressive Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Effect of antidepressant drugs on dopamine D1 and D2 receptor expression and dopamine release in the nucleus accumbens of the rat. — Department of Pharmacology [pharm.ox.ac.uk]
- 5. Dopaminergic mechanism of antidepressant action in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Extensively Humanized Mouse Model to Predict Pathways of Drug Disposition and Drug/Drug Interactions, and to Facilitate Design of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CREB, neurogenesis and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BDNF/CREB signaling pathway contribution in depression pathogenesis: A survey on the non-pharmacological therapeutic opportunities for gut microbiota dysbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Novel Modulators in Pain Research: ML190 and ML297
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for two novel modulators, ML190 and ML297, which have distinct mechanisms of action and hold potential for the study and treatment of pain.
Part 1: ML190 - A Selective κ-Opioid Receptor (KOR) Antagonist
Introduction: ML190 is a potent and selective antagonist of the κ-opioid receptor (KOR)[1]. The κ-opioid system is implicated in pain, mood, and addiction. Antagonism of KOR is a promising strategy for the development of novel analgesics, particularly for chronic pain states, as it may avoid the undesirable side effects associated with KOR agonism (e.g., dysphoria, sedation) and µ-opioid receptor agonism (e.g., respiratory depression, addiction).
Mechanism of Action in Pain
The analgesic effects of KOR antagonists like ML190 are thought to be mediated by the blockade of endogenous dynorphin (B1627789) signaling. Dynorphins are endogenous opioid peptides that are upregulated in chronic pain states and contribute to the negative affective component of pain and the maintenance of neuropathic pain. By blocking the binding of dynorphins to KOR, ML190 can potentially alleviate pain and improve the emotional aspects of chronic pain.
Signaling Pathway of KOR Antagonism
Caption: Signaling pathway of ML190 as a KOR antagonist.
Quantitative Data for ML190
| Parameter | Value | Species | Assay | Reference |
| IC50 | 120 nM | - | β-arrestin assay | [1] |
| EC50 | 129 nM | - | - | [1] |
| Selectivity | >267-fold over µ and δ opioid receptors | - | - | |
| Plasma Protein Binding | 93.96% (1 µM), 88.54% (10 µM) | Human | - | [1] |
| Plasma Protein Binding | 88.46% (1 µM), 80.07% (10 µM) | Mouse | - | [1] |
| Hepatic Microsome Stability (1 hr) | 22.13% remaining | Human | - | [1] |
| Hepatic Microsome Stability (1 hr) | 7.34% remaining | Mouse | - | [1] |
| Hepatic Toxicity (LC50) | >50 µM | - | - | [1] |
Experimental Protocols
Objective: To determine the potency of ML190 in blocking KOR activation.
Materials:
-
HEK293 cells stably co-expressing human KOR and a β-arrestin-enzyme fragment complementation system.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
KOR agonist (e.g., U-50,488).
-
ML190.
-
Chemiluminescent substrate.
-
White opaque 96-well microplates.
-
Luminometer.
Procedure:
-
Seed the HEK293-KOR-β-arrestin cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of ML190 in assay buffer.
-
Prepare a fixed concentration of the KOR agonist (e.g., EC80 concentration).
-
Remove the culture medium from the cells and add the ML190 dilutions.
-
Incubate for 15-30 minutes at 37°C.
-
Add the KOR agonist to the wells and incubate for 60-90 minutes at 37°C.
-
Add the chemiluminescent substrate according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value of ML190 by fitting the data to a four-parameter logistic equation.
Objective: To assess the effect of ML190 on the thermal pain threshold in mice[2][3][4][5][6].
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Hot plate apparatus with adjustable temperature (e.g., 55 ± 0.5°C).
-
ML190 dissolved in an appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)[7].
-
Vehicle control.
-
Timer.
Procedure:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Determine the baseline latency to a nociceptive response (paw licking, jumping) for each mouse by placing it on the hot plate. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Administer ML190 or vehicle via the desired route (e.g., intraperitoneal, oral).
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the mouse back on the hot plate and record the latency to the first nociceptive response.
-
Analyze the data by comparing the post-treatment latencies to the baseline latencies and between the ML190-treated and vehicle-treated groups.
Part 2: ML297 - A Selective G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel Activator
Introduction: ML297 is a potent and selective activator of GIRK1-containing channels, particularly the GIRK1/2 heterotetramer, which is predominantly expressed in the central nervous system[8][9][10][11][12][13]. GIRK channels play a crucial role in regulating neuronal excitability. Their activation leads to potassium efflux, hyperpolarization of the cell membrane, and a decrease in neuronal firing. This mechanism is downstream of several G-protein coupled receptors (GPCRs) involved in pain modulation, including opioid and GABA-B receptors. Direct activation of GIRK channels with a small molecule like ML297 represents a novel therapeutic strategy for pain and other neurological disorders like epilepsy[14].
Mechanism of Action in Pain
Activation of GIRK channels in neurons of the pain pathway (e.g., in the spinal cord and brain regions involved in pain processing) by ML297 leads to hyperpolarization. This increased threshold for firing action potentials reduces the transmission of nociceptive signals, thereby producing an analgesic effect[15][16]. This G-protein-independent activation of GIRK channels offers the potential for analgesia with a different side-effect profile compared to traditional GPCR agonists[16].
Signaling Pathway of GIRK Channel Activation
Caption: Signaling pathway of ML297 as a direct GIRK channel activator.
Quantitative Data for ML297
| Parameter | Value | Channel Subtype | Assay | Reference |
| EC50 | 160 nM | GIRK1/2 | Thallium Flux Assay | [8][9][10][12][13] |
| EC50 | 914 nM | GIRK1/3 | Thallium Flux Assay | [12] |
| EC50 | 887 nM | GIRK1/4 | Thallium Flux Assay | [12] |
| EC50 | 584 nM | GIRK1/2 | Whole-cell Voltage Clamp | [12] |
| EC50 | 1,400 nM | GIRK1/4 | Whole-cell Voltage Clamp | [12] |
Experimental Protocols
Objective: To measure the activation of GIRK channels by ML297 in a high-throughput format[17][18][19][20].
Materials:
-
HEK293 cells stably expressing the desired GIRK channel subunits (e.g., GIRK1 and GIRK2).
-
Thallium-sensitive fluorescent dye (e.g., FluoZin-2).
-
Assay buffer (e.g., HBSS).
-
Stimulus buffer containing thallium sulfate.
-
ML297.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescent plate reader with kinetic read capabilities.
Procedure:
-
Plate the GIRK-expressing HEK293 cells in the microplates and allow them to adhere.
-
Load the cells with the thallium-sensitive dye according to the manufacturer's protocol.
-
Prepare serial dilutions of ML297 in assay buffer.
-
Add the ML297 dilutions to the cells and incubate for a short period.
-
Using the fluorescent plate reader, measure the baseline fluorescence.
-
Add the thallium-containing stimulus buffer to initiate the flux.
-
Immediately begin kinetic measurement of the fluorescence increase over time.
-
The rate of fluorescence increase is proportional to the GIRK channel activity.
-
Calculate the EC50 value of ML297 by plotting the rate of thallium flux against the compound concentration.
Objective: To evaluate the efficacy of ML297 in a model of persistent inflammatory pain[21][22][23][24][25].
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Formalin solution (e.g., 2.5% in saline).
-
ML297 dissolved in a suitable vehicle.
-
Vehicle control.
-
Observation chambers with mirrors for unobscured paw observation.
-
Timer.
Procedure:
-
Acclimate the mice to the observation chambers.
-
Administer ML297 or vehicle.
-
After a predetermined pretreatment time, inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one hind paw.
-
Immediately place the mouse back into the observation chamber and start the timer.
-
Observe the animal's behavior and record the cumulative time spent licking or biting the injected paw.
-
The observation period is typically divided into two phases: the early phase (0-5 minutes), representing acute nociception, and the late phase (15-40 minutes), reflecting inflammatory pain and central sensitization.
-
Compare the paw licking/biting time between the ML297-treated and vehicle-treated groups for both phases.
Caption: General experimental workflow for in vivo pain models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 5. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. ML 297 | Potassium Channel | TargetMol [targetmol.com]
- 8. ML 297 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ML297 (VU0456810), GIRK activator (CAS 1443246-62-5) | Abcam [abcam.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. GIRK Activator, ML297 | 1443246-62-5 [sigmaaldrich.com]
- 13. Discovery and Characterization of a Selective Activator of the G-Protein Activated Inward-Rectifying Potassium (GIRK) Channel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 15. Antinociceptive effect of selective G protein-gated inwardly rectifying K+ channel agonist ML297 in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antinociceptive effect of selective G protein-gated inwardly rectifying K+ channel agonist ML297 in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US9067894B1 - Compound, composition, and method of activating GIRK potassium channel and use of same for treating conditions of interest - Google Patents [patents.google.com]
- 18. ionbiosciences.com [ionbiosciences.com]
- 19. ionbiosciences.com [ionbiosciences.com]
- 20. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 21. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]
- 22. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 23. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A refinement to the formalin test in mice | F1000Research [f1000research.com]
Application Notes and Protocols for Cell-Based Assays Using ML190
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML190 is a potent and selective small molecule antagonist of the Kappa Opioid Receptor (KOR), a G protein-coupled receptor (GPCR) implicated in a variety of neurological and psychiatric conditions, including addiction, depression, and pain. As a selective antagonist, ML190 serves as a valuable tool for investigating the physiological and pathological roles of the KOR signaling pathway. These application notes provide detailed protocols for key cell-based assays to characterize the activity of ML190 and other KOR ligands.
Mechanism of Action
The Kappa Opioid Receptor primarily couples to the inhibitory G protein, Gαi/o. Upon activation by an agonist, such as dynorphin, KOR initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the activated receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins. β-arrestin binding blocks further G protein signaling (desensitization) and can initiate a separate wave of G protein-independent signaling, including the activation of the mitogen-activated protein kinase (MAPK) cascade, such as extracellular signal-regulated kinases 1 and 2 (ERK1/2). As a KOR antagonist, ML190 competitively binds to the receptor, preventing agonist-induced activation and the subsequent downstream signaling events.
Quantitative Data for ML190
The potency of ML190 has been primarily characterized using β-arrestin recruitment assays, which were the principal screening platforms for its identification.
| Assay Type | Description | Agonist Used | ML190 IC50 | Citation |
| β-Arrestin Recruitment | Luminescence-based enzyme fragment complementation assay (DiscoveRx) | Dynorphin A | 120 nM | [1] |
| β-Arrestin Recruitment | High-content imaging-based β-arrestin translocation assay (Transfluor) | Dynorphin A | 3 nM | [1] |
| cAMP Inhibition Assay | Data not publicly available | - | - | |
| ERK1/2 Phosphorylation | Data not publicly available | - | - | |
| Cell Viability (Cytotoxicity) | Data not publicly available | - | - |
Signaling Pathway and Experimental Workflow Diagrams
Caption: KOR Signaling Pathway and Point of ML190 Antagonism.
Caption: General Experimental Workflow for ML190 Antagonist Assays.
Experimental Protocols
β-Arrestin Recruitment Assay (Luminescence-Based)
This assay quantifies the interaction between the activated KOR and β-arrestin. It is a direct measure of receptor engagement by β-arrestin following agonist stimulation and its inhibition by an antagonist like ML190.
Materials:
-
HEK293 or U2OS cells stably co-expressing KOR and a β-arrestin enzyme fragment complementation system (e.g., PathHunter® by DiscoveRx).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
ML190 stock solution (in DMSO).
-
KOR agonist stock solution (e.g., Dynorphin A in assay buffer).
-
Detection reagents for the enzyme fragment complementation system.
-
White, solid-bottom 384-well assay plates.
-
Luminometer.
Protocol:
-
Cell Plating: Seed the KOR-β-arrestin cells into 384-well plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of ML190 in assay buffer. Also, prepare a fixed concentration of the KOR agonist (typically at its EC80 concentration to ensure a robust signal for inhibition).
-
Antagonist Pre-incubation: Add 5 µL of the diluted ML190 or vehicle control (assay buffer with the same final concentration of DMSO) to the cell plates. Incubate for 30-60 minutes at 37°C.
-
Agonist Stimulation: Add 5 µL of the KOR agonist solution to the wells. For control wells (no stimulation), add 5 µL of assay buffer.
-
Incubation: Incubate the plates for 90 minutes at 37°C.
-
Detection: Prepare and add the detection reagents according to the manufacturer's instructions. Incubate at room temperature for 60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to the controls (vehicle-treated, agonist-stimulated wells as 100% and vehicle-treated, non-stimulated wells as 0%). Plot the normalized response against the logarithm of the ML190 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
cAMP Inhibition Assay (HTRF)
This assay measures the ability of a KOR antagonist to block the agonist-induced inhibition of adenylyl cyclase, thereby restoring cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing KOR.
-
Cell culture medium.
-
Assay buffer.
-
ML190 stock solution (in DMSO).
-
KOR agonist stock solution (e.g., U-69,593).
-
Forskolin (B1673556) solution.
-
HTRF-based cAMP detection kit (e.g., from Cisbio).
-
Low-volume 384-well white plates.
-
HTRF-compatible plate reader.
Protocol:
-
Cell Preparation: Harvest the KOR-expressing cells and resuspend them in assay buffer at a desired density (e.g., 1 x 10^6 cells/mL).
-
Compound and Cell Plating: Dispense 5 µL of the cell suspension into the wells of a 384-well plate. Add 2.5 µL of serially diluted ML190 or vehicle control.
-
Agonist Stimulation: Add 2.5 µL of the KOR agonist (at its EC80 concentration). For basal controls, add assay buffer. Incubate for 30 minutes at 37°C.
-
Forskolin Stimulation: Add 2.5 µL of forskolin solution to all wells to stimulate adenylyl cyclase. The final concentration of forskolin should be pre-determined to induce a sub-maximal cAMP response.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Detection: Add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and normalize the data. Determine the IC50 of ML190 by plotting the normalized cAMP levels against the log of the antagonist concentration.
ERK1/2 Phosphorylation Assay (In-Cell Western)
This assay quantifies the phosphorylation of ERK1/2, a downstream event in the KOR signaling cascade, and the inhibitory effect of an antagonist.
Materials:
-
CHO or U2OS cells expressing KOR.
-
Cell culture medium.
-
Serum-free medium for starvation.
-
ML190 stock solution (in DMSO).
-
KOR agonist stock solution.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., Odyssey Blocking Buffer).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2.
-
Fluorescently labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse.
-
384-well black-walled, clear-bottom plates.
-
Infrared imaging system (e.g., LI-COR Odyssey).
Protocol:
-
Cell Plating: Seed cells into a 384-well plate at a density of approximately 15,000 cells per well and incubate overnight.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for at least 1 hour at 37°C.
-
Antagonist Pre-incubation: Add ML190 at various concentrations to the wells and incubate for 30 minutes at 37°C.
-
Agonist Treatment: Add the KOR agonist (at its EC80 concentration) and incubate for 10 minutes at 37°C.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.
-
Blocking: Block the wells with blocking buffer for 90 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a mixture of the primary antibodies for phospho-ERK and total-ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells and incubate with the fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Data Acquisition: Wash the wells and scan the plate using an infrared imaging system at 700 nm (for total-ERK) and 800 nm (for phospho-ERK).
-
Data Analysis: Quantify the fluorescence intensity for both channels. Normalize the phospho-ERK signal to the total-ERK signal for each well. Determine the IC50 of ML190 by plotting the normalized phospho-ERK signal against the log of the antagonist concentration.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay assesses the potential cytotoxic effects of ML190 on cells by measuring metabolic activity.
Materials:
-
Cell line of interest (e.g., HEK293, CHO, or a cancer cell line).
-
Cell culture medium.
-
ML190 stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or a detergent-based buffer).
-
Clear 96-well plates.
-
Spectrophotometer (plate reader).
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of ML190. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Express the results as a percentage of the vehicle-treated control cells. Plot cell viability against the log of the ML190 concentration to determine the LC50 (lethal concentration 50%), if any cytotoxic effect is observed.
References
Application Notes and Protocols for ML190 Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML190 (PubChem CID: 44665680) is a potent and selective antagonist of the Kappa Opioid Receptor (KOR), a G-protein coupled receptor involved in modulating mood, stress, pain, and reward pathways.[1][2] Unlike mu-opioid receptor agonists that are associated with euphoria and high abuse potential, activation of the KOR by its endogenous ligand, dynorphin, often produces aversive, dysphoric states.[1] Consequently, the development of KOR antagonists like ML190 is a promising therapeutic strategy for treating stress-related disorders, including major depressive disorder (MDD), anxiety, and substance use disorders.[3][4]
These application notes provide a comprehensive overview of the preclinical administration of ML190, focusing on its established mechanism of action as a KOR antagonist. It is important to note that while the topic of interest included the Unfolded Protein Response (UPR), extensive literature review found no direct evidence linking ML190 to the IRE1α-XBP1 signaling pathway of the UPR. Therefore, all protocols and data are presented in the context of KOR antagonism. Due to the absence of published in vivo studies detailing specific administration protocols for ML190, the following sections provide generalized, yet detailed, methodologies based on standard practices for selective KOR antagonists in preclinical research.
Quantitative Data Summary
Quantitative data for ML190 is currently limited to in vitro characterization. The tables below summarize the available data for ML190 and provide a template for the types of data that would be generated in preclinical in vivo studies.
Table 1: In Vitro Characterization of ML190
| Parameter | Value | Receptor Target | Assay Type | Reference |
| IC₅₀ | 120 nM | Human KOR | β-arrestin Assay | [1] |
| Kᵢ (Binding Affinity) | 129 nM | Human KOR | Radioligand Binding | [2] |
| Kᵢ (Binding Affinity) | 1585 nM | Human MOR | Radioligand Binding | [2] |
| Kᵢ (Binding Affinity) | 1443 nM | Human DOR | Radioligand Binding | [2] |
| Selectivity | >267-fold for KOR over MOR and DOR | - | - | [1] |
Table 2: Representative Preclinical Pharmacokinetics of a KOR Antagonist (Example Data)
No specific pharmacokinetic data for ML190 has been published. This table serves as an example.
| Parameter | Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | t₁/₂ (h) | Bioavailability (%) |
| Compound X | IV | 1 | 1500 | 0.08 | 2100 | 2.5 | 100 |
| Compound X | PO | 10 | 450 | 1.0 | 3150 | 3.0 | 15 |
Table 3: Representative Preclinical Efficacy of a KOR Antagonist (Example Data)
No specific efficacy data for ML190 has been published. This table provides an example from a relevant preclinical model.
| Preclinical Model | Species | Treatment | Dose (mg/kg, IP) | Primary Outcome | Result |
| Forced Swim Test | Mouse | Vehicle | - | Immobility Time (s) | 150 ± 10 |
| Forced Swim Test | Mouse | Compound Y | 10 | Immobility Time (s) | 95 ± 8 |
| Forced Swim Test | Mouse | Compound Y | 30 | Immobility Time (s) | 70 ± 7** |
| p < 0.05; *p < 0.01 vs. Vehicle |
Signaling Pathways and Experimental Workflows
Kappa Opioid Receptor (KOR) Signaling Pathway
ML190 acts as an antagonist at the Kappa Opioid Receptor. This diagram illustrates the canonical signaling cascade initiated by the binding of the endogenous agonist, Dynorphin, and how an antagonist like ML190 blocks this activity.
References
- 1. Reconsidering depression as a risk factor for substance use disorder: Insights from rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 [mdpi.com]
- 4. Preclinical Evaluation of Fingolimod in Rodent Models of Stroke With Age or Atherosclerosis as Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML190 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of ML190, a selective kappa opioid receptor (KOR) antagonist, in various cell culture experiments. The information is intended to guide researchers in accurately assessing the biological activity of ML190 and understanding its mechanism of action.
Introduction to ML190
ML190 is a potent and selective antagonist of the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in a variety of physiological processes, including pain, mood, and addiction. As a selective antagonist, ML190 is a valuable tool for investigating the therapeutic potential of blocking KOR signaling pathways.
Chemical Properties of ML190:
| Property | Value |
| Molecular Formula | C₂₇H₃₂N₆O₃ |
| Molecular Weight | 488.58 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| CAS Number | 1355244-02-8 |
Preparation and Storage of ML190
Proper handling and storage of ML190 are critical to maintain its stability and activity.
Reconstitution of ML190 Powder:
ML190 is soluble in dimethyl sulfoxide (B87167) (DMSO) to at least 20 mM.[1] It is recommended to use freshly opened, anhydrous DMSO to prepare stock solutions, as hygroscopic DMSO can significantly impact solubility.[2]
-
To prepare a 10 mM stock solution: Add the appropriate volume of DMSO to the vial of ML190 powder. For example, to a 1 mg vial, add 204.67 µL of DMSO. Gentle warming and ultrasonic treatment may be necessary to ensure complete dissolution.[2]
Storage of ML190 Solutions:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
-
Stock Solution (in DMSO): Aliquot the reconstituted stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Cell Culture Protocols
The following are general protocols for cell culture experiments involving ML190. Specific parameters may need to be optimized depending on the cell line and experimental objectives. Chinese Hamster Ovary (CHO) cells stably expressing the human kappa opioid receptor (CHO-KOR) are a commonly used and recommended cell line for studying KOR antagonists.
General Cell Culture Maintenance of CHO-KOR Cells
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics (e.g., G418 at 0.4 mg/mL).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: When cells reach 80-90% confluency, detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA). Resuspend the cells in fresh culture medium and re-plate at a 1:6 to 1:8 ratio.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
CHO-KOR cells
-
Complete culture medium
-
ML190 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Protocol:
-
Seed CHO-KOR cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of ML190 in complete culture medium. It is recommended to test a concentration range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest ML190 concentration.
-
Remove the old medium from the wells and add 100 µL of the prepared ML190 dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the ML190 concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Signaling Pathway Assays
ML190 acts by antagonizing the kappa opioid receptor, which can influence downstream signaling pathways.
cAMP Inhibition Assay
This assay measures the ability of ML190 to block the agonist-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
CHO-KOR cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
KOR agonist (e.g., U-50488)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
ML190 stock solution
-
cAMP detection kit (e.g., HTRF or luminescence-based)
-
384-well plates
Protocol:
-
Harvest and resuspend CHO-KOR cells in assay buffer.
-
Add cells to a 384-well plate.
-
Add serial dilutions of ML190 to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Add a fixed concentration of a KOR agonist (e.g., the EC₈₀ concentration of U-50488) to all wells except the negative control.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for the time specified by the cAMP detection kit manufacturer (typically 30-60 minutes).
-
Add the cAMP detection reagents according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
Data Analysis: Calculate the percentage of inhibition of the agonist-induced response at each ML190 concentration. Plot the percentage of inhibition against the log of the ML190 concentration to determine the IC₅₀ value.
β-Arrestin Recruitment Assay
This assay measures the ability of ML190 to block agonist-induced recruitment of β-arrestin to the KOR.
Materials:
-
A cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® CHO-KOR β-Arrestin cells).
-
Assay buffer.
-
KOR agonist (e.g., U-50488).
-
ML190 stock solution.
-
β-arrestin detection reagents.
-
384-well plates.
Protocol:
-
Plate the engineered cells in a 384-well plate and incubate overnight.
-
Add serial dilutions of ML190 to the wells and pre-incubate.
-
Add a fixed concentration of a KOR agonist (e.g., the EC₈₀ concentration) to stimulate β-arrestin recruitment.
-
Incubate for the time recommended by the assay manufacturer (typically 60-90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (typically luminescence) using a plate reader.
Data Analysis: Calculate the percentage of inhibition of agonist-induced β-arrestin recruitment for each ML190 concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the ML190 concentration.
Quantitative Data Summary
The following table summarizes key quantitative data for ML190.
| Parameter | Value | Assay System | Reference |
| IC₅₀ | 120 nM | β-arrestin recruitment assay (DiscoveRx) | [2] |
| EC₅₀ | 129 nM | - | [2] |
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathways affected by KOR and the general workflow for cell-based assays with ML190.
Caption: KOR Signaling Pathway Antagonized by ML190.
Caption: General Experimental Workflow for ML190 Cell-Based Assays.
References
Application Notes and Protocols for Studying K-Opioid Receptor (KOR) Function in the Brain using ML190
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR), plays a crucial role in modulating mood, motivation, and reward pathways in the brain.[1][2][3] Its endogenous ligand, dynorphin, is released under stressful conditions and contributes to the negative affective states associated with stress, anxiety, and addiction withdrawal.[1][3] Consequently, antagonists of the KOR have emerged as promising therapeutic targets for a range of neuropsychiatric disorders, including depression, anxiety, and substance use disorders.[1][2][3]
ML190 is a potent and selective antagonist of the KOR.[4] Unlike prototypical KOR antagonists such as nor-binaltorphimine (nor-BNI) which exhibit a long duration of action, ML190 represents a novel chemical scaffold with the potential for more favorable pharmacokinetic properties.[4] These application notes provide a comprehensive overview of the use of ML190 as a pharmacological tool to investigate KOR function in the brain, including its in vitro characterization and protocols for its application in both in vitro and in vivo experimental paradigms.
In Vitro Characterization of ML190
ML190 has been characterized as a high-affinity and selective antagonist for the K-opioid receptor. Its potency and selectivity have been determined through various in vitro assays.
Table 1: In Vitro Potency and Selectivity of ML190
| Parameter | Value | Assay Type | Receptor | Reference |
| IC50 | 120 nM | β-arrestin Recruitment Assay | KOR | [4] |
| EC50 | 129 nM | β-arrestin Recruitment Assay | KOR | |
| Selectivity | >267-fold vs. MOR and DOR | β-arrestin Recruitment Assay | MOR, DOR | [4] |
Protocols for In Vitro Assays
β-Arrestin Recruitment Assay
This assay measures the ability of a compound to block agonist-induced recruitment of β-arrestin to the KOR, a key step in receptor desensitization and signaling.
Experimental Workflow:
Caption: Workflow for the β-arrestin recruitment assay to determine ML190 potency.
Protocol:
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO-K1) cells stably co-expressing the human K-opioid receptor and a β-arrestin-enzyme fragment complementation system in appropriate culture medium.
-
Cell Preparation: On the day of the assay, harvest cells and resuspend them in assay buffer to the desired concentration.
-
Compound Addition: Dispense the cell suspension into a 384-well white, solid-bottom assay plate. Add serial dilutions of ML190 to the wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Agonist Addition: Add a KOR agonist (e.g., U-50,488) at a concentration that elicits 80% of its maximal response (EC80).
-
Second Incubation: Incubate the plate at room temperature for 90 minutes.
-
Substrate Addition: Add the chemiluminescent substrate for the enzyme fragment complementation system.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal as a function of ML190 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
[35S]GTPγS Binding Assay
This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation by an agonist. Antagonists will inhibit this agonist-stimulated binding.
Experimental Workflow:
Caption: Workflow for the [35S]GTPγS binding assay to assess ML190 antagonism.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human KOR.
-
Assay Setup: In a 96-well plate, combine the cell membranes, GDP (to ensure G proteins are in their inactive state), and varying concentrations of ML190 in the assay buffer.
-
Agonist Stimulation: Add a KOR agonist (e.g., U-50,488) to the wells.
-
Reaction Initiation: Initiate the binding reaction by adding [35S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Reaction Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding and plot it against the concentration of ML190 to calculate the IC50.
In Vivo Applications and Protocols
While specific in vivo studies utilizing ML190 are not yet widely published, its properties as a potent and selective KOR antagonist make it a valuable tool for investigating the role of the KOR system in various behavioral paradigms in animal models. The following protocols are templates that can be adapted for use with ML190. The optimal dose and administration route for ML190 would need to be determined empirically through dose-response studies.
Table 2: Typical Parameters for In Vivo Behavioral Studies with KOR Antagonists
| Parameter | Range/Value | Species | Behavioral Assay | Reference |
| Dose Range | 1 - 30 mg/kg | Rat/Mouse | Elevated Plus Maze, Conditioned Place Preference | [5] |
| Administration Route | Intraperitoneal (i.p.), Oral (p.o.) | Rat/Mouse | Various | [5] |
| Pre-treatment Time | 30 - 60 minutes | Rat/Mouse | Various | [5] |
Elevated Plus Maze (EPM)
The EPM is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds, like KOR antagonists, are expected to increase the time spent in and the number of entries into the open arms of the maze.
Experimental Workflow:
Caption: Workflow for the Elevated Plus Maze assay to evaluate the anxiolytic effects of ML190.
Protocol:
-
Animal Acclimatization: Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer ML190 or vehicle via the chosen route (e.g., i.p.) at the predetermined dose and pre-treatment time.
-
Testing: Place the animal in the center of the elevated plus maze, facing one of the open arms.
-
Data Collection: Allow the animal to explore the maze for 5 minutes while recording its behavior with a video camera mounted above the maze.
-
Post-test: At the end of the session, gently remove the animal and return it to its home cage. Thoroughly clean the maze with 70% ethanol (B145695) between trials.
-
Data Analysis: Use video tracking software to score the time spent in the open and closed arms, and the number of entries into each arm. An increase in the time spent in and entries into the open arms is indicative of an anxiolytic-like effect.
Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding or aversive properties of drugs. KOR antagonists can be studied for their ability to block the aversive effects of KOR agonists or to attenuate the rewarding effects of drugs of abuse.
Experimental Workflow:
Caption: Workflow for the Conditioned Place Preference assay to investigate ML190's effects on aversion or reward.
Protocol:
-
Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers.
-
Pre-conditioning (Baseline): On the first day, place the animal in the central chamber and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.
-
Conditioning: This phase typically lasts for 4-8 days.
-
On drug-pairing days, administer ML190 (and potentially a drug of abuse) and confine the animal to one of the outer chambers for 30 minutes.
-
On vehicle-pairing days, administer vehicle and confine the animal to the opposite chamber for 30 minutes. The order of drug and vehicle pairings should be counterbalanced across animals.
-
-
Post-conditioning (Test): The day after the last conditioning session, place the animal in the central chamber and allow it to freely explore all three chambers for 15 minutes, with no drug administration.
-
Data Analysis: Record the time spent in each chamber. A significant increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference, while a decrease indicates a conditioned place aversion. The ability of ML190 to block these effects can then be assessed.
KOR Signaling Pathways
Activation of the KOR by an agonist initiates two primary signaling cascades: the G-protein dependent pathway and the β-arrestin mediated pathway. ML190, as an antagonist, blocks both of these pathways.
Caption: KOR signaling pathways and the inhibitory action of ML190.
The G-protein pathway involves the activation of Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The β-arrestin pathway is initiated by G-protein coupled receptor kinase (GRK) phosphorylation of the activated receptor, leading to the recruitment of β-arrestin. This uncouples the receptor from G-proteins (desensitization) and can initiate G-protein independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like p38 and JNK, and promote receptor internalization. ML190, by binding to the KOR, prevents the conformational changes necessary for both G-protein and β-arrestin activation in response to an agonist.
References
- 1. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kappa-opioid antagonists for psychiatric disorders: from bench to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Behavioral Pharmacology of Novel Kappa Opioid Receptor Antagonists in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of ML190, a Selective Kappa Opioid Receptor Antagonist, in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design and detailed protocols for the preclinical evaluation of ML190, a selective kappa opioid receptor (KOR) antagonist, in rat models. The information is intended to guide researchers in designing and executing in vivo studies to investigate the therapeutic potential of ML190 for conditions such as depression and addiction.
Introduction to ML190
ML190 is a potent and selective antagonist of the kappa opioid receptor (KOR), with a reported IC50 of 120 nM.[1] KOR and its endogenous ligand, dynorphin, are key components of the endogenous opioid system and are implicated in the regulation of mood, stress, and reward pathways. Activation of the KOR system is often associated with dysphoria, anhedonia, and pro-depressive states. Consequently, antagonism of the KOR is a promising therapeutic strategy for the treatment of major depressive disorder and substance use disorders.[2][3] Preclinical evaluation of novel KOR antagonists like ML190 in rodent models is a critical step in the drug development process.
Mechanism of Action and Signaling Pathway
ML190 exerts its pharmacological effects by competitively binding to and blocking the activation of the KOR, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by KOR activation involves coupling to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This cascade also involves the modulation of ion channels, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. Downstream, these events can influence various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. By blocking these initial events, ML190 is hypothesized to prevent the downstream signaling that contributes to the negative affective states associated with KOR activation.
Experimental Protocols for In Vivo Evaluation in Rats
The following protocols describe standard behavioral assays used to assess the antidepressant-like and anti-addictive properties of KOR antagonists in rats. As no specific in vivo data for ML190 is publicly available, these protocols are based on established methods for other KOR antagonists. It is crucial to perform dose-finding studies to determine the optimal dose range, vehicle, and route of administration for ML190 prior to conducting these efficacy studies.
I. Antidepressant-Like Effects: Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral despair model to screen for antidepressant-like activity.[4][5]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
ML190
-
Vehicle (e.g., sterile saline, 5% DMSO in saline). The appropriate vehicle must be determined based on the solubility and stability of ML190.
-
Standard antidepressant (e.g., Desipramine, 15 mg/kg, as a positive control)
-
Cylindrical swim tanks (45 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Video recording and analysis software.
Experimental Workflow:
Procedure:
-
Habituation (Day 1): Individually place each rat in the swim tank for a 15-minute pre-swim session. This initial exposure to the inescapable stressor induces a state of behavioral despair, characterized by immobility on the subsequent test day. After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.
-
Treatment (Day 2): 24 hours after the pre-swim session, administer ML190, vehicle, or a positive control (e.g., desipramine) via the determined route of administration (e.g., intraperitoneal, oral).
-
Test Session (Day 2): Following the appropriate pre-treatment time (typically 30-60 minutes, to be determined in pharmacokinetic studies), place the rats individually into the swim tanks for a 5-minute test session.
-
Behavioral Scoring: Record the entire 5-minute session and score the duration of immobility, swimming, and climbing behaviors. Immobility is defined as the lack of motion, with the rat making only small movements necessary to keep its head above water. An antidepressant-like effect is indicated by a significant decrease in immobility time and an increase in active behaviors (swimming or climbing) compared to the vehicle-treated group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Immobility (s) (Mean ± SEM) | Swimming (s) (Mean ± SEM) | Climbing (s) (Mean ± SEM) |
| Vehicle | - | 10 | 150.5 ± 10.2 | 120.3 ± 8.5 | 29.2 ± 4.1 |
| ML190 | 1 | 10 | 135.2 ± 9.8 | 135.1 ± 7.9 | 29.7 ± 3.8 |
| ML190 | 3 | 10 | 110.8 ± 7.5 | 155.6 ± 9.1 | 33.6 ± 4.5 |
| ML190 | 10 | 10 | 85.4 ± 6.1 | 178.9 ± 10.3 | 35.7 ± 4.9 |
| Desipramine | 15 | 10 | 90.1 ± 7.2 | 140.2 ± 8.8* | 69.7 ± 6.3 |
| *p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical. |
II. Rewarding/Aversive Properties: Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding or aversive properties of a compound.[6][7] For a KOR antagonist, it is hypothesized that it will not be rewarding on its own and may block the aversive effects of a KOR agonist.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
ML190
-
Vehicle
-
KOR agonist (e.g., U-50,488H) as an aversive stimulus.
-
A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
Experimental Workflow:
Procedure:
-
Pre-Conditioning (Baseline): On Day 1, place each rat in the central chamber of the CPP apparatus and allow free access to all three chambers for 15 minutes. Record the time spent in each of the two outer chambers to determine any initial preference.
-
Conditioning: This phase typically lasts for 8 days.
-
On alternate days (e.g., Days 2, 4, 6, 8), administer the vehicle and confine the rat to one of the outer chambers (e.g., the initially preferred chamber) for 30 minutes.
-
On the other alternate days (e.g., Days 3, 5, 7, 9), administer ML190 and confine the rat to the opposite chamber for 30 minutes. The chamber pairings should be counterbalanced across animals.
-
To test if ML190 can block the aversive effects of a KOR agonist, a separate experiment can be run where on drug-pairing days, rats are pre-treated with ML190 followed by the KOR agonist (e.g., U-50,488H) before being placed in the conditioning chamber.
-
-
Post-Conditioning (Test): On Day 10, place the rat in the central chamber with free access to all chambers for 15 minutes, with no drug administration. Record the time spent in each outer chamber.
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the test session. A positive score indicates a conditioned place preference (rewarding), while a negative score indicates a conditioned place aversion.
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Pre-Test Preference Score (s) (Mean ± SEM) | Post-Test Preference Score (s) (Mean ± SEM) |
| Vehicle | - | 10 | 5.2 ± 10.5 | 8.1 ± 12.3 |
| ML190 | 10 | 10 | 3.8 ± 9.8 | -2.5 ± 11.1 |
| U-50,488H | 5 | 10 | 6.1 ± 11.2 | -150.4 ± 20.7 |
| ML190 + U-50,488H | 10 + 5 | 10 | 4.5 ± 10.1 | -15.8 ± 15.3## |
| p < 0.01 compared to Vehicle. ##p < 0.01 compared to U-50,488H alone. Data are hypothetical. |
Conclusion
The provided protocols for the Forced Swim Test and Conditioned Place Preference offer a robust framework for the initial preclinical evaluation of ML190 in rat models. These assays can provide valuable insights into the potential antidepressant and anti-addictive properties of this novel KOR antagonist. It is imperative that these studies are preceded by thorough pharmacokinetic and dose-finding experiments to ensure the validity and interpretability of the behavioral data. The successful demonstration of efficacy in these models would provide a strong rationale for further development of ML190 as a potential therapeutic agent for neuropsychiatric disorders.
References
- 1. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Anxiolytic-like effects of kappa-opioid receptor antagonists in models of unlearned and learned fear in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant-like effects of kappa-opioid receptor antagonists in the forced swim test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
Troubleshooting & Optimization
ML190 Technical Support Center: Troubleshooting Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for ML190, a selective κ-opioid receptor (KOR) antagonist. This guide addresses common solubility and stability issues to facilitate seamless experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing ML190 stock solutions?
A1: The recommended solvent for preparing stock solutions of ML190 is Dimethyl Sulfoxide (DMSO).[1] ML190 has a maximum solubility of 20 mM (9.77 mg/mL) in DMSO.[1]
Q2: How should I store ML190 powder and stock solutions?
A2: For optimal stability, ML190 powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.
Q3: Is ML190 soluble in aqueous buffers like PBS or ethanol?
A3: Currently, there is no readily available quantitative data on the solubility of ML190 in aqueous buffers such as Phosphate-Buffered Saline (PBS) or in ethanol. It is recommended to first dissolve ML190 in DMSO to create a high-concentration stock solution. This stock can then be diluted into your aqueous experimental buffer to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: What are the known stability issues with ML190?
A4: While specific degradation pathways for ML190 have not been extensively published, compounds of this nature can be susceptible to hydrolysis in aqueous solutions, particularly at non-neutral pH. It is advisable to prepare fresh dilutions of ML190 in aqueous buffers for each experiment from a frozen DMSO stock. Protect solutions from excessive light and temperature fluctuations.
Troubleshooting Guides
Issue 1: Precipitation of ML190 in Aqueous Solution
Problem: After diluting my DMSO stock of ML190 into an aqueous buffer (e.g., PBS, cell culture media), I observe precipitation.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Low Aqueous Solubility | The final concentration of ML190 in the aqueous buffer may exceed its solubility limit. Troubleshooting Steps: 1. Decrease the final concentration of ML190. 2. Increase the percentage of DMSO in the final solution, ensuring it remains compatible with your experimental system (typically below 0.5%). 3. Consider using a surfactant like Pluronic F-68 (at low concentrations, e.g., 0.01-0.1%) to improve solubility, after verifying its compatibility with your assay. |
| Buffer Composition | Certain salts or components in your buffer may promote precipitation. Troubleshooting Steps: 1. Prepare a small test dilution of ML190 in a simpler buffer (e.g., saline) to see if the issue persists. 2. If possible, adjust the pH of your buffer, as solubility can be pH-dependent. |
| Temperature Effects | A rapid temperature change from a warm DMSO stock to a cold aqueous buffer can sometimes cause precipitation. Troubleshooting Steps: 1. Allow both the ML190 stock solution and the aqueous buffer to equilibrate to room temperature before mixing. 2. After dilution, gently vortex the solution to ensure it is well-mixed. |
Issue 2: Inconsistent or No Antagonist Activity Observed
Problem: In my functional assay (e.g., cAMP assay), I am not observing the expected antagonist effect of ML190.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Compound Degradation | ML190 in the aqueous working solution may have degraded. Troubleshooting Steps: 1. Always prepare fresh working solutions from a frozen DMSO stock on the day of the experiment. 2. Avoid prolonged storage of diluted aqueous solutions. |
| Incorrect Agonist Concentration | The concentration of the KOR agonist used to stimulate the cells may be too high, making it difficult to observe competitive antagonism. Troubleshooting Steps: 1. Determine the EC80 (the concentration that produces 80% of the maximal response) of your agonist in your specific assay system. 2. Use the agonist at its EC80 concentration to challenge the antagonist. This provides a sufficient signal window to observe inhibition.[3] |
| Inadequate Pre-incubation Time | The antagonist needs sufficient time to bind to the receptors before the agonist is added. Troubleshooting Steps: 1. Pre-incubate the cells with ML190 for 15-30 minutes before adding the KOR agonist.[3] |
| Cell Health and Receptor Expression | Low receptor expression or poor cell health can lead to a small assay window, making it difficult to detect antagonism. Troubleshooting Steps: 1. Ensure your cells are healthy and not over-passaged. 2. Confirm the expression of the kappa opioid receptor in your cell line. |
| Assay Signal Window | The difference in signal between the basal and fully stimulated states might be too small. Troubleshooting Steps: 1. Optimize your assay conditions to maximize the signal-to-background ratio. This may involve adjusting cell number, agonist concentration, or incubation times. |
Data Presentation
ML190 Solubility Data
| Solvent | Maximum Concentration | Notes |
| DMSO | 20 mM (9.77 mg/mL)[1] | Recommended for stock solutions. |
| Ethanol | Data not available | It is advisable to first dissolve in DMSO. |
| PBS (pH 7.4) | Data not available | Prepare working solutions by diluting a DMSO stock. |
Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Refer to manufacturer's guidelines. |
| DMSO Stock Solution | -80°C | Up to 6 months[2] |
| -20°C | Up to 1 month[2] | |
| Aqueous Working Solution | Room Temperature or 4°C | Prepare fresh for each experiment. |
Experimental Protocols
Protocol: Preparation of ML190 Working Solutions
This protocol describes the preparation of working solutions of ML190 from a DMSO stock for use in cell-based assays.
Materials:
-
ML190 powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Assay buffer (e.g., cell culture medium, HBSS)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the amount of ML190 powder needed to make a 10 mM stock solution (Molecular Weight of ML190 is 488.58 g/mol ).
-
Carefully weigh the ML190 powder and dissolve it in the appropriate volume of anhydrous DMSO.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Prepare a Working Solution:
-
On the day of the experiment, thaw one aliquot of the 10 mM ML190 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your chosen aqueous assay buffer to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in your assay wells is below 0.5% to prevent solvent-induced toxicity or off-target effects. For example, a 1:200 dilution of a DMSO stock into the final assay volume will result in a 0.5% DMSO concentration.
-
Protocol: KOR Antagonism Assay using a cAMP Assay in CHO-K1 Cells
This protocol outlines a general procedure for evaluating the antagonist activity of ML190 on the kappa opioid receptor expressed in Chinese Hamster Ovary (CHO-K1) cells using a cAMP assay.
Materials:
-
CHO-K1 cells stably expressing the human kappa opioid receptor (CHO-KOR cells)
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
A known KOR agonist (e.g., U-50,488)
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
ML190
-
A commercial cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based)
-
White, opaque 96-well or 384-well plates suitable for the cAMP assay readout
Procedure:
-
Cell Culture and Plating:
-
Culture CHO-KOR cells according to standard protocols.
-
The day before the assay, seed the cells into the appropriate multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Assay Procedure:
-
On the day of the assay, remove the culture medium from the wells.
-
Wash the cells once with the assay buffer.
-
Prepare serial dilutions of ML190 in the assay buffer.
-
Add the diluted ML190 or vehicle control (assay buffer with the same final DMSO concentration) to the wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Prepare a solution of the KOR agonist at its EC80 concentration and forskolin (a typical final concentration is 1-10 µM) in the assay buffer.
-
Add the agonist/forskolin solution to the wells.
-
Incubate the plate at 37°C for 15-30 minutes (optimize this time based on the kinetics of your agonist and the recommendations of the cAMP kit manufacturer).
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log of the ML190 concentration.
-
Fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC50 of ML190.
-
Visualizations
Caption: Kappa Opioid Receptor Signaling Pathway and the Action of ML190.
Caption: Experimental Workflow for ML190 KOR Antagonism Assay.
References
Optimizing ML190 Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of ML190 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is ML190 and what is its primary mechanism of action?
A1: ML190 is a potent and selective antagonist of the human kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR).[1] Its primary mechanism of action is to block the binding of agonists, such as dynorphin, to the KOR, thereby inhibiting downstream signaling.
Q2: What are the known IC50 and EC50 values for ML190?
A2: In a β-arrestin recruitment assay, ML190 has a reported IC50 of 120 nM.[2][3] Another imaging-based β-arrestin translocation assay showed a higher apparent potency with an IC50 of 3 nM.[2] It is important to note that the potency of an antagonist can vary depending on the assay format and the concentration of the agonist used.
Q3: What is the recommended starting concentration range for ML190 in in vitro assays?
A3: A good starting point for a dose-response curve with ML190 is to test a wide range of concentrations spanning from low nanomolar (nM) to high micromolar (µM). Based on its known potency, a range of 1 nM to 10 µM is often a reasonable starting point for many cell-based assays.[4] It is crucial to perform a concentration-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
Q4: In which solvent should I dissolve ML190?
A4: ML190 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[4][5] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay buffer for your final experimental concentrations.
Q5: What is the maximum final concentration of DMSO that is generally tolerated in cell-based assays?
A5: The final concentration of DMSO in cell-based assays should be kept as low as possible, typically not exceeding 0.5% (v/v), as higher concentrations can be cytotoxic to many cell lines.[6][7] It is always recommended to include a vehicle control (assay medium with the same final DMSO concentration) to assess the impact of the solvent on your specific cell line and assay. Some sensitive cell lines may show stress or altered function at concentrations as low as 0.1%.[5][6]
Troubleshooting Guides
Issue 1: No or Weak Antagonist Effect Observed
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Agonist Concentration | The concentration of the agonist used to stimulate the receptor significantly impacts the apparent potency of the antagonist. It is recommended to use an agonist concentration at or near its EC80 (the concentration that gives 80% of the maximal response) to provide a sufficient window to observe antagonism.[4] If the agonist concentration is too high, it can overcome the competitive antagonism. |
| Inadequate Antagonist Concentration | If no cytotoxicity is observed, consider increasing the concentration range of ML190 in your dose-response experiment. |
| Low Receptor Expression | Ensure that your cell line expresses a sufficient number of kappa opioid receptors on the cell surface. Low receptor density can lead to a small signal window, making it difficult to detect antagonism.[1] |
| Compound Integrity | Verify that your ML190 stock solution is properly dissolved and has not degraded. Store stock solutions at -20°C or -80°C for long-term stability. |
| Incorrect Assay Window | For functional assays, ensure your signal-to-background ratio is sufficient. A small signal window makes it difficult to resolve a dose-dependent inhibition.[1] |
Issue 2: High Variability in Results
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use automated cell dispensers for better consistency and optimize cell density to ensure a healthy monolayer.[8] |
| Edge Effects in Assay Plate | To minimize edge effects, avoid using the outer wells of the microplate, or fill them with sterile buffer or media. Ensure even temperature and humidity distribution in the incubator. |
| Compound Precipitation | Visually inspect your diluted ML190 solutions for any signs of precipitation. If precipitation occurs upon dilution into aqueous buffer, try performing serial dilutions in 100% DMSO before the final dilution into the assay medium.[1] |
| Serum Interference | Components in serum can sometimes interfere with GPCR assays. If you suspect this, consider reducing the serum concentration or performing the assay in a serum-free medium, if your cells can tolerate it for the duration of the experiment. |
Issue 3: Unexpected Cellular Effects or Cytotoxicity
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| High ML190 Concentration | High concentrations of any compound can lead to non-specific effects or cytotoxicity. Determine the cytotoxic concentration of ML190 in your cell line using a cell viability assay (e.g., MTT, MTS, or resazurin). Keep your experimental concentrations below this cytotoxic threshold. |
| DMSO Toxicity | Ensure the final DMSO concentration in your assay is below the toxic level for your specific cell line (typically <0.5%). Always include a vehicle control with the same DMSO concentration as your highest ML190 concentration.[5][6][7] |
| Off-Target Effects | While ML190 is a selective KOR antagonist, at very high concentrations, it may interact with other targets. If you observe unexpected effects at high concentrations that are not consistent with KOR antagonism, consider the possibility of off-target activity. A literature search for off-target profiling of ML190 or similar compounds may provide insights. |
Quantitative Data Summary
The following table summarizes key quantitative data for ML190.
| Parameter | Value | Assay | Reference |
| IC50 | 120 nM | β-arrestin recruitment (DiscoveRx) | [2][3] |
| IC50 | 3 nM | β-arrestin translocation (imaging-based) | [2] |
| Selectivity | >267-fold selective for KOR over μ and δ opioid receptors | β-arrestin assay | [3] |
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay (Antagonist Mode)
This protocol is a general guideline and should be adapted for the specific β-arrestin assay technology being used (e.g., PathHunter, Tango).
-
Cell Seeding: Seed cells stably expressing the kappa opioid receptor and the β-arrestin reporter system into a 96-well or 384-well white, clear-bottom assay plate at a pre-optimized density. Incubate overnight at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of ML190 in a suitable assay buffer. A typical starting range would be from 10 µM down to 1 nM. Also, prepare the KOR agonist (e.g., Dynorphin A or U-50488) at a concentration that gives approximately 80% of the maximal response (EC80).
-
Antagonist Incubation: Remove the culture medium from the cells and add the diluted ML190 solutions. Include wells with vehicle control (e.g., 0.1% DMSO). Incubate for 15-30 minutes at 37°C to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add the KOR agonist at its EC80 concentration to all wells except for the negative control wells (which should receive only buffer).
-
Incubation: Incubate the plate for the time recommended by the assay manufacturer (typically 60-90 minutes) at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate as required.
-
Readout: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Plot the signal against the log concentration of ML190 and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: cAMP Assay (Antagonist Mode for Gαi-coupled Receptors)
This protocol measures the ability of ML190 to block the agonist-induced inhibition of cAMP production.
-
Cell Seeding: Seed cells expressing the kappa opioid receptor in a 96-well or 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of ML190. Prepare a solution of a KOR agonist at its EC80 concentration and a solution of forskolin (B1673556) (or another adenylyl cyclase activator) at a concentration that induces a submaximal cAMP response.
-
Antagonist Pre-incubation: Remove the culture medium and add the ML190 dilutions to the cells. Incubate for 15-30 minutes at 37°C.
-
Agonist and Forskolin Stimulation: Add the mixture of the KOR agonist and forskolin to the wells.
-
Incubation: Incubate for a specific time to allow for changes in cAMP levels (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
-
Readout: Measure the appropriate signal (e.g., fluorescence, luminescence).
-
Data Analysis: Plot the cAMP levels against the log concentration of ML190 and calculate the IC50.
Protocol 3: Cell Viability Assay (e.g., MTT Assay)
This protocol is to determine the potential cytotoxicity of ML190.
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of ML190 in culture medium. Remove the old medium from the cells and add the ML190 dilutions. Include a vehicle control and a positive control for cell death.
-
Incubation: Incubate the plate for a duration relevant to your functional assays (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration) value.
Visualizations
Caption: Kappa Opioid Receptor (KOR) Signaling Pathway and the Action of ML190.
Caption: General workflow for an in vitro antagonist assay with ML190.
Caption: A logical workflow for troubleshooting common issues with ML190 in vitro assays.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 7. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 8. biocompare.com [biocompare.com]
Technical Support Center: Troubleshooting ML190 Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with ML190, a selective kappa-opioid receptor (KOR) antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and address potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: My experimental results with ML190 are not consistent with KOR antagonism. What could be the cause?
A1: While ML190 is a potent and selective KOR antagonist, unexpected results could stem from several factors. One possibility is off-target effects, where ML190 interacts with other proteins besides KOR. It is also important to consider experimental variables such as inhibitor stability, concentration, and the specific cellular context of your experiment. A systematic troubleshooting approach is recommended to determine the root cause.
Q2: What are off-target effects, and why are they a concern?
A2: Off-target effects occur when a small molecule, such as ML190, binds to and alters the function of proteins other than its intended target.[1] These unintended interactions can lead to misinterpretation of experimental data, where the observed phenotype is incorrectly attributed to the on-target effect.[1] Off-target binding can also cause cellular toxicity or other effects that are not related to the primary mechanism of action.[1]
Q3: How can I experimentally determine if the effects I'm observing are due to off-target interactions of ML190?
A3: A multi-step approach is necessary to investigate potential off-target effects. The general workflow involves characterizing the phenotype, confirming target engagement, and then performing broader screening and validation experiments.
Troubleshooting Guide
Issue: Unexpected cell toxicity or a phenotype unrelated to KOR signaling is observed at higher concentrations of ML190.
Possible Cause: Off-target activity of ML190.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that ML190 is engaging KOR in your experimental system at the concentrations you are using. The Cellular Thermal Shift Assay (CETSA) is a valuable method for this.
-
Broad Panel Screening: If on-target engagement is confirmed but the anomalous phenotype persists, consider screening ML190 against a broad panel of kinases and receptors. This can help identify potential off-target interactions.
-
Validate Hits: Any "hits" from the primary screen should be validated using orthogonal assays, such as direct binding assays (e.g., Surface Plasmon Resonance) or functional assays for the specific off-target.
-
Use a Structurally Unrelated KOR Antagonist: If another selective KOR antagonist with a different chemical scaffold recapitulates the desired on-target phenotype without causing the unexpected effect, it strengthens the hypothesis that the latter is due to an off-target interaction of ML190.
Data on ML190 Selectivity
While comprehensive off-target screening data for ML190 is not publicly available, its high selectivity for the kappa-opioid receptor over other opioid receptors is well-documented.
| Target | IC50 (nM) | Selectivity vs. KOR |
| Kappa Opioid Receptor | 120 | - |
| Mu Opioid Receptor | >32,000 | >267-fold |
| Delta Opioid Receptor | >32,000 | >267-fold |
This data is compiled from publicly available sources. For detailed experimental conditions, please refer to the original publications.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify potential off-target kinase interactions of ML190.
Methodology:
-
Compound Preparation: Prepare a stock solution of ML190 (e.g., 10 mM in DMSO).
-
Assay: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan, Promega Kinase Selectivity Profiling Systems). Typically, the compound is tested at a single high concentration (e.g., 1-10 µM) against a large panel of kinases.
-
Data Analysis: The results are usually provided as percent inhibition relative to a control. Hits are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
Follow-up: For any identified hits, determine the IC50 value by performing a dose-response experiment.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of ML190 with its target (KOR) or a potential off-target in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with ML190 at the desired concentration or with a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant which contains the soluble proteins.
-
Detection: Analyze the amount of the target protein (KOR or a potential off-target) remaining in the supernatant by Western blot or another suitable protein detection method.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of ML190 indicates target engagement.
Hypothetical Off-Target Signaling Pathway
The following diagram illustrates a hypothetical scenario where an off-target effect of an inhibitor could lead to an unexpected phenotype.
References
How to prevent ML 190 degradation in solution
This technical support center provides guidance on the prevention of ML190 degradation in solution, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is ML190 and why is its stability in solution a concern?
A1: ML190 is a selective κ opioid receptor (KOP) antagonist. Like many small molecule drugs, its chemical structure may be susceptible to degradation under various environmental conditions, which can lead to a loss of potency and the formation of impurities.[1] Ensuring the stability of ML190 in solution is crucial for obtaining accurate and reproducible experimental results.
Q2: What are the primary pathways of degradation for small molecule inhibitors like ML190?
A2: The most common chemical degradation pathways for small molecule drugs are hydrolysis and oxidation.[1][2] Hydrolysis is the reaction of a molecule with water, often affecting functional groups like esters and amides.[1] Oxidation involves the removal of electrons from a molecule and can be initiated by light, heat, or trace metals.[1] Other potential degradation pathways include photolysis (degradation due to light exposure), isomerization, and polymerization.[3][4]
Q3: What are the recommended storage conditions for ML190 stock solutions?
A3: For ML190 stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is also advised to aliquot the solution after preparation to prevent product inactivation from repeated freeze-thaw cycles.[5]
Q4: What solvents are recommended for preparing ML190 stock solutions?
A4: DMSO is a commonly used solvent for preparing stock solutions of ML190. The solubility in DMSO is at least 20 mM.
Q5: How can I minimize the risk of degradation during my experiments?
A5: To minimize degradation, it is important to control environmental factors. This includes protecting the solution from light by using amber vials or covering the container with foil, storing solutions at the recommended temperature, and minimizing the exposure of the solution to atmospheric oxygen.[1] For sensitive compounds, working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent results | Degradation of ML190 in solution. | Prepare fresh stock solutions from solid compound. Verify the storage conditions and handling of the stock solution. Perform a stability study under your experimental conditions to assess degradation. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS) | Formation of degradation products. | Conduct forced degradation studies (stress testing) to identify potential degradation products. Use a stability-indicating analytical method to separate and quantify the parent compound and its degradants.[6][7] |
| Precipitation of the compound in aqueous buffers | Poor solubility or compound aggregation. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your aqueous buffer and does not exceed the recommended percentage for your assay. Consider using a different buffer system or adjusting the pH. |
Quantitative Data Summary
While specific public data on the degradation kinetics of ML190 is limited, the following table provides general stability guidelines for small molecule inhibitors based on common laboratory conditions.
| Condition | Parameter | Recommendation/Observation |
| Temperature | Storage of Stock Solution | -80°C for long-term (up to 6 months), -20°C for short-term (up to 1 month).[5] |
| Working Solution | Keep on ice during experiments and use promptly. | |
| pH | Aqueous Buffers | The stability of small molecules can be pH-dependent. It is advisable to evaluate stability in the specific buffer system being used. |
| Light Exposure | Ambient Light | Protect from light by using amber vials or aluminum foil to prevent photolytic degradation.[1] |
| Freeze-Thaw Cycles | Stock Solutions | Aliquot stock solutions to avoid repeated freeze-thaw cycles which can lead to degradation.[5] |
Experimental Protocols
Protocol 1: General Stability Assessment of ML190 in an Aqueous Buffer
This protocol outlines a method to assess the stability of ML190 in a specific aqueous buffer over time.
Materials:
-
ML190 solid compound
-
DMSO (anhydrous)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system with a suitable column
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber vials
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of ML190 and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare Working Solutions: Dilute the ML190 stock solution into the aqueous buffer of interest to the final desired concentration for your experiment. Prepare a sufficient volume for all time points.
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC or LC-MS to determine the initial concentration and purity. This will serve as your reference.
-
Incubation: Store the remaining working solution under the desired experimental conditions (e.g., 37°C in an incubator, protected from light).
-
Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the working solution.
-
Analysis: Analyze each aliquot by HPLC or LC-MS using a validated stability-indicating method.
-
Data Analysis: Calculate the percentage of ML190 remaining at each time point relative to the T=0 sample. A significant decrease in the main peak area and/or the appearance of new peaks indicates degradation.
Protocol 2: Forced Degradation Study (Stress Testing)
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
ML190 stock solution in an appropriate solvent (e.g., DMSO or acetonitrile)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV lamp for photostability testing
-
Heating block or water bath
-
HPLC or LC-MS system
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the ML190 stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a set time. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix an aliquot of the ML190 stock solution with 0.1 M NaOH. Incubate at a specific temperature for a set time. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix an aliquot of the ML190 stock solution with 3% H₂O₂. Incubate at room temperature for a set time.
-
Thermal Degradation: Heat an aliquot of the ML190 stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose an aliquot of the ML190 stock solution to a UV lamp for a defined period.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC or LC-MS.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates degradation products. This data is crucial for developing an analytical method that can separate the parent compound from its degradants.
Visualizations
Caption: Workflow for assessing ML190 stability in solution.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Pharmaceutical Degradation | PPTX [slideshare.net]
- 4. veeprho.com [veeprho.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. pharmtech.com [pharmtech.com]
Technical Support Center: ML190 Vehicle Solution for Animal Injection
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, administration, and troubleshooting of ML190 vehicle solutions for animal injection.
Frequently Asked Questions (FAQs)
Q1: What is ML190 and what is its primary mechanism of action?
A1: ML190 is a selective κ opioid receptor (KOR) antagonist with an IC50 of 120 nM and an EC50 of 129 nM.[1] It works by selectively blocking the κ opioid receptor, which is involved in various neurological processes.
Q2: What is the recommended vehicle for dissolving ML190 for in vivo studies?
A2: A common vehicle for ML190 can be a mixture of DMSO, Tween 80, and saline. The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity. The exact formulation may need to be optimized based on the required dose and administration route. For non-aqueous formulations, institutional animal care and use committees (IACUC) may require additional information to ensure safety and sterility.[2]
Q3: What are the key physicochemical properties of ML190 to consider for formulation?
Q4: How should I prepare a sterile ML190 solution for injection?
A4: To ensure sterility, it is recommended to dissolve ML190 in a sterile vehicle and filter the final solution through a 0.2 µm syringe filter into a sterile vial.[2] All preparation steps should be conducted in a sterile environment, such as a laminar flow hood.
Q5: What are the recommended routes of administration for ML190 in mice?
A5: Common routes of administration for rodents include intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) injections.[3][4][5] The choice of administration route depends on the experimental design and desired pharmacokinetic profile. Oral gavage is also a potential route, though it may have different absorption characteristics.[3]
Troubleshooting Guides
Issue 1: Precipitation of ML190 in the vehicle solution.
-
Question: My ML190 solution appears cloudy or has visible precipitate. What should I do?
-
Answer:
-
Check Solubility: The concentration of ML190 may be too high for the chosen vehicle. Try to decrease the concentration or adjust the vehicle composition.
-
Sonication: Gentle sonication can help to dissolve the compound.
-
Warming: Gently warming the solution may improve solubility, but be cautious about the thermal stability of ML190.
-
Adjust Vehicle: Consider increasing the percentage of co-solvents like DMSO or using a different solubilizing agent, while keeping in mind potential toxicity.
-
Issue 2: Adverse reactions in animals post-injection.
-
Question: My animals are showing signs of distress (e.g., lethargy, ruffled fur, irritation at the injection site) after ML190 administration. What could be the cause?
-
Answer:
-
Vehicle Toxicity: The vehicle itself, especially at high concentrations of DMSO, can cause adverse effects. Prepare a vehicle-only control group to assess the effects of the vehicle alone.
-
pH of the Solution: The pH of the injected solution should be close to physiological pH (7.2-7.4).[2][4] An improper pH can cause pain and tissue damage.
-
Injection Technique: Improper injection technique can cause tissue damage and distress.[3] Ensure that personnel are properly trained for the chosen administration route.
-
Compound-Related Toxicity: The observed effects could be due to the pharmacological or toxicological properties of ML190. Consider performing a dose-response study to identify a well-tolerated dose.
-
Issue 3: Inconsistent experimental results.
-
Question: I am observing high variability in my experimental data between animals. What could be the reason?
-
Answer:
-
Incomplete Solubilization: If ML190 is not fully dissolved, the actual dose administered to each animal may vary. Ensure a clear solution before injection.
-
Instability of the Compound: ML190 may not be stable in the prepared vehicle over time. It is recommended to prepare fresh solutions for each experiment.
-
Inaccurate Dosing: Ensure accurate calculation of the dose based on the animal's body weight and precise measurement of the injection volume.
-
Biological Variability: Animal models inherently have biological variability. Ensure proper randomization and use a sufficient number of animals to account for this.[6]
-
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of ML190
| Property | Value | Reference |
| Molecular Weight | 488.58 g/mol | |
| IC50 (KOR) | 120 nM | [1] |
| EC50 (KOR) | 129 nM | [1] |
| Human Plasma Protein Binding (1 µM) | 93.96% | [1] |
| Mouse Plasma Protein Binding (1 µM) | 88.46% | [1] |
| Human Plasma Stability (3 hours) | 100% remaining | [1] |
| Mouse Plasma Stability (3 hours) | 100% remaining | [1] |
| Human Hepatic Microsome Stability (1 hour) | 22.13% remaining | [1] |
| Mouse Hepatic Microsome Stability (1 hour) | 7.34% remaining | [1] |
Experimental Protocols
Protocol 1: Preparation of ML190 for Intraperitoneal (IP) Injection in Mice
Materials:
-
ML190 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Tween 80
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile, pyrogen-free microcentrifuge tubes
-
0.2 µm sterile syringe filter
-
Sterile syringes and needles
Methodology:
-
Calculate the required amount of ML190 based on the desired dose (e.g., mg/kg) and the number and weight of the mice.
-
Prepare the vehicle solution. A common vehicle can be prepared with 5% DMSO, 5% Tween 80, and 90% saline.
-
For example, to prepare 1 mL of vehicle, mix 50 µL of DMSO, 50 µL of Tween 80, and 900 µL of sterile saline.
-
-
Dissolve ML190 in DMSO first. Weigh the calculated amount of ML190 and dissolve it in the required volume of DMSO. Ensure it is fully dissolved. Gentle vortexing or sonication can be used.
-
Add Tween 80. Add the required volume of Tween 80 to the ML190-DMSO solution and mix thoroughly.
-
Add saline. Gradually add the sterile saline to the mixture while vortexing to prevent precipitation.
-
Sterile filter the final solution. Draw the solution into a sterile syringe and pass it through a 0.2 µm sterile syringe filter into a sterile tube.
-
Administer immediately. It is recommended to use the prepared solution immediately to avoid potential stability issues.
Mandatory Visualizations
Caption: Experimental workflow for ML190 preparation and administration.
Caption: Troubleshooting logic for common ML190 formulation issues.
Caption: Simplified signaling pathway for ML190 antagonism of the KOR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. az.research.umich.edu [az.research.umich.edu]
- 3. research.unc.edu [research.unc.edu]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. youtube.com [youtube.com]
- 6. Assessing Safety and Toxicology - Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of ML190
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of ML190, a selective κ-opioid receptor (KOR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is ML190 and why is its bioavailability a concern?
A1: ML190 is a potent and selective antagonist of the kappa opioid receptor (KOR), with an IC50 of 120 nM.[1] Its utility in in vivo research can be limited by its poor aqueous solubility, which often leads to low and variable oral bioavailability. This can result in suboptimal plasma concentrations and inconsistent experimental outcomes. ML190 is soluble in DMSO up to 20 mM, but can precipitate when diluted in aqueous solutions.
Q2: What are the primary reasons for the poor bioavailability of compounds like ML190?
A2: The primary reasons for poor bioavailability of hydrophobic compounds like ML190 include:
-
Low Aqueous Solubility: The compound does not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Slow Dissolution Rate: Even if soluble, the rate at which the solid compound dissolves can be too slow to allow for significant absorption within the gastrointestinal transit time.
-
First-Pass Metabolism: After absorption, the compound may be extensively metabolized by the liver before it reaches systemic circulation.
Q3: What are the general strategies to improve the bioavailability of poorly soluble compounds?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[2][3][4][5][6] These can be broadly categorized as:
-
Physical Modifications: Altering the physical properties of the drug substance, such as particle size reduction (micronization, nanosuspension).[6]
-
Formulation-Based Approaches: Incorporating the drug into delivery systems that enhance its solubility and/or absorption. This includes the use of co-solvents, surfactants, solid dispersions, and lipid-based formulations.
-
Chemical Modifications: Creating a more soluble prodrug that is converted to the active compound in vivo.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vivo testing of ML190.
Issue 1: ML190 precipitates out of solution upon dilution of a DMSO stock into an aqueous buffer for in vitro assays.
-
Possible Cause: The high concentration of ML190 in the DMSO stock exceeds its solubility limit when introduced into the aqueous environment.
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible (typically <0.5%) to minimize solvent effects on the cells and reduce the likelihood of precipitation.
-
Serial Dilution: Perform serial dilutions of the DMSO stock in the aqueous buffer with vigorous mixing to avoid localized high concentrations.
-
Use of Pluronic F-68: Incorporate a small amount of a non-ionic surfactant like Pluronic F-68 (e.g., 0.01-0.1%) in the final aqueous buffer to help maintain solubility.
-
Issue 2: Inconsistent or low plasma concentrations of ML190 are observed in animal studies after oral administration.
-
Possible Cause: Poor and variable absorption from the gastrointestinal tract due to low solubility and dissolution rate.
-
Troubleshooting Steps:
-
Particle Size Reduction: If administering a suspension, reduce the particle size of the ML190 powder through micronization or nanomilling to increase the surface area for dissolution.
-
Formulation with Excipients: Prepare a formulation to enhance solubility. See the Experimental Protocols section for examples.
-
Consider Alternative Routes of Administration: For initial pharmacokinetic studies, intraperitoneal (IP) or intravenous (IV) administration (if a suitable formulation can be developed) can bypass the gastrointestinal absorption barrier.
-
Experimental Protocols
Below are detailed methodologies for key experiments aimed at improving the bioavailability of ML190.
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
Objective: To prepare a solution of ML190 in a mixture of pharmaceutically acceptable solvents to enhance its solubility for oral administration in preclinical animal models.
Materials:
-
ML190
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Saline (0.9% NaCl)
Methodology:
-
Weigh the required amount of ML190.
-
Dissolve ML190 in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add PEG 400 and PG to the DMSO solution. A common co-solvent system is a mixture of DMSO:PEG 400:PG in a ratio of 10:40:50 (v/v/v).
-
Vortex the mixture until a clear solution is obtained. Gentle warming (37-40°C) may be applied if necessary.
-
For the final dosing solution, this co-solvent mixture can be further diluted with saline if required, but the stability of ML190 in the final aqueous dilution should be confirmed beforehand to avoid precipitation.
Protocol 2: Preparation of a Solid Dispersion of ML190 by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of ML190 with a hydrophilic polymer to improve its dissolution rate.
Materials:
-
ML190
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Dichloromethane (DCM) or other suitable volatile solvent
Methodology:
-
Weigh ML190 and PVP K30 in a desired ratio (e.g., 1:2, 1:5, 1:10 w/w).
-
Dissolve both ML190 and PVP K30 in a sufficient volume of DCM in a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be scraped from the flask and ground into a fine powder for further characterization and formulation into a suspension for oral dosing.
Data Presentation
The following tables summarize hypothetical data to illustrate how different formulation strategies could improve the pharmacokinetic parameters of ML190.
Table 1: Solubility of ML190 in Different Solvent Systems
| Formulation Vehicle | Solubility (µg/mL) |
| Water | < 1 |
| Saline (0.9% NaCl) | < 1 |
| 10% DMSO in Saline | 50 |
| 10% DMSO / 40% PEG 400 / 50% PG | > 10,000 |
Table 2: Pharmacokinetic Parameters of ML190 in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Suspension in 0.5% CMC | 50 ± 15 | 2.0 | 150 ± 45 | 100 (Reference) |
| Co-solvent Formulation | 250 ± 60 | 1.0 | 900 ± 180 | 600 |
| Solid Dispersion (1:5 ML190:PVP K30) | 400 ± 90 | 0.5 | 1500 ± 300 | 1000 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Mandatory Visualizations
Signaling Pathway of a Kappa Opioid Receptor Antagonist
The following diagram illustrates the mechanism of action of a KOR antagonist like ML190. Under normal physiological conditions, endogenous opioids like dynorphins bind to the KOR, a G-protein coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately resulting in a reduced neuronal excitability. ML190, as a competitive antagonist, blocks the binding of dynorphins to the KOR, thereby preventing these downstream signaling events.
References
- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
- 4. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
ML190 Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing dose-response curves with ML190, a selective kappa opioid receptor (KOR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is ML190 and what is its primary mechanism of action?
ML190 is a selective antagonist of the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR).[1][2] Its primary mechanism of action is to block the binding of endogenous ligands, such as dynorphins, to the KOR, thereby inhibiting the receptor's downstream signaling activity. The KOR is coupled to inhibitory G proteins (Gi/o), and its activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels.
Q2: What are the key parameters of ML190's biological activity?
The potency of ML190 has been characterized by its half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50). These values are crucial for designing dose-response experiments.
| Parameter | Value | Description |
| IC50 | 120 nM | The concentration of ML190 that inhibits 50% of the KOR's response to an agonist in a β-arrestin assay.[2] |
| EC50 | 129 nM | The concentration of ML190 that produces 50% of its maximal antagonistic effect.[1] |
| Selectivity | >267-fold | ML190 is over 267 times more selective for the kappa opioid receptor compared to the mu and delta opioid receptors.[2] |
Q3: Which cell lines are suitable for in vitro experiments with ML190?
For in vitro assays, it is recommended to use cell lines that stably express the human kappa opioid receptor. Commercially available options include:
-
U2OS-KOR: A human osteosarcoma cell line engineered to express the KOR, often tagged with a fluorescent protein like tGFP for internalization assays.[1]
-
CHO-hKOR: Chinese Hamster Ovary cells stably expressing the human KOR.[3][4][5] These are commonly used for various GPCR assays, including cAMP and calcium mobilization assays.[4][5]
Q4: How should I prepare a stock solution of ML190?
Proper preparation of the stock solution is critical for accurate and reproducible results.
-
Solvent Selection: Due to the hydrophobic nature of many small molecule inhibitors, DMSO is a common solvent for preparing high-concentration stock solutions.
-
Concentration: Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This allows for minimal solvent concentration in the final assay medium.
-
Procedure:
-
Accurately weigh the required amount of ML190 powder.
-
Add the calculated volume of DMSO to achieve the desired molarity.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Experimental Protocols
Protocol 1: Determining the IC50 of ML190 using a β-Arrestin Recruitment Assay
This protocol describes how to measure the ability of ML190 to antagonize agonist-induced β-arrestin recruitment to the KOR. The PathHunter® β-arrestin assay is a common platform for this type of measurement.
Materials:
-
PathHunter® CHO-KOR cells
-
Assay medium (as recommended by the cell line provider)
-
KOR agonist (e.g., U-50,488)
-
ML190
-
Detection reagents (as per the assay kit instructions)
-
White, opaque 96-well or 384-well microplates
Procedure:
-
Cell Plating: Seed the CHO-KOR cells into the microplates at the recommended density and incubate overnight to allow for cell attachment.
-
Compound Preparation:
-
Prepare a serial dilution of ML190 in assay medium.
-
Prepare a solution of the KOR agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Antagonist Treatment: Add the diluted ML190 solutions to the appropriate wells and incubate for a pre-determined time (e.g., 30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add the KOR agonist solution to all wells except the negative control and incubate for the recommended time (typically 60-90 minutes).
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow for signal development.
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the controls (agonist alone and vehicle control).
-
Plot the normalized response against the logarithm of the ML190 concentration.
-
Fit the data using a sigmoidal dose-response model to determine the IC50 value.
-
References
Technical Support Center: Minimizing Toxicity of ML190 in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on troubleshooting and minimizing the potential toxicity of ML190, a selective kappa opioid receptor (KOR) antagonist, in cell line experiments. While specific cytotoxicity data for ML190 across a wide range of cell lines is limited in publicly available literature, this guide offers a framework based on the known pharmacology of KOR antagonists and general principles of in vitro toxicology.
Frequently Asked Questions (FAQs)
Q1: What is ML190 and what is its primary mechanism of action?
ML190 is a potent and selective antagonist of the kappa opioid receptor (KOR). Its primary mechanism of action is to block the binding of endogenous ligands, such as dynorphins, to the KOR, thereby inhibiting the downstream signaling pathways typically activated by this receptor. It has an IC50 of 120 nM for the KOR.
Q2: Is ML190 known to be toxic to cells?
One study has reported a hepatic toxicity LC50 of over 50 μM. However, comprehensive data on the cytotoxic effects of ML190 across various cell lines and the specific concentrations that induce toxicity are not widely available. Therefore, it is crucial for researchers to empirically determine the toxicity profile of ML190 in their specific cell line of interest.
Q3: What are the potential mechanisms of ML190-induced toxicity?
While the exact mechanisms are not fully elucidated for ML190, potential toxicity could arise from:
-
On-target effects: Prolonged or high-concentration blockade of KOR signaling may disrupt normal cellular processes that are regulated by this receptor, potentially leading to apoptosis or other forms of cell death.
-
Off-target effects: At higher concentrations, ML190 may interact with other cellular targets, leading to unintended and potentially toxic outcomes.
-
Metabolite toxicity: The metabolic breakdown of ML190 by cells could produce toxic byproducts.
-
Solvent toxicity: The solvent used to dissolve ML190, commonly DMSO, can be toxic to cells at certain concentrations.
Q4: How can I determine the optimal, non-toxic concentration of ML190 for my experiments?
The ideal concentration of ML190 should be high enough to achieve the desired KOR antagonism without causing significant cytotoxicity. This can be determined by performing a dose-response experiment and assessing cell viability using assays such as the MTT or MTS assay. It is recommended to test a wide range of concentrations, starting from well below the reported IC50 (120 nM) up to and beyond the reported hepatic LC50 (50 μM), to identify the therapeutic window for your specific cell line.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Possible Cause | Troubleshooting Steps |
| High levels of cell death observed after ML190 treatment. | Inhibitor concentration is too high. | Perform a comprehensive dose-response curve to determine the EC50 for cytotoxicity. Start with a broad range of concentrations (e.g., 10 nM to 100 µM). |
| Prolonged exposure to the inhibitor. | Conduct a time-course experiment to determine the minimum exposure time required to achieve the desired biological effect. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control. | |
| Cell line is particularly sensitive to KOR antagonism. | Consider using a cell line with lower KOR expression or a different cellular background. Extensive optimization of concentration and exposure time is critical. | |
| Inconsistent or unexpected results. | Inhibitor has degraded or is impure. | Purchase ML190 from a reputable supplier. Prepare fresh stock solutions and store them properly in aliquots at -20°C or -80°C to avoid freeze-thaw cycles. |
| Off-target effects of ML190. | Use a structurally different KOR antagonist as a control to see if the same effect is observed. This can help distinguish between on-target and potential off-target effects. | |
| Difficulty dissolving ML190. | Poor solubility in aqueous media. | Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting into your culture medium, ensure vigorous mixing to prevent precipitation. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of ML190 using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
ML190
-
DMSO (or other appropriate solvent)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
ML190 Treatment:
-
Prepare serial dilutions of ML190 in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 10 nM to 100 µM).
-
Include a "vehicle control" (medium with the same concentration of solvent as the highest ML190 concentration) and a "no-treatment control" (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of ML190 or controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the ML190 concentration to determine the EC50 value for cytotoxicity.
-
Protocol 2: Assessing Apoptosis using Annexin V Staining
Annexin V staining can be used to detect the externalization of phosphatidylserine, an early marker of apoptosis, via flow cytometry.[2]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
ML190
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed and treat cells with the desired concentrations of ML190 and controls for the appropriate duration in a suitable culture vessel (e.g., 6-well plate).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and discarding the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Visualization
The kappa opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation, can modulate several intracellular signaling pathways. Antagonism by ML190 would block these effects. Understanding these pathways can provide insights into the potential mechanisms of toxicity.
Potential KOR-Mediated Signaling Pathways
Caption: Potential KOR signaling pathways modulated by ML190.
Experimental Workflow for Assessing ML190 Toxicity
Caption: Workflow for assessing and minimizing ML190 toxicity.
Disclaimer: The information provided in this technical support center is for research purposes only. The cytotoxic potential of ML190 can vary significantly between different cell lines and experimental conditions. It is essential to perform thorough validation and optimization for your specific application.
References
- 1. Frontiers | Agonists Specific for κ-Opioid Receptor Induces Apoptosis of HCC Cells Through Enhanced Endoplasmic Reticulum Stress [frontiersin.org]
- 2. kappa-Opioid receptor potentiates apoptosis via a phospholipase C pathway in the CNE2 human epithelial tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Translational Relevance of ML190 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML190, a selective kappa opioid receptor (KOR) antagonist. Our goal is to facilitate smoother experimentation and enhance the translational relevance of your findings.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with ML190.
| Question | Answer and Troubleshooting Steps |
| 1. Why am I not observing the expected antagonist activity of ML190 in my functional assay? | Several factors could contribute to a lack of antagonist activity. Troubleshooting Steps: A. Verify Compound Integrity and Concentration: - Solubility: ML190 is soluble in DMSO. Ensure it is fully dissolved. For stock solutions, warming and ultrasonic treatment may be necessary. Use freshly opened DMSO as it is hygroscopic. - Storage: Store ML190 stock solutions at -20°C for up to one month or -80°C for up to six months to prevent degradation.[1] - Concentration Verification: If possible, verify the concentration of your stock solution. B. Optimize Agonist Concentration: - You should be using an agonist concentration that elicits a submaximal response (typically EC80) to provide a clear window for observing antagonism. An excessively high agonist concentration can overcome the competitive antagonism of ML190. C. Check Cell Health and Receptor Expression: - Cell Viability: Ensure your cells are healthy and not overgrown. Cell health can impact receptor expression and signaling. - Receptor Density: Low KOR expression in your cell line can lead to a small signal window, making antagonism difficult to detect. Confirm receptor expression levels. D. Review Assay Protocol: - Pre-incubation Time: Ensure sufficient pre-incubation time with ML190 to allow it to bind to the receptors before adding the agonist. A typical pre-incubation is 20-30 minutes. |
| 2. My dose-response curve for ML190 is not sigmoidal or shows high variability. | Irregular dose-response curves can result from issues with compound dilution, assay setup, or data analysis. Troubleshooting Steps: A. Serial Dilution Accuracy: - Carefully prepare your serial dilutions to ensure accurate concentrations at each point. Use appropriate mixing techniques. B. Assay Uniformity: - Cell Plating: Ensure even cell seeding across the plate to minimize well-to-well variability. Uneven cell distribution can lead to inconsistent results. - Reagent Addition: Use precise liquid handling techniques to ensure consistent volumes are added to each well. C. Data Analysis: - Fit the data using a sigmoidal dose-response (variable slope) equation. Ensure you have an adequate number of data points spanning the linear portion of the curve. |
| 3. I am observing off-target effects in my experiment. How can I confirm they are not due to ML190? | ML190 is a selective KOR antagonist, but at high concentrations, off-target effects are possible. Troubleshooting Steps: A. Use Appropriate Controls: - Include a negative control (vehicle) and a positive control (a known KOR agonist). - Test ML190 in a parental cell line that does not express KOR to determine if the observed effect is receptor-mediated. B. Titrate ML190 Concentration: - Use the lowest effective concentration of ML190 to minimize the risk of off-target effects. A full dose-response curve will help determine the optimal concentration. C. Consult Off-Target Profiling Data: - While highly selective, ML190 has been noted to have some affinity for the D3 receptor (Ki = 250 nM).[2] Consider if this could be relevant in your experimental system. |
| 4. I am planning in vivo studies with ML190. What are some key considerations for translational relevance? | Translating in vitro findings to in vivo models presents several challenges. Key Considerations: A. Pharmacokinetics and Duration of Action: - Be aware that some KOR antagonists, like nor-BNI, have a very long duration of action in vivo that is not predicted by their pharmacokinetics.[3][4] This is thought to be mediated by activation of JNK phosphorylation.[3][4] While ML190 is a different chemotype, it is crucial to characterize its in vivo duration of action. B. Route of Administration and Formulation: - The solubility and stability of ML190 in your chosen vehicle for in vivo administration should be confirmed. C. Behavioral and Physiological Readouts: - KOR antagonists are being investigated for various conditions, including depression, anxiety, and addiction.[5] Select behavioral and physiological endpoints that are relevant to the clinical condition you are modeling. |
Quantitative Data Summary
The following tables summarize the key quantitative data for ML190 based on published findings.
Table 1: In Vitro Potency and Selectivity of ML190
| Parameter | Value | Assay Type | Receptor | Reference |
| IC50 | 120 nM | DiscoveRx β-arrestin Assay | Kappa Opioid Receptor (KOR) | [3] |
| EC50 | 129 nM | Not Specified | Kappa Opioid Receptor (KOR) | [1] |
| Ki | 129 nM | Radioligand Binding Assay | Kappa Opioid Receptor (KOR) | [2] |
| Selectivity | >267-fold | β-arrestin Assay | KOR vs. Mu and Delta Opioid Receptors | |
| Ki (MOR) | 1585 nM | Radioligand Binding Assay | Mu Opioid Receptor (MOR) | [2] |
| Ki (DOR) | 1443 nM | Radioligand Binding Assay | Delta Opioid Receptor (DOR) | [2] |
| Ki (D3) | 250 nM | Radioligand Binding Assay | Dopamine D3 Receptor | [2] |
Table 2: Physicochemical and Pharmacokinetic Properties of ML190
| Property | Value | Species | Reference |
| Plasma Protein Binding | 93.96% (at 1 µM) | Human | [1] |
| 88.54% (at 10 µM) | Human | [1] | |
| 88.46% (at 1 µM) | Mouse | [1] | |
| 80.07% (at 10 µM) | Mouse | [1] | |
| Plasma Stability (3 hours) | 100% remaining | Human & Mouse | [1] |
| Hepatic Microsome Stability (1 hour) | 22.13% remaining | Human | [1] |
| 7.34% remaining | Mouse | [1] |
Detailed Experimental Protocols
β-Arrestin Recruitment Assay (DiscoveRx PathHunter® Format)
This protocol is adapted for determining the antagonist activity of ML190 on the kappa opioid receptor.
Materials:
-
PathHunter® β-arrestin cells expressing KOR
-
Cell plating reagent
-
Assay buffer
-
ML190
-
KOR agonist (e.g., Dynorphin A)
-
Detection reagents
-
96-well white, clear-bottom tissue culture plates
Procedure:
-
Cell Plating:
-
One day before the assay, plate the PathHunter® cells in a 96-well plate at the density recommended by the manufacturer.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of ML190 in 100% DMSO.
-
Perform serial dilutions of ML190 in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare the KOR agonist at a concentration that will give an EC80 response.
-
-
Antagonist Treatment:
-
Carefully remove the cell culture medium from the wells.
-
Add the diluted ML190 solutions to the respective wells. Include vehicle control wells.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the prepared KOR agonist solution to all wells except for the negative control wells.
-
Incubate the plate for 90 minutes at 37°C.
-
-
Detection:
-
Allow the plate and detection reagents to equilibrate to room temperature.
-
Add the detection reagent to each well according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal against the log concentration of ML190.
-
Fit the data using a non-linear regression model with a sigmoidal dose-response (variable slope) to determine the IC50 value.
-
Radioligand Binding Assay (Competitive)
This protocol is for determining the binding affinity (Ki) of ML190 for the kappa opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing KOR
-
Radiolabeled KOR ligand (e.g., [³H]U-69,593)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
ML190
-
Non-specific binding control (e.g., a high concentration of a known KOR ligand like U-69,593)
-
96-well plates
-
Filter mats
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, cell membranes, and the radiolabeled KOR ligand at a fixed concentration (typically at or below its Kd).
-
-
Compound Addition:
-
Add varying concentrations of ML190 to the wells.
-
For total binding wells, add vehicle.
-
For non-specific binding wells, add a saturating concentration of the non-specific binding control.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold binding buffer.
-
-
Scintillation Counting:
-
Dry the filter mat.
-
Add scintillation fluid to each filter spot.
-
Count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of ML190.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathways
Experimental Workflow: β-Arrestin Antagonist Assay
Logical Relationship: Troubleshooting a Failed ML190 Experiment
References
- 1. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Selective KOP Receptor Antagonists: Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to ML190 and Other Kappa-Opioid Receptor Antagonists for Researchers
This guide provides a detailed comparison of the kappa-opioid receptor (KOR) antagonist ML190 with other notable KOR antagonists, including JDTic, nor-binaltorphimine (nor-BNI), and AT-076. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo properties of ML190 and its comparators.
Table 1: In Vitro Binding Affinity and Functional Antagonism
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Selectivity (KOR vs. MOR/DOR) | Functional Antagonism (Assay) | Potency (nM) |
| ML190 | 129[1] | >32,000[1] | >32,000[1] | >248-fold vs. MOR/DOR[1] | β-arrestin recruitment | IC50 = 120[1] |
| JDTic | 0.098[2] | 33.3[2] | 480[2] | ~340-fold vs. MOR, ~4900-fold vs. DOR[2] | [³⁵S]GTPγS binding | Ke = 0.02[1] |
| nor-BNI | 0.18[2] | 5.3[2] | 11.2[2] | ~30-fold vs. MOR, ~62-fold vs. DOR[2] | [³⁵S]GTPγS binding | Ke = 0.04[3] |
| AT-076 | 1.14[4] | 1.67[4] | 19.6[4] | Pan-antagonist | Competitive (MOR), Noncompetitive (KOR) | Ki = 1.14 (KOR)[4] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Compound | Animal Model | Efficacy | Dose Range | Route | Pharmacokinetic Parameter | Value |
| ML190 | Mouse/Human | High plasma protein binding, moderate hepatic metabolism[2] | - | - | Plasma Protein Binding (Human) | 93.96% (1 µM)[2] |
| Hepatic Microsome Stability (Human, 1 hr) | 22.13% remaining[2] | |||||
| JDTic | Mouse (Tail-flick) | Blocked nicotine-induced antinociception[5][6] | 1 - 16 mg/kg[6] | s.c.[6] | Brain Half-life (Mouse) | ~9 days[3] |
| Rat (Diuresis) | Reversed U50,488-induced diuresis[7] | 3, 10 mg/kg[1] | i.p.[1] | Plasma Half-life (Rat) | 24 - 41 h[1][8] | |
| nor-BNI | Mouse (Writhing) | Antagonized kappa-agonist induced antinociception[9] | 3.2 - 32 mg/kg[9] | s.c.[10] | Brain Elimination | Biphasic, slow phase 4-48h (Mouse) |
| Rat (Ethanol Self-Admin) | Reduced excessive alcohol self-administration[11] | 15, 20 mg/kg (cumulative)[11] | i.p.[11] | Duration of action | Weeks to months[12] | |
| AT-076 | - | Data not available | - | - | Data not available | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
[³⁵S]GTPγS Binding Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared. Cells are lysed in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Assay Components: The reaction mixture typically contains the cell membranes, the KOR agonist (e.g., U50,488), the antagonist being tested (e.g., ML190, JDTic, nor-BNI) at varying concentrations, GDP, and [³⁵S]GTPγS in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Incubation: The reaction is initiated by the addition of [³⁵S]GTPγS and incubated at room temperature (e.g., 25-30°C) for a defined period (e.g., 60-90 minutes) to allow for G protein activation and radioligand binding.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
Scintillation Counting: The filters are washed with ice-cold buffer, dried, and the amount of radioactivity retained on the filters is determined by liquid scintillation counting.
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding. The data are typically analyzed using non-linear regression to calculate the Ke or IC₅₀ value.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This cell-based assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.
-
Cell Culture and Plating: PathHunter® cells, engineered to co-express a ProLink™-tagged KOR and an Enzyme Acceptor-tagged β-arrestin, are cultured and plated in microplates (e.g., 384-well plates).[3][10]
-
Compound Addition: The antagonist compounds are serially diluted and added to the cells. The plates are incubated to allow the compounds to interact with the receptors.
-
Agonist Stimulation: A KOR agonist (e.g., dynorphin (B1627789) A) is added at a concentration that elicits a submaximal response (e.g., EC₈₀) to stimulate β-arrestin recruitment.[10]
-
Incubation: The plates are incubated for a specific period (e.g., 90 minutes at 37°C) to allow for the interaction between the activated KOR and β-arrestin.[13]
-
Detection: A detection reagent containing the substrate for the complemented β-galactosidase enzyme is added. The resulting chemiluminescent signal is proportional to the extent of β-arrestin recruitment.[10][13]
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced β-arrestin recruitment. The data are analyzed to calculate the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: KOR Signaling Pathway and Antagonist Action.
Caption: General Experimental Workflow for KOR Antagonist Comparison.
References
- 1. Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repeated Administration of Norbinaltorphimine Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-acting κ opioid antagonists nor-BNI, GNTI and JDTic: pharmacokinetics in mice and lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AT-076 - Wikipedia [en.wikipedia.org]
- 5. Effect of the selective kappa-opioid receptor antagonist JDTic on nicotine antinociception, reward, and withdrawal in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the selective kappa-opioid receptor antagonist JDTic on nicotine antinociception, reward, and withdrawal in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of systemically administered nor-binaltorphimine (nor-BNI) on kappa-opioid agonists in the mouse writhing assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systemic κ-Opioid Receptor Antagonism by Nor-binaltorphimine Reduces Dependence-Induced Excessive Alcohol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Norbinaltorphimine - Wikipedia [en.wikipedia.org]
- 13. Effect of the selective kappa-opioid receptor antagonist JDTic on nicotine antinociception, reward, and withdrawal in the mouse | RTI [rti.org]
A Comparative In Vivo Analysis of Kappa Opioid Receptor Antagonists: ML190 vs. Norbinaltorphimine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two prominent kappa opioid receptor (KOR) antagonists: the well-established, long-acting tool compound norbinaltorphimine (B1679850) (nor-BNI), and the newer, structurally distinct probe ML190. While extensive in vivo data exists for nor-BNI, in vivo characterization of ML190 is less documented in publicly available literature. This comparison, therefore, juxtaposes the robust in vivo profile of nor-BNI with the reported in vitro characteristics and hypothesized in vivo behavior of ML190, offering valuable insights for the selection of an appropriate KOR antagonist in preclinical research.
Executive Summary
Norbinaltorphimine is a potent and highly selective KOR antagonist renowned for its exceptionally long duration of action in vivo, which can persist for weeks after a single administration.[1][2] This prolonged effect is not primarily dictated by its pharmacokinetic profile but rather by its unique mechanism of action, which involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][3] In contrast, ML190 is a novel KOR antagonist with a distinct chemical scaffold that is highly selective for the KOR over mu- and delta-opioid receptors in vitro.[4] A key characteristic of ML190 is that it is not expected to activate the JNK pathway, suggesting a potentially shorter duration of action in vivo, which could be advantageous for studies requiring more rapid clearance and dose-response flexibility.[4]
In Vivo Performance: Norbinaltorphimine
Norbinaltorphimine has been extensively characterized in a variety of in vivo models, demonstrating its utility in studying the role of the KOR system in pain, addiction, and mood disorders.[2][5]
Quantitative In Vivo Data for Norbinaltorphimine
| Parameter | Species | Assay | Dose Range | Effect | Duration of Action | Reference |
| Antagonism of KOR agonist-induced analgesia | Mouse | Tail-pinch test | 5 and 20 mg/kg, s.c. | Antagonized U-50,488H-induced analgesia | At least 4 days | [6] |
| Antagonism of KOR agonist-induced analgesia | Mouse | Acetic acid-induced writhing | 5 and 20 mg/kg, s.c. | Potent and selective antagonism of U-50,488H | Long-lasting | [6] |
| Antagonism of KOR agonist-induced hyperthermia | Mouse | Body temperature measurement | 5 mg/kg, s.c. | Long-lasting antagonism of U-50,488H-induced hyperthermia | Long-lasting | [6] |
| Blockade of KOR agonist-induced antinociception | Mouse | Tail-withdrawal assay | 10 mg/kg, i.p. | Complete blockade of U50,488-induced antinociception | 14-21 days | [1][2] |
| Cumulative KOR inactivation | Mouse | U50,488-induced antinociception | 0.1 mg/kg/day, i.p. | Complete blockade after 20-30 days | At least 1 week after cessation of treatment | [2] |
In Vitro Profile: ML190
ML190 was identified as a potent and selective KOR antagonist through a high-throughput screening campaign.[4] Its primary advantage lies in its novel chemical structure and its distinct mechanism of action compared to nor-BNI.
In Vitro Data for ML190
| Parameter | Assay | Value | Selectivity | Reference |
| IC50 for KOR | β-arrestin assay | 120 nM | >267-fold selective for KOR over MOR and DOR | [4] |
| Mechanism of Action | In vitro studies | Functional antagonist at the KOR | Does not activate the JNK pathway | [4] |
Signaling Pathways
The differential engagement of downstream signaling pathways is a critical distinction between norbinaltorphimine and ML190.
Kappa Opioid Receptor Signaling
Activation of the kappa opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like dynorphin (B1627789) initiates signaling through G-protein dissociation. The Gα subunit inhibits adenylyl cyclase, while the Gβγ subunits modulate ion channels. Additionally, KOR activation can trigger downstream kinase cascades, including the MAPK pathways.[7]
Norbinaltorphimine's Biased Signaling
Norbinaltorphimine acts as a biased ligand. While it antagonizes G-protein-mediated signaling, it simultaneously functions as an agonist for the JNK signaling pathway. This JNK activation is responsible for its long-lasting antagonist effects.[3][8]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for in vivo assays commonly used to characterize KOR antagonists.
U50,488-Induced Analgesia in the Mouse Tail-Withdrawal Assay
This assay is a standard method for assessing the antinociceptive effects of KOR agonists and their antagonism by compounds like nor-BNI.
Protocol Details:
-
Animals: Male C57BL/6 mice are commonly used.[2]
-
Acclimatization: Animals are habituated to the testing room and equipment.
-
Baseline Measurement: The latency for the mouse to withdraw its tail from a warm water bath (e.g., 52°C) or a radiant heat source is measured. A cut-off time is established to prevent tissue damage.
-
Antagonist Administration: Norbinaltorphimine (e.g., 10 mg/kg, i.p.) or vehicle is administered.[2]
-
Waiting Period: A significant waiting period (e.g., 24 hours to several days) is allowed for nor-BNI to exert its long-lasting effects.[2][6]
-
Agonist Administration: The KOR agonist U50,488 (e.g., 10 mg/kg, i.p.) is administered.[2]
-
Post-treatment Measurement: Tail-withdrawal latency is measured again at a specified time after agonist administration (e.g., 30 minutes).
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated and compared between treatment groups.
Conclusion and Future Directions
Norbinaltorphimine remains a valuable tool for in vivo studies requiring long-term blockade of the kappa opioid receptor. Its well-documented, long-lasting effects, mediated by JNK activation, provide a stable platform for investigating the chronic consequences of KOR antagonism. However, this prolonged action can be a limitation in studies that require washout periods or the assessment of acute antagonist effects.
ML190 presents a promising alternative due to its distinct chemical structure and, most importantly, its lack of JNK pathway activation in vitro. This suggests a potentially shorter and more conventional in vivo duration of action, which would be highly advantageous for many experimental paradigms. To fully understand the therapeutic potential and research utility of ML190, direct in vivo studies are critically needed. Future research should focus on characterizing the pharmacokinetic and pharmacodynamic profile of ML190 in vivo, including its dose-response relationship, duration of action in relevant behavioral models, and its effects on KOR-mediated signaling in the brain. Such studies will be instrumental in establishing ML190 as a viable and potentially superior alternative to norbinaltorphimine for specific research applications.
References
- 1. Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repeated Administration of Norbinaltorphimine Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Major Depressive Disorder and Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, Norbinaltorphimine, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Validating ML190 Efficacy in New Disease Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the kappa opioid receptor (KOR) antagonist ML190 and its alternatives in the context of emerging disease models for neuropsychiatric disorders. While in vivo efficacy data for ML190 in new disease models remains to be publicly reported, this document summarizes its known mechanism of action and compares it with preclinical data from other selective KOR antagonists, aticaprant and navacaprant, which are currently in clinical development.
Introduction to ML190 and the Role of KOR Antagonism
ML190 is a potent and selective antagonist of the kappa opioid receptor (KOR).[1] The KOR system is a key regulator of mood, stress, and reward pathways in the brain. Activation of the KOR by its endogenous ligand, dynorphin (B1627789), is associated with dysphoria, anhedonia, and pro-depressive states. Consequently, KOR antagonists are being investigated as a novel therapeutic approach for a range of stress-related and addictive disorders.[2][3][4] The primary advantage of this class of compounds lies in their potential to offer a new mechanism of action for treating conditions like major depressive disorder (MDD), treatment-resistant depression, and substance use disorders.[2][5]
Comparative Analysis: ML190 and Alternatives
While specific in vivo efficacy data for ML190 in animal models of depression or anxiety is not yet available in the public domain, we can draw comparisons with other selective KOR antagonists that have been studied preclinically. Aticaprant (formerly CERC-501, JNJ-67953964) and navacaprant are two such compounds that have advanced to clinical trials.[2][5]
Preclinical Efficacy of KOR Antagonists in Rodent Models of Depression and Anxiety
Several established behavioral assays in rodents are used to model symptoms of depression and anxiety, including the Forced Swim Test (FST), Sucrose (B13894) Preference Test (SPT), Elevated Plus Maze (EPM), and Novelty-Suppressed Feeding Test (NSFT). These models are crucial for evaluating the potential therapeutic efficacy of novel compounds.
Table 1: Comparison of In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | EC50 (nM) | Selectivity over MOR/DOR |
| ML190 | KOR | 120[1] | 129[1] | >267-fold vs. MOP/DOP[1] |
| Aticaprant | KOR | - | - | >30-fold vs. MOR/DOR[3] |
| Navacaprant | KOR | - | - | 300-fold vs. MOR[2] |
Table 2: Preclinical Efficacy of Aticaprant in a Mouse Model of Chronic Stress
Data from a study evaluating aticaprant in a mouse model of unpredictable chronic mild stress (UCMS) demonstrates its potential to reverse depression-like behaviors.[6]
| Behavioral Test | Metric | Vehicle + Stress | Aticaprant (10 mg/kg) + Stress | p-value |
| Sucrose Preference Test | % Sucrose Preference | Decreased | Reversed to baseline | < 0.05 |
| Forced Swim Test | Immobility Time (s) | Increased | Significantly Decreased | < 0.05 |
| Nest Building Score | Score (1-5) | Decreased | Significantly Increased | < 0.05 |
Experimental Protocols for Key Behavioral Assays
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are standardized protocols for the key behavioral assays mentioned.
Forced Swim Test (FST)
The FST is a widely used model to screen for antidepressant efficacy.[7] It is based on the principle that an animal will cease escape behaviors when placed in an inescapable, stressful situation, and antidepressants can reverse this "behavioral despair."
Protocol:
-
Mice are individually placed in a transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
The total duration of the test is 6 minutes.
-
The duration of immobility (defined as the lack of all movement except for that required to keep the head above water) is recorded during the final 4 minutes of the test.
-
A decrease in immobility time is indicative of an antidepressant-like effect.[7]
Sucrose Preference Test (SPT)
The SPT is a measure of anhedonia, a core symptom of depression, which is the inability to experience pleasure.[8] Rodents naturally prefer sweet solutions, and a reduction in this preference is interpreted as an anhedonic-like state.
Protocol:
-
Mice are individually housed and habituated to two drinking bottles for 48 hours.
-
Following habituation, one bottle is filled with a 1% sucrose solution and the other with plain water.
-
The consumption of each liquid is measured over a 24-hour period.
-
The positions of the bottles are switched daily to avoid place preference.
-
Sucrose preference is calculated as: (Volume of sucrose solution consumed / Total volume of liquid consumed) x 100.
-
An increase in sucrose preference in a disease model following treatment suggests an anti-anhedonic effect.[8]
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[9][10]
Protocol:
-
The maze consists of two open arms and two enclosed arms, elevated from the floor.
-
Mice are placed in the center of the maze and allowed to explore freely for 5 minutes.
-
The time spent in and the number of entries into the open and closed arms are recorded.
-
An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.[9][10]
Novelty-Suppressed Feeding Test (NSFT)
The NSFT is another conflict-based test that assesses anxiety-like behavior. It is particularly sensitive to chronic antidepressant treatment.[11][12]
Protocol:
-
Mice are food-deprived for 24 hours prior to the test.
-
A single food pellet is placed in the center of a brightly lit, novel open field arena.
-
The mouse is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded.
-
A decrease in the latency to eat is indicative of an anxiolytic or antidepressant-like effect.[11][12]
Signaling Pathways and Experimental Workflows
Kappa Opioid Receptor Signaling Pathway
Activation of the KOR by its endogenous ligand dynorphin leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. This signaling cascade is implicated in the negative affective states associated with stress and drug withdrawal. KOR antagonists like ML190 block this pathway.
Figure 1: Simplified signaling pathway of the Kappa Opioid Receptor (KOR) and the inhibitory action of ML190.
Experimental Workflow for Preclinical Antidepressant Screening
The following workflow illustrates the typical sequence of behavioral assays used to evaluate the antidepressant and anxiolytic potential of a novel compound.
Figure 2: A representative experimental workflow for evaluating the efficacy of a compound in a stress-induced model of depression.
Conclusion
ML190 is a promising selective KOR antagonist based on its in vitro profile. While direct in vivo efficacy data in new disease models for depression and anxiety are currently lacking in publicly available literature, the preclinical success of other selective KOR antagonists like aticaprant provides a strong rationale for further investigation. The experimental protocols and workflows outlined in this guide offer a framework for conducting such validation studies. Future research should focus on generating robust in vivo data for ML190 in established and novel disease models to fully characterize its therapeutic potential and allow for a direct comparison with other emerging treatments in this class.
References
- 1. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Preclinical and clinical efficacy of kappa opioid receptor antagonists for depression: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Major Depressive Disorder and Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Navacaprant, a Novel and Highly Selective Kappa Opioid Receptor Antagonist, in Adults With Major Depressive Disorder: A Randomized, Double-Blind Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Kappa Opioid Receptor Antagonist Aticaprant Reverses Behavioral Effects from Unpredictable Chronic Mild Stress in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. samuelslab.com [samuelslab.com]
Cross-Validation of ML190 Effects: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selective kappa opioid receptor (KOR) antagonist, ML190, with a focus on its cross-species effects. Due to a lack of publicly available direct comparative studies on the pharmacological effects of ML190 in different species, this document summarizes existing data, highlights key species-specific considerations based on receptor homology, and provides detailed experimental protocols for relevant assays to facilitate further research.
Introduction to ML190
ML190 is a potent and selective antagonist of the kappa opioid receptor (KOR), a G protein-coupled receptor involved in a variety of physiological processes, including pain, mood, and addiction. ML190's selectivity for the KOR over other opioid receptors, such as the mu (MOR) and delta (DOR) opioid receptors, makes it a valuable tool for studying the specific roles of the kappa opioid system and a potential therapeutic candidate for conditions like depression, anxiety, and substance use disorders.
Molecular Target and Mechanism of Action
ML190 exerts its effects by binding to the KOR and blocking the actions of its endogenous ligands, the dynorphins. This antagonism prevents the downstream signaling cascades typically initiated by KOR activation, which include the inhibition of adenylyl cyclase and the modulation of ion channels.
Signaling Pathway of KOR Antagonism by ML190
Caption: KOR antagonism by ML190.
Quantitative Data Summary
The following tables summarize the available in vitro potency and pharmacokinetic data for ML190. It is important to note the limited availability of direct comparative data across different species.
Table 1: In Vitro Potency of ML190 at the Human Kappa Opioid Receptor
| Parameter | Value (nM) | Assay Type | Source |
| IC50 | 120 | β-arrestin assay | [1] |
| EC50 | 129 | β-arrestin assay | [1] |
| Ki | 129 | Radioligand binding assay | [2] |
Table 2: In Vitro Selectivity of ML190 for Human Opioid Receptors
| Receptor | Ki (nM) | Selectivity vs. KOR | Source |
| Kappa (KOR) | 129 | - | [2] |
| Mu (MOR) | 1585 | >12-fold | [2] |
| Delta (DOR) | 1443 | >11-fold | [2] |
Table 3: Comparative Pharmacokinetic Parameters of ML190 (Human vs. Mouse)
| Parameter | Human | Mouse | Source |
| Plasma Protein Binding (1 µM) | 93.96% | 88.46% | [1] |
| Plasma Protein Binding (10 µM) | 88.54% | 80.07% | [1] |
| Hepatic Microsome Stability (1 hr remaining) | 22.13% | 7.34% | [1] |
Cross-Species Considerations
Direct experimental validation of ML190's effects across different species is currently lacking in the scientific literature. However, an analysis of the kappa opioid receptor's genetic sequence homology can provide insights into the potential for conserved or divergent pharmacology.
Opioid receptors, including the KOR, are highly conserved among vertebrates.[3][4] The amino acid sequence of the KOR is remarkably similar across mammalian species, particularly within the transmembrane domains that form the ligand-binding pocket. This high degree of conservation suggests that the binding and antagonistic activity of ML190 are likely to be preserved across common laboratory animal models such as rats and mice. However, subtle differences in the extracellular loops of the receptor could potentially influence ligand binding and efficacy.
A study on the KOR antagonist zyklophin (B10770762) demonstrated significant species differences in its effects between mice and rats, highlighting the importance of empirical cross-species validation for any KOR ligand.[1]
Experimental Protocols
To facilitate further research and cross-validation of ML190's effects, detailed protocols for key in vitro functional assays are provided below.
Experimental Workflow: In Vitro Characterization of a KOR Antagonist
Caption: In vitro characterization workflow.
1. Kappa Opioid Receptor (KOR) β-Arrestin Recruitment Assay
This assay measures the ability of a compound to block agonist-induced recruitment of β-arrestin to the KOR, a key step in receptor desensitization and signaling.
-
Cell Line: U2OS cells stably co-expressing the human KOR tagged with a ProLink™ tag and a β-arrestin-enzyme acceptor fusion protein.
-
Agonist: Dynorphin A (a potent endogenous KOR agonist).
-
Protocol:
-
Seed the cells in a 384-well plate and incubate overnight.
-
Prepare a serial dilution of ML190.
-
Add ML190 to the cells and incubate for a specified pre-incubation time.
-
Add a fixed concentration of Dynorphin A to stimulate the receptor.
-
Add the detection reagents and incubate to allow for the generation of a chemiluminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The IC50 value is determined by fitting the data to a four-parameter logistic equation.
2. [35S]GTPγS Binding Assay
This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. Antagonists will inhibit agonist-stimulated [35S]GTPγS binding.
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the KOR.
-
Reaction Mixture:
-
Membrane preparation
-
GDP
-
[35S]GTPγS
-
Assay buffer (containing MgCl2, NaCl, and a buffer such as Tris-HCl)
-
-
Protocol:
-
In a 96-well plate, combine the membrane preparation, GDP, and varying concentrations of ML190.
-
Add a fixed concentration of a KOR agonist (e.g., U-50,488H) to stimulate G protein coupling.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C to allow for binding.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound [35S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The antagonist's potency is determined by its ability to shift the agonist's concentration-response curve to the right.
Conclusion and Future Directions
ML190 is a valuable research tool for investigating the kappa opioid system. The available data in human cell-based assays demonstrate its high potency and selectivity as a KOR antagonist. The limited pharmacokinetic data in human and mouse tissues provide a preliminary basis for cross-species comparison in this domain. However, the critical lack of direct comparative studies on the pharmacological effects of ML190 in different species represents a significant knowledge gap.
Future research should prioritize:
-
In vitro functional assays using KOR from different species (e.g., rat, mouse, non-human primate) to determine if the potency and antagonist properties of ML190 are conserved.
-
In vivo studies in various animal models to assess the pharmacokinetic profile and behavioral effects of ML190, which will be crucial for translating preclinical findings.
By addressing these research gaps, the scientific community can gain a more comprehensive understanding of ML190's cross-species pharmacology and better evaluate its therapeutic potential.
References
- 1. Species differences in the effects of the κ-opioid receptor antagonist zyklophin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular cloning of a rat kappa opioid receptor reveals sequence similarities to the mu and delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mu opioid receptor-like sequences are present throughout vertebrate evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cloning and bioinformatics of amphibian mu, delta, kappa, and nociceptin opioid receptors expressed in brain tissue: Evidence for opioid receptor divergence in mammals - PMC [pmc.ncbi.nlm.nih.gov]
ML190 as a Negative Control in Opioid Receptor Studies: A Comparative Guide
In the landscape of opioid receptor research, the use of appropriate negative controls is paramount for the validation of experimental findings. ML190, a selective kappa opioid receptor (KOR) antagonist, has emerged as a valuable tool for dissecting KOR-mediated signaling. This guide provides a comprehensive comparison of ML190 with other commonly used opioid receptor antagonists, nor-binaltorphimine (nor-BNI) and naloxone (B1662785), when employed as negative controls in opioid receptor studies. This comparison is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most suitable negative control for their experimental needs.
Introduction to Negative Controls in Opioid Receptor Assays
A negative control in the context of opioid receptor studies is a compound that ideally exhibits no intrinsic activity at the receptor of interest. Its primary function is to establish a baseline or "no-effect" level in an assay, against which the activity of test compounds (agonists or allosteric modulators) can be measured. A selective antagonist is often employed for this purpose, as it can competitively block the active site of a specific receptor subtype, thereby ensuring that any observed effects are mediated by that particular receptor.
Comparative Analysis of ML190, Nor-BNI, and Naloxone
ML190 distinguishes itself through its high selectivity for the kappa opioid receptor. Nor-BNI also offers high KOR selectivity, while naloxone is a non-selective opioid receptor antagonist, binding to mu (MOR), delta (DOR), and kappa (KOR) receptors. The choice of negative control, therefore, critically depends on the specific research question and the opioid receptor subtypes being investigated.
Quantitative Data Presentation
The following table summarizes the key pharmacological parameters of ML190, nor-BNI, and naloxone, highlighting their potency and selectivity at the different opioid receptors. This data is crucial for determining the appropriate concentration to use in an assay to ensure complete blockade of the target receptor without off-target effects.
| Compound | Primary Target | IC50 / Ki (nM) at KOR | Selectivity over MOR | Selectivity over DOR | Key Characteristics |
| ML190 | KOR Antagonist | 120 (IC50)[1] | >267-fold[1] | >267-fold[1] | High KOR selectivity; novel chemical scaffold.[1] |
| Nor-binaltorphimine (nor-BNI) | KOR Antagonist | ~1-5 (Ki) | High | High | Potent and highly selective KOR antagonist with long-lasting in vivo activity.[2][3][4][5] |
| Naloxone | Non-selective Opioid Antagonist | ~16 (Ki)[6] | Low (Ki ~4 nM at MOR)[6] | Low (Ki ~95 nM at DOR)[6] | Broad-spectrum opioid antagonist; inverse agonist at MOR.[7] |
Signaling Pathways and Experimental Workflows
Understanding the downstream signaling of the kappa opioid receptor is essential for designing and interpreting functional assays. The following diagrams illustrate the canonical KOR signaling pathway and a typical experimental workflow for a β-arrestin recruitment assay, a common method for studying GPCR activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for common in vitro assays used in opioid receptor research, with a focus on the application of a negative control.
Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound for the kappa opioid receptor.
Materials:
-
Cell membranes expressing the human kappa opioid receptor.
-
Radioligand (e.g., [³H]-U69,593).
-
Test compound.
-
Negative Control: ML190 (10 µM).
-
Non-specific binding control: High concentration of a non-labeled KOR agonist (e.g., 10 µM U-69,593).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine cell membranes, radioligand, and either assay buffer (total binding), test compound, negative control, or non-specific binding control.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value of the test compound is determined by non-linear regression analysis of the competition binding data. The negative control (ML190) should show minimal displacement of the radioligand, confirming the specificity of the binding to the KOR.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
Objective: To measure the ability of a test compound to induce β-arrestin recruitment to the kappa opioid receptor, a measure of receptor activation.
Materials:
-
Cells stably co-expressing KOR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor tag.
-
Test compound (KOR agonist).
-
Negative Control: ML190 (e.g., 1-10 µM).
-
Reference agonist (e.g., U-50,488).
-
Cell culture medium and reagents.
-
Assay plate (e.g., white, clear-bottom 384-well plate).
-
Chemiluminescent substrate.
-
Luminometer.
Procedure:
-
Seed the cells in the assay plate and incubate overnight.
-
Prepare serial dilutions of the test compound and the reference agonist.
-
To appropriate wells, add the test compound, reference agonist, or the negative control (ML190). The negative control wells will establish the baseline signal in the absence of receptor activation.
-
Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Add the chemiluminescent substrate to all wells.
-
Incubate at room temperature in the dark for approximately 60 minutes.
-
Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: The data is typically normalized to the response of the reference agonist. The negative control wells containing ML190 should exhibit a signal similar to the vehicle control, confirming that ML190 does not induce β-arrestin recruitment and effectively blocks the receptor at the concentration used.
cAMP Inhibition Assay
Objective: To measure the inhibition of adenylyl cyclase activity following KOR activation by a test compound.
Materials:
-
Cells expressing the kappa opioid receptor.
-
Test compound (KOR agonist).
-
Negative Control: ML190 (e.g., 1-10 µM).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, ELISA).
-
Cell culture medium and reagents.
Procedure:
-
Plate the cells and grow to confluence.
-
Pre-treat the cells with the test compound, negative control (ML190), or vehicle for a short period.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is measured. The wells treated with the negative control, ML190, should show no inhibition of the forskolin response, thereby serving as a baseline for maximal cAMP production in the presence of a blocked KOR.
Conclusion
ML190 serves as an excellent negative control for in vitro studies focused specifically on the kappa opioid receptor due to its high selectivity. For experiments investigating the role of KOR in a complex system where other opioid receptors are present, ML190's specificity is a significant advantage over the non-selective antagonist naloxone. Nor-BNI is also a highly selective KOR antagonist and can be a suitable alternative, though its long-lasting in vivo effects should be considered if translating findings to animal models. The choice between ML190 and nor-BNI as a negative control may depend on the specific experimental context, including the desired duration of receptor blockade and the chemical properties of the compounds. Ultimately, the use of a well-characterized and highly selective antagonist like ML190 as a negative control is critical for generating robust and reproducible data in opioid receptor research.
References
- 1. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norbinaltorphimine - Wikipedia [en.wikipedia.org]
- 5. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Comparative Analysis of ML190 and JDTic: A Guide for Researchers
This guide provides a detailed comparative analysis of two selective kappa-opioid receptor (KOR) antagonists, ML190 and JDTic. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological tools available for studying the KOR system, which is implicated in mood, addiction, and pain. This document summarizes their mechanisms of action, presents available quantitative data from in vitro and in vivo studies, and provides detailed experimental methodologies for key assays.
Introduction
The kappa-opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand dynorphin, can lead to dysphoria, psychotomimetic effects, and the modulation of stress responses. Consequently, KOR antagonists are being investigated as potential therapeutics for depression, anxiety, and substance use disorders. ML190 and JDTic are two such antagonists that have been developed as research tools. JDTic is a well-characterized, long-acting antagonist, while ML190 represents a newer chemical scaffold with a different pharmacological profile.
Mechanism of Action
Both ML190 and JDTic are selective antagonists of the KOR. However, they exhibit distinct mechanisms of action that influence their duration of action and potential therapeutic applications.
ML190 is a selective KOR antagonist with a novel chemical structure.[1] It functions as a conventional competitive antagonist, reversibly binding to the KOR and preventing its activation by agonists. Its discovery was part of an effort to identify new chemical scaffolds for KOR research.[1]
JDTic is a potent and selective KOR antagonist that is structurally distinct from other common antagonists like norbinaltorphimine (B1679850) (nor-BNI).[2][3] It is characterized by its exceptionally long duration of action, with effects observed for weeks after a single dose.[3] This prolonged activity is not due to irreversible binding but is instead mediated by the activation of c-Jun N-terminal kinases (JNK), a family of stress-activated protein kinases.[4][5] This "inactivating" antagonism disrupts KOR signaling for an extended period.[3][4]
Quantitative Data Summary
The following tables summarize the available in vitro and in vivo data for ML190 and JDTic. It is important to note that a direct comparison of potency is challenging as the data were generated in different assays.
Table 1: In Vitro Pharmacology of ML190 and JDTic
| Compound | Assay Type | Parameter | Value (nM) | Selectivity (fold) vs. MOR / DOR | Reference |
| ML190 | β-arrestin | IC₅₀ | 120 | >267 / >267 | [6] |
| JDTic | [³⁵S]GTPγS | Kₑ | 0.01 | 341 / 7930 | [2] |
Table 2: In Vivo Data for JDTic
| Animal Model | Assay | Effect | Reference |
| Rat | Forced Swim Test | Antidepressant-like effects | [2] |
| Rat | Elevated Plus Maze | Anxiolytic-like effects | [2] |
| Rat | Cocaine Self-Administration | Reduced stress-induced reinstatement | [2] |
| Rat | U50,488-induced Diuresis | Potent antagonism | [2] |
| Mouse | Tail-Flick Test | Blockade of KOR agonist-induced antinociception | [7] |
Experimental Protocols
[³⁵S]GTPγS Binding Assay (for KOR Antagonism)
This assay measures the ability of a compound to inhibit G protein activation by a KOR agonist. The protocol below is a general procedure based on published methods.[1][8][9]
Materials:
-
Cell membranes expressing the human KOR (e.g., from CHO-hKOR cells)
-
Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
Guanosine diphosphate (B83284) (GDP)
-
KOR agonist (e.g., U69,593)
-
Test compound (JDTic or other antagonists)
-
Unlabeled GTPγS
-
96-well filter plates and a cell harvester
-
Scintillation counter
Procedure:
-
Prepare cell membranes from a cell line stably expressing the human KOR.[8]
-
In a 96-well plate, add the following in order:
-
Pre-incubate the plate at 25°C for 60 minutes.[8]
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.05 nM.[8]
-
Incubate the plate at 25°C for 60 minutes with gentle shaking.[8]
-
To determine non-specific binding, a set of wells should contain 10 µM unlabeled GTPγS.[8]
-
Terminate the reaction by rapid filtration through GF/C glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: The antagonist potency (Kₑ) is calculated using the Schild equation: Kₑ = [Antagonist] / (Dose Ratio - 1), where the Dose Ratio is the ratio of the agonist EC₅₀ in the presence and absence of the antagonist.[8]
β-Arrestin Recruitment Assay (Tango Assay)
This cell-based assay measures the recruitment of β-arrestin to the KOR upon agonist stimulation, a key step in receptor desensitization and an alternative signaling pathway. The following is a general protocol for an antagonist-mode assay.[10][11]
Materials:
-
U2OS cells stably expressing the human KOR fused to a transcription factor (e.g., GAL4-VP16) and a β-arrestin-protease fusion protein (Tango™ assay system).
-
Assay Medium: Opti-MEM with 1% FBS.
-
KOR agonist (e.g., Dynorphin A).
-
Test compound (ML190 or other antagonists).
-
Beta-lactamase substrate (e.g., LiveBLAzer™-FRET B/G Substrate).
-
384-well clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Seed the engineered U2OS cells into 384-well plates and incubate overnight.
-
Add the test compound (antagonist) at various concentrations to the cells.
-
Add the KOR agonist at a fixed concentration (e.g., EC₈₀).
-
Incubate the plate for 5 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add the beta-lactamase substrate to each well.
-
Incubate the plate at room temperature for 2 hours in the dark.
-
Measure the fluorescence at two wavelengths (e.g., 460 nm and 530 nm) using a fluorescence plate reader.
-
Data Analysis: The ratio of the two fluorescence emissions is calculated. The IC₅₀ value for the antagonist is determined by fitting the concentration-response data to a sigmoidal curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of KOR and the workflows of the described assays.
Discussion and Conclusion
ML190 and JDTic are both valuable tools for investigating the kappa-opioid receptor system, each with distinct properties.
JDTic is a highly potent and selective KOR antagonist with an exceptionally long duration of action in vivo.[2][3] Its unique mechanism, involving the activation of JNK, leads to a prolonged inactivation of KOR signaling.[4][5] This makes JDTic particularly useful for studies requiring sustained KOR blockade. However, its clinical development was halted due to cardiac side effects, a factor to consider in the interpretation of preclinical data.
ML190 represents a newer class of KOR antagonists with a more conventional, reversible mechanism of action.[1] Its discovery provides a valuable alternative chemical scaffold for probing KOR function. While the available data indicate good selectivity, its in vivo properties are less extensively characterized compared to JDTic.
Comparative Perspective: A direct comparison of the potency of ML190 and JDTic is challenging due to the different assays used for their characterization. The Kₑ of 0.01 nM for JDTic in a [³⁵S]GTPγS assay suggests very high potency at the level of G protein coupling.[2] The IC₅₀ of 120 nM for ML190 in a β-arrestin assay indicates its ability to block agonist-induced β-arrestin recruitment.[6] These different endpoints (G protein activation vs. β-arrestin recruitment) highlight the multifaceted nature of GPCR signaling and the importance of characterizing compounds in multiple functional assays.
References
- 1. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JDTic - Wikipedia [en.wikipedia.org]
- 4. Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand-directed c-Jun N-terminal kinase activation disrupts opioid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effect of the selective kappa-opioid receptor antagonist JDTic on nicotine antinociception, reward, and withdrawal in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
A Head-to-Head Showdown: ML190 and Other Selective Kappa Opioid Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective kappa opioid receptor (KOR) antagonist ML190 with other prominent alternatives. The following sections detail their performance based on experimental data, outline the methodologies of key experiments, and visualize the underlying signaling pathways.
The kappa opioid receptor, a G-protein coupled receptor (GPCR), plays a crucial role in modulating pain, mood, and addiction. The development of selective KOR antagonists is a significant area of research for potential therapeutic applications in treating depression, anxiety, and substance use disorders. ML190, a novel and structurally distinct KOR antagonist, has emerged from the NIH Molecular Libraries Program as a valuable research tool. This guide compares ML190 to other well-established and clinically investigated selective KOR antagonists.
Comparative Analysis of In Vitro Potency and Selectivity
The following table summarizes the in vitro binding affinity and functional potency of ML190 and other selective KOR antagonists. It is important to note that direct comparisons of absolute values across different studies should be made with caution, as experimental conditions can vary.
| Compound | Target | Assay Type | Measurement | Value (nM) | Selectivity (fold) vs. MOR / DOR | Reference |
| ML190 | Human KOR | β-arrestin Assay (DiscoveRx) | IC50 | 120 | >267 / >267 | [1] |
| Human KOR | [35S]GTPγS Coupling | IC50 | ~4.64 (Comparable to nor-BNI) | Not specified | [1] | |
| nor-Binaltorphimine (nor-BNI) | Human KOR | [35S]GTPγS Coupling | IC50 | 4.64 ± 0.83 | Not specified | [1] |
| JDTic | Human KOR | Not specified | IC50 | 0.02 | >202 (vs. MOR) | [1] |
| PF-04455242 | Human KOR | Radioligand Binding | Ki | 3 | ~20 (vs. MOR) / >1333 (vs. DOR) | [2][3] |
| Aticaprant (CERC-501/LY2456302) | Human KOR | Radioligand Binding | Ki | 0.81 | ~30 (vs. MOR) / ~191 (vs. DOR) | [4] |
Key Experimental Methodologies
A crucial assay for characterizing KOR antagonists is the β-arrestin recruitment assay, which measures the functional consequence of receptor activation.
β-Arrestin Recruitment Assay Protocol
This protocol is based on the DiscoverX PathHunter® β-arrestin assay technology used in the characterization of ML190.[1]
Objective: To determine the potency of antagonist compounds in inhibiting agonist-induced β-arrestin recruitment to the kappa opioid receptor.
Materials:
-
OPRK1 PathHunter® β-Arrestin cells (DiscoveRx)
-
Assay Medium: Opti-MEM with 1% FBS, Penicillin-Streptomycin-Glutamine
-
Agonist: Dynorphin A
-
Test Compounds (e.g., ML190) and Control Antagonist (e.g., nor-BNI)
-
PathHunter® Detection Reagents (DiscoveRx)
-
White, solid-bottom 384-well microplates
Procedure:
-
Cell Plating: OPRK1 PathHunter® cells are seeded into white, solid-bottom 384-well plates at a density of 2,500 cells per well in 20 µL of Assay Medium and incubated overnight at 37°C in 5% CO2.
-
Compound Preparation: Test compounds are serially diluted to the desired concentrations.
-
Antagonist Addition: A specified volume of the diluted test compounds or control antagonist is added to the cell plates.
-
Agonist Addition: After a pre-incubation period with the antagonist, a fixed concentration of the agonist Dynorphin A (typically at its EC80 concentration) is added to all wells except for the negative control wells.
-
Incubation: The plates are incubated for 90 minutes at 37°C or room temperature as per the manufacturer's instructions.
-
Detection: The PathHunter® detection reagents are prepared and added to each well according to the manufacturer's protocol.
-
Luminescence Reading: After a final incubation period, the chemiluminescent signal is read using a plate reader.
-
Data Analysis: The resulting data is normalized to controls, and IC50 values are calculated using a suitable nonlinear regression model.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the kappa opioid receptor signaling pathway and a typical experimental workflow for screening KOR antagonists.
Caption: Kappa Opioid Receptor Signaling Cascade.
Caption: KOR Antagonist Screening Workflow.
References
- 1. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Major Depressive Disorder and Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF-04455242 - Wikipedia [en.wikipedia.org]
- 4. Aticaprant - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reproducibility of ML190's Effects on Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kappa opioid receptor (KOR) antagonist ML190 with other alternative compounds, focusing on the reproducibility of their effects on key signaling pathways. The information presented is supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.
Introduction to ML190 and Kappa Opioid Receptor Signaling
ML190 is a potent and selective antagonist of the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in a variety of physiological processes, including pain, mood, and addiction.[1][2] KOR activation by its endogenous ligand, dynorphin, initiates downstream signaling cascades through two primary pathways: G protein-dependent signaling and β-arrestin-mediated signaling.
-
G protein-dependent signaling: Upon agonist binding, the KOR couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. This pathway is also associated with the modulation of ion channels.
-
β-arrestin-mediated signaling: Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This leads to receptor desensitization, internalization, and the activation of distinct signaling pathways, including mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways.
The balance between G protein and β-arrestin signaling, often referred to as "biased agonism" or "functional selectivity," is a critical determinant of the overall cellular and physiological response to a KOR ligand. Notably, some KOR antagonists, such as nor-binaltorphimine (nor-BNI) and JDTic, have been shown to exhibit exceptionally long durations of action that are thought to be mediated by the activation of JNK.[1] ML190, with its novel chemical structure, presents an important tool to dissect these signaling mechanisms.[1][2]
Comparative Analysis of KOR Antagonist Effects on Signaling Pathways
While direct, head-to-head comparative studies detailing the reproducibility of ML190's effects on a wide range of signaling pathways are still emerging, available data from its initial characterization and the broader KOR antagonist literature allow for a preliminary comparison.
Table 1: Quantitative Comparison of KOR Antagonists
| Compound | Assay Type | Parameter | Value | Cell Line | Reference |
| ML190 | β-arrestin Recruitment (DiscoveRx) | IC50 | 120 nM | U2OS | [1] |
| β-arrestin Translocation (Transfluor HCS) | IC50 | 3 nM | U2OS | [1] | |
| GTPγS Binding | IC50 | Comparable to Transfluor HCS | - | [1] | |
| Radioligand Binding (KOR) | Ki | 129 nM | CHO-K1 | [2] | |
| Radioligand Binding (MOR) | Ki | 1585 nM | CHO-K1 | [2] | |
| Radioligand Binding (DOR) | Ki | 1443 nM | CHO-K1 | [2] | |
| JDTic | JNK Phosphorylation | Activation | Yes | HEK293 | [3] |
| Radioligand Binding (KOR) | Ki | Low nM range | Various | [3] | |
| nor-BNI | JNK Phosphorylation | Activation | Yes | HEK293, mouse striatum and spinal cord | [3] |
| Radioligand Binding (KOR) | Ki | Low nM range | Various | [3] |
Note: The reproducibility of these values across different laboratories and experimental conditions is a critical consideration. Variations in cell lines, assay formats, and reagent sources can contribute to inter-study variability.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by KOR antagonists and the experimental workflows used to assess their effects.
Kappa Opioid Receptor Signaling
Caption: Kappa Opioid Receptor (KOR) signaling pathways.
Experimental Workflow: β-arrestin Recruitment Assay
Caption: Workflow for a β-arrestin recruitment assay.
Experimental Workflow: GTPγS Binding Assay
Caption: Workflow for a GTPγS binding assay.
Detailed Experimental Protocols
Reproducibility in signaling pathway research is critically dependent on the meticulous execution of experimental protocols. Below are detailed methodologies for the key assays used to characterize KOR antagonists.
β-arrestin Recruitment Assay (Enzyme Fragment Complementation)
This assay directly measures the interaction between the KOR and β-arrestin.
-
Cell Culture: Use a stable cell line, such as U2OS or CHO-K1, co-expressing the human KOR fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (e.g., Enzyme Acceptor). Culture cells to ~80-90% confluency in appropriate media.
-
Cell Plating: Harvest and resuspend cells in an assay medium. Plate the cells in a 384-well white, solid-bottom plate at a density of 5,000-10,000 cells per well. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the KOR antagonist (e.g., ML190) and a reference antagonist in an appropriate assay buffer. Also, prepare a fixed concentration of a KOR agonist (e.g., Dynorphin A) that elicits a submaximal response (EC80).
-
Assay Procedure:
-
Add the antagonist dilutions to the cell plate and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Add the KOR agonist to the plate.
-
Incubate for a specified period (e.g., 60-90 minutes) at 37°C.
-
-
Signal Detection: Add the detection reagent containing the enzyme substrate. Incubate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data to controls (vehicle and maximal agonist response). Plot the normalized response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
GTPγS Binding Assay
This functional assay measures the activation of G proteins by the KOR.
-
Membrane Preparation: Homogenize cells or tissues expressing the KOR in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Serial dilutions of the KOR antagonist
-
A fixed concentration of KOR agonist
-
Cell membranes
-
GDP
-
-
Initiation of Reaction: Add [35S]GTPγS to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate. Wash the filters with cold buffer to remove unbound [35S]GTPγS.
-
Detection: Dry the filter plate and add a scintillation cocktail. Count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS). Normalize the data and plot against the antagonist concentration to determine the IC50.
JNK/ERK Phosphorylation Assay (ELISA-based)
This assay quantifies the activation of MAPK signaling pathways.
-
Cell Culture and Treatment: Plate cells in a 96-well plate and grow to confluency. Serum-starve the cells overnight. Treat the cells with the KOR antagonist for a specified time, followed by stimulation with a KOR agonist.
-
Cell Lysis: Lyse the cells directly in the wells using a lysis buffer containing protease and phosphatase inhibitors.
-
ELISA Procedure:
-
Transfer the cell lysates to an antibody-coated ELISA plate specific for phosphorylated JNK or ERK.
-
Incubate to allow the capture of the phosphorylated protein.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody that recognizes the captured protein.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that produces a colorimetric or chemiluminescent signal.
-
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the signal to a total protein control or a non-phosphorylated protein control. Compare the levels of phosphorylated JNK/ERK in treated versus untreated cells.
Reproducibility and Future Directions
The reproducibility of findings related to the signaling effects of KOR antagonists is paramount for advancing the field. While the initial characterization of ML190 provides a solid foundation, further studies are needed to comprehensively delineate its signaling profile and compare it directly with other antagonists like JDTic and nor-BNI.[1]
Key areas for future investigation include:
-
Direct Comparative Studies: Head-to-head comparisons of ML190, JDTic, nor-BNI, and other novel antagonists in a panel of standardized signaling assays (β-arrestin, G protein, MAPK activation) within the same laboratory and using the same cell systems. This will be crucial for minimizing inter-study variability and obtaining a clear picture of their relative signaling biases.
-
JNK Activation Profile of ML190: A critical unanswered question is whether ML190, unlike JDTic and nor-BNI, avoids the activation of JNK.[1] Experiments specifically measuring JNK phosphorylation in response to ML190 are essential to determine its potential for a shorter duration of action in vivo.
-
Reproducibility Initiatives: Collaborative efforts among laboratories to standardize protocols and share data will be invaluable in establishing the reproducibility of the signaling effects of these compounds. This could involve multi-center studies and the use of common reagents and cell lines.
By addressing these points, the research community can build a more robust and reproducible understanding of KOR signaling and accelerate the development of novel therapeutics with improved efficacy and side-effect profiles.
References
- 1. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of Small Molecule Kappa Opioid Receptor Agonist and Antagonist Chemotypes through a HTS and Hit Refinement Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating the Kappa Opioid Receptor as a Therapeutic Target: A Comparative Guide to KOR Antagonists Featuring ML190
For Researchers, Scientists, and Drug Development Professionals
The Kappa Opioid Receptor (KOR) has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, including addiction, depression, and anxiety.[1] The validation of this target in preclinical and clinical research hinges on the availability of potent, selective, and well-characterized pharmacological tools. This guide provides a comprehensive comparison of ML190, a novel KOR antagonist, with other widely used tool compounds, offering supporting experimental data and detailed protocols to aid researchers in their study design.
KOR Antagonists: A Comparative Overview
The selection of an appropriate KOR antagonist is critical for the accurate interpretation of experimental results. Key parameters for consideration include binding affinity (Ki), functional potency (IC50/Ke), selectivity for KOR over other opioid receptors (mu and delta), and pharmacokinetic properties such as duration of action. This section provides a comparative summary of ML190 and other standard KOR antagonists: nor-binaltorphimine (nor-BNI), 5'-Guanidinonaltrindole (GNTI), and JDTic.
| Compound | KOR Ki (nM) | KOR Functional Potency (IC50/Ke, nM) | MOR/KOR Selectivity | DOR/KOR Selectivity | Duration of Action | Key Features |
| ML190 | 129 (binding Ki)[1] | 120 (β-arrestin IC50)[1] | >267-fold[1] | >267-fold[1] | Short-acting (predicted) | Novel chemical scaffold, lacks stereocenters, good for initial in vitro and in vivo validation.[1] |
| nor-BNI | 0.26 (guinea pig brain)[2] | 0.04 ([³⁵S]GTPγS Ke)[3] | ~170-fold[2] | ~150-fold[2] | Very long-acting (weeks)[3] | Prototypical KOR antagonist, extensive literature, but long duration can complicate experimental design.[3][4] |
| GNTI | 0.14 (HEK-293 cells)[2] | 0.04 (smooth muscle Ke)[5] | ~712-fold[2] | ~177-fold[2] | Long-acting[2] | High potency and selectivity, but poor oral bioavailability and potential off-target effects.[2][6] |
| JDTic | 0.32 (guinea pig brain)[2] | 0.006 ([³⁵S]GTPγS Ke)[2] | ~570-fold[2] | >16600-fold[2] | Very long-acting (weeks)[3] | Highly potent and selective, but clinical development was halted due to cardiotoxicity.[2][7] |
Signaling Pathways and Experimental Workflows
To effectively validate KOR as a therapeutic target, it is essential to understand its signaling pathways and the experimental workflows used to probe its function.
KOR Signaling Pathway
Activation of the KOR, a G-protein coupled receptor (GPCR), by its endogenous ligand dynorphin (B1627789) initiates a signaling cascade. The receptor primarily couples to the inhibitory G-protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, Gβγ subunits can modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This cascade ultimately results in neuronal hyperpolarization and reduced neurotransmitter release.
Experimental Workflow for KOR Antagonist Validation
A typical workflow for validating a novel KOR antagonist like ML190 involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed protocols for key experiments used in the characterization of KOR antagonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for the KOR by quantifying its ability to displace a radiolabeled ligand.
1. Materials:
-
Cell membranes from cells stably expressing the human KOR (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]U69,593 or [³H]diprenorphine.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM unlabeled naloxone (B1662785) or U69,593.[8][9]
-
Test compounds (e.g., ML190) at various concentrations.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
2. Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add in the following order: binding buffer, cell membranes (typically 20-50 µg of protein), radioligand (at a concentration near its Kd), and either the test compound or the non-specific binding control.
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.[8]
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value of the test compound using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay (PathHunter®)
This cell-based assay measures the recruitment of β-arrestin to the KOR upon agonist stimulation, which is a hallmark of GPCR activation and subsequent desensitization. Antagonists are evaluated by their ability to block agonist-induced β-arrestin recruitment.
1. Materials:
-
PathHunter® KOR β-arrestin cell line (e.g., from DiscoveRx).
-
Cell culture medium and supplements.
-
KOR agonist (e.g., U50,488H or dynorphin A).
-
Test antagonist compounds (e.g., ML190).
-
PathHunter® Detection Reagents.
-
White, clear-bottom 384-well plates.
-
Luminometer.
2. Procedure:
-
Culture the PathHunter® KOR β-arrestin cells according to the supplier's instructions.
-
Plate the cells in a 384-well plate at the desired density and incubate overnight.
-
Prepare serial dilutions of the antagonist compounds.
-
Add the antagonist dilutions to the cell plate and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Prepare the KOR agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the agonist to the cell plate (except for wells designated as no-agonist controls) and incubate for 90 minutes at 37°C.[10]
-
Prepare and add the PathHunter® Detection Reagents according to the manufacturer's protocol.
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.[10]
-
Read the chemiluminescent signal using a luminometer.
-
Calculate the antagonist's IC50 value by plotting the inhibition of the agonist response against the antagonist concentration.
In Vivo KOR Agonist-Induced Diuresis Model
Activation of central KORs is known to induce a profound diuretic effect. This in vivo model is a robust and functionally relevant assay to assess the efficacy of KOR antagonists.
1. Animals and Housing:
-
Male Wistar or Sprague-Dawley rats are commonly used.
-
House the animals individually in metabolic cages to allow for urine collection.
-
Provide free access to food and water before the experiment.
2. Procedure:
-
Administer the KOR antagonist (e.g., ML190) or vehicle to the animals at a pre-determined time before the agonist challenge. The route of administration (e.g., intraperitoneal, subcutaneous) and pretreatment time will depend on the pharmacokinetic properties of the antagonist.
-
At the time of the experiment, administer a water load (e.g., 2-5% of body weight via oral gavage) to ensure adequate hydration and urine flow.
-
Administer the KOR agonist (e.g., U50,488H, typically 5-10 mg/kg, s.c.) or vehicle.
-
Collect urine at regular intervals (e.g., every 30 or 60 minutes) for a period of 2-4 hours.
-
Measure the volume of urine collected at each time point.
-
Compare the diuretic effect of the KOR agonist in the presence and absence of the antagonist to determine the antagonist's in vivo efficacy. A significant reduction in urine output in the antagonist-pretreated group indicates effective KOR blockade.
Logical Framework for KOR Target Validation
The validation of KOR as a therapeutic target follows a logical progression from in vitro characterization of tool compounds to in vivo proof-of-concept studies.
Conclusion
The validation of the Kappa Opioid Receptor as a therapeutic target is an active and promising area of research. The availability of well-characterized pharmacological tools is indispensable for advancing our understanding of KOR function and its role in disease. ML190 represents a valuable addition to the KOR antagonist toolkit, offering a novel chemical structure and favorable properties for both in vitro and in vivo studies. This guide provides a comparative framework and detailed methodologies to empower researchers to design and execute robust experiments for the validation of KOR as a therapeutic target.
References
- 1. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Major Depressive Disorder and Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norbinaltorphimine - Wikipedia [en.wikipedia.org]
- 5. 5'-Guanidinonaltrindole, a highly selective and potent kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. JDTic - Wikipedia [en.wikipedia.org]
- 8. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Benchmarking ML190: A Comparative Guide to a Novel KOR Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of ML190, a selective kappa-opioid receptor (KOR) antagonist, against standard KOR ligands. The data presented is compiled from various preclinical studies to offer an objective overview for researchers in drug discovery and development.
Introduction to ML190
ML190 is a novel, potent, and selective antagonist for the kappa-opioid receptor (KOR). Unlike many opioid ligands, it possesses a non-opioid scaffold, making it a valuable tool for studying KOR function and a promising candidate for the development of therapeutics for addiction, depression, and other CNS disorders. This guide benchmarks ML190's performance against well-established KOR agonists: U-50488, Salvinorin A, and Nalfurafine.
Performance Data Summary
The following tables summarize the quantitative data for ML190 and standard KOR ligands from various in vitro assays. Direct comparison should be made with caution as experimental conditions may vary between studies.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Assay Type | Radioligand | Kᵢ (nM) | Source |
| ML190 | KOR | Radioligand Binding | [³H]diprenorphine | 129 | [1] |
| MOR | >10,000 | [1] | |||
| DOR | >10,000 | [1] | |||
| U-50488 | KOR | Radioligand Binding | [³H]U-69,593 | 1.3 | [2] |
| MOR | ~1300x less selective | [2] | |||
| DOR | ~12000x less selective | [2] | |||
| Salvinorin A | KOR | Radioligand Binding | [³H]diprenorphine | 2.66 | [3] |
| MOR | >10,000 | [3] | |||
| DOR | >10,000 | [3] | |||
| Nalfurafine | KOR | Radioligand Binding | [³H]diprenorphine | 0.097 | [4] |
| MOR | 3.11 | [4] | |||
| DOR | - |
Table 2: Functional Activity
| Compound | Assay Type | Parameter | Value | Source |
| ML190 | β-arrestin Recruitment | IC₅₀ (nM) | 120 (antagonist) | [1] |
| U-50488 | [³⁵S]GTPγS Binding | EC₅₀ (nM) | 8.2 | [5] |
| cAMP Accumulation | IC₅₀ (nM) | - | ||
| β-arrestin Recruitment | EC₅₀ (nM) | - | ||
| Salvinorin A | cAMP Accumulation | EC₅₀ (nM) | 0.030 | [6] |
| [³⁵S]GTPγS Binding | EC₅₀ (nM) | - | ||
| β-arrestin Recruitment | - | - | ||
| Nalfurafine | [³⁵S]GTPγS Binding | EC₅₀ (nM) | 0.097 | [4] |
| cAMP Accumulation | IC₅₀ (nM) | - | ||
| ERK1/2 Phosphorylation (hKOR) | EC₅₀ (nM) | ~1.6 | [7] | |
| p38 MAPK Activation (hKOR) | EC₅₀ (nM) | ~400 | [7] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the experimental context, the following diagrams illustrate the key signaling pathways of the kappa-opioid receptor and a general workflow for the experimental protocols described below.
KOR Signaling Pathways
References
- 1. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and κ-Opioid Receptor Activity of Furan-Substituted Salvinorin A Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ML 190: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of ML 190, a selective κ-opioid receptor (KOR) antagonist.
Chemical Identity:
-
Chemical Name: N-[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]-1-methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazine-5(6H)-acetamide
-
CAS Number: 1355244-02-8
-
Molecular Formula: C₂₇H₃₂N₆O₃
-
Molecular Weight: 488.58 g/mol
-
Solubility: Soluble in DMSO
While a specific Safety Data Sheet (SDS) for this compound was not located, the following disposal procedures are based on general best practices for chemical waste, the properties of its common solvent (DMSO), and its classification as a bioactive small molecule.
Immediate Safety and Handling Information
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Safety Goggles: To protect from splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
Disposal Procedures
The proper disposal route for this compound depends on its form (solid powder or solution) and local regulations. Never dispose of this compound or its solutions down the drain or in regular trash.
Solid Waste (Powder)
-
Collection: Collect waste this compound powder and any contaminated materials (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound (N-[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]-1-methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazine-5(6H)-acetamide)".
-
Storage: Store the sealed container in a designated satellite accumulation area for chemical waste, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Liquid Waste (DMSO Solutions)
As this compound is soluble in Dimethyl Sulfoxide (DMSO), disposal of its solutions requires special attention due to DMSO's ability to penetrate the skin and carry other substances with it.
-
Collection: Collect all solutions containing this compound in a designated, sealed, and leak-proof container for liquid hazardous waste.
-
Labeling: Label the container "Hazardous Waste," and list all contents, including "this compound" and "Dimethyl Sulfoxide."
-
Storage: Store the container in a well-ventilated, designated satellite accumulation area.
-
Disposal: DMSO and solutions containing it should be disposed of through a licensed hazardous waste disposal company, typically via incineration.[1][2] Contact your institution's EHS department for specific procedures.
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Containment: For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
-
Collection: Carefully sweep or scoop the absorbed material or solid powder into a hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the specific neutralization or deactivation of this compound for disposal. Therefore, reliance on professional hazardous waste disposal services is the recommended and safest course of action.
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH for Aqueous Waste (General) | Neutral pH (typically 6-8) is often required for any potential drain disposal of non-hazardous, water-soluble compounds. However, this is not applicable to this compound. | General Laboratory Guidelines |
| This compound Solubility in DMSO | Soluble up to 20 mM | N/A |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the Proper Disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.
References
Essential Safety and Handling of ML190, a Selective κ-Opioid Receptor Antagonist
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like ML190 is paramount. This guide provides essential, immediate safety and logistical information for ML190, a selective κ-opioid receptor (KOR) antagonist. The following procedural guidance is designed to answer specific operational questions, fostering a culture of safety and building trust in laboratory practices.
Chemical Identification:
-
Name: ML190
-
Chemical Name: N-[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]-1-methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazine-5(6H)-acetamide
-
Primary Function: Selective κ-opioid receptor (KOR) antagonist with an IC50 of 120 nM.[1]
Personal Protective Equipment (PPE) and Handling
When handling ML190, a comprehensive approach to personal protection is critical to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required PPE and handling precautions.
| Protection Type | Requirement | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes that may cause serious eye irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, as ML190 can cause skin irritation.[2] Gloves must be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if aerosols may be generated or if working in a poorly ventilated space. | Avoid inhalation of any vapors or mists. |
General Handling Procedures:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[4]
-
Wash hands thoroughly after handling, before breaks, and at the end of the shift.[5]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[5]
-
Prepare stock solutions in a designated area.
Spill and Disposal Plan
In the event of a spill or for routine disposal, follow these guidelines to ensure safety and environmental compliance.
Spill Response:
-
Evacuate: Clear the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material to contain the spill.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Clean: Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Waste Disposal:
-
Dispose of unwanted ML190 and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not pour chemical waste down the drain.
-
Waste should be collected in a designated, properly labeled, and sealed container for chemical waste.
Experimental Workflow and Mechanism of Action
The following diagrams illustrate the general workflow for the discovery of a chemical probe like ML190 and its mechanism of action as a κ-opioid receptor antagonist.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
